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  • Product: 6-methoxy-1,5-Naphthyridin-2(1H)-one
  • CAS: 27017-64-7

Core Science & Biosynthesis

Foundational

Synthesis and Properties of 6-Methoxy-1,5-Naphthyridin-2(1H)-one: A Comprehensive Technical Guide

Introduction & Pharmacological Significance The 1,5-naphthyridine scaffold is a privileged structure in modern medicinal chemistry and materials science. Specifically, functionalized derivatives such as 6-methoxy-1,5-nap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The 1,5-naphthyridine scaffold is a privileged structure in modern medicinal chemistry and materials science. Specifically, functionalized derivatives such as 6-methoxy-1,5-naphthyridin-2(1H)-one and its hydroxylated analogs serve as critical building blocks for advanced organic synthesis[1]. The unique electronic distribution of the fused heterocyclic core allows for highly regioselective functionalization, making it an ideal precursor for complex molecular libraries.

Therapeutically, the 1,5-naphthyridin-2(1H)-one moiety is a core pharmacophore in several high-value targets:

  • Antiviral Agents: 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives act as potent HIV-1 integrase inhibitors, blocking viral replication[2],[3].

  • Antibacterial Therapeutics: Carbohydrazide derivatives and aminopiperidine-linked naphthyridines exhibit profound inhibitory effects against Mycobacterium tuberculosis (e.g., strain mc26230), addressing the critical need for treatments against multi-drug-resistant TB[4],[3].

  • Kinase Inhibition: The scaffold is recognized in the development of c-Met kinase inhibitors, dual inhibitors of diacylglycerol kinase alpha (DGK), and transforming growth factor (TGF-β) antagonists[3].

  • Material Science: Naphthyridine derivatives are utilized in the synthesis of organic semiconductors, metal-organic frameworks (MOFs), and highly fluorescent BODIPY dyes[1].

Applications Core 1,5-Naphthyridin-2(1H)-one Scaffold HIV HIV Integrase Inhibitors Core->HIV N-Alkylation TB Anti-Tuberculosis Agents Core->TB Carbohydrazide Addition Kinase Kinase Inhibitors (c-Met) Core->Kinase Cross-Coupling MatSci Fluorophores & MOFs Core->MatSci Conjugation

Fig 1: Pharmacological and material science applications of the 1,5-naphthyridin-2(1H)-one scaffold.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of 6-methoxy-1,5-naphthyridin-2(1H)-one relies on the sequential construction of the bicyclic core followed by targeted ether cleavage. The most efficient non-classical approach begins with the commercially available 6-methoxypyridin-3-amine [5].

By utilizing a pre-functionalized pyridine ring, the methoxy group acts as a powerful electron-donating directing group, ensuring regiocontrol during the subsequent cyclization (typically a modified Skraup or Friedländer condensation)[6]. Once the 1,5-naphthyridine core is constructed, the critical transformation is the demethylation of the methoxy group adjacent to the nitrogen.

Causality of Tautomerization: The cleavage of the methyl ether initially yields a 2-hydroxy-1,5-naphthyridine intermediate (lactim). However, due to the thermodynamic stability provided by amide resonance and the capacity for robust intermolecular hydrogen bonding, the equilibrium shifts almost entirely to the lactam form—the 2(1H)-one[7].

Retrosynthesis A 6-Methoxypyridin-3-amine (Precursor) B Modified Skraup / Friedländer Reaction A->B Cyclization C Methoxy-1,5-naphthyridine Intermediate B->C Aromatization D Ether Cleavage (TMSCl/NaI or HBr) C->D Demethylation E 6-Methoxy-1,5-naphthyridin- 2(1H)-one D->E Tautomerization

Fig 2: Stepwise synthesis pathway of the 1,5-naphthyridin-2(1H)-one core.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system for synthesizing and functionalizing the target compound. Each step includes built-in analytical checkpoints to ensure structural integrity.

Construction of the 1,5-Naphthyridine Core

To build the bicyclic system, 6-methoxypyridin-3-amine is subjected to a cyclization reaction to form an intermediate such as 8-bromo-2-methoxy-1,5-naphthyridine or ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate[7],[5].

  • Preparation: Dissolve 6-methoxypyridin-3-amine (1.0 equiv) in a suitable acidic medium (e.g., glycerol/H₂SO₄ for a Skraup reaction or specific enone derivatives for a stepwise condensation).

  • Heating: Heat the reaction mixture to 100–120 °C under an inert argon atmosphere.

  • Monitoring: Monitor the consumption of the starting material via TLC (Hexane/EtOAc 3:1). The primary amine spot will disappear, replaced by a highly UV-active bicyclic product.

  • Workup: Cool the mixture to room temperature, neutralize carefully with aqueous NaOH, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the methoxy-1,5-naphthyridine intermediate.

Regioselective Demethylation to the 2(1H)-one

This step requires careful reagent selection. Harsh acids (like concentrated HBr) can be used for robust substrates[5], but for complex intermediates containing sensitive functional groups (like esters), the TMSCl/NaI system is mandatory[7].

  • In Situ Reagent Generation: In an oven-dried flask under nitrogen, dissolve the methoxy-1,5-naphthyridine intermediate (1.0 equiv) in anhydrous acetonitrile (MeCN). Add Sodium Iodide (NaI, 3.0 equiv) followed by dropwise addition of Trimethylsilyl chloride (TMSCl, 3.0 equiv). Causality: TMSCl and NaI react to form TMSI in situ, a soft, highly oxophilic Lewis acid that selectively cleaves the methyl ether without hydrolyzing adjacent esters[7].

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 1–2 hours.

  • Validation Check: Analyze via TLC. The product will have a significantly lower Rf value due to the formation of the highly polar lactam (N-H and C=O groups).

  • Quenching & Extraction: Cool the reaction to room temperature. Quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any generated iodine (color change from dark brown to pale yellow). Extract with EtOAc.

  • Characterization: Confirm the tautomerization via ¹H-NMR. The diagnostic signal is the disappearance of the sharp singlet at ~4.0 ppm (methoxy -CH₃) and the appearance of a broad downfield singlet at 11.0–12.5 ppm corresponding to the lactam N-H proton.

Downstream Functionalization: Palladium-Catalyzed Suzuki-Miyaura Coupling

If the synthesized naphthyridinone contains a halogen (e.g., at C4 or C8), it can be further functionalized to build complex alkaloids like canthin-6-ones[7],[5].

  • Reaction Setup: Combine the halogenated naphthyridinone (1.0 equiv), an arylboronic acid (1.5–2.0 equiv), K₂CO₃ (2.0 equiv), and the catalyst Pd(dppf)Cl₂·DCM (5 mol%) in a degassed solvent mixture of dioxane/H₂O (3:1)[7].

  • Coupling: Heat the stirred mixture to reflux (approx. 100 °C) for 2 hours. Causality: The biphasic dioxane/water system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle.

  • Isolation: Cool, dilute with DCM, separate the layers, dry the organic phase, and purify via silica gel chromatography.

Physicochemical Properties & Quantitative Data

Understanding the physicochemical properties of the 6-methoxy-1,5-naphthyridin-2(1H)-one core is essential for downstream purification and formulation.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue / Description
Molecular Formula C₉H₈N₂O₂ (for the base 6-methoxy-1,5-naphthyridin-2(1H)-one)
Molecular Weight ~176.17 g/mol
Appearance Solid / Crystalline powder
Tautomerism 2-ol (lactim) ⇌ 2(1H)-one (lactam, thermodynamically dominant)
Storage Conditions Store tightly closed in a dry, well-ventilated area at room temperature[8]
Solubility Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in DCM/MeOH

Table 2: Reagent Selection Matrix for Ether Cleavage (Demethylation)

Reagent SystemSolventConditionsCausality / Strategic Advantage
TMSCl / NaI AcetonitrileReflux, 1–2 hGenerates TMSI in situ; mild conditions preserve sensitive ester/amide groups[7].
Aqueous HBr DioxaneReflux, 2–4 hCost-effective and highly efficient for robust, unfunctionalized substrates[5].
Aqueous HCl DioxaneReflux, >4 hSlower reaction kinetics; requires harsher heating, increasing degradation risk[6].

Conclusion

The synthesis of 6-methoxy-1,5-naphthyridin-2(1H)-one and its derivatives represents a masterclass in heterocyclic chemistry. By leveraging the directing effects of the methoxy group on the 6-methoxypyridin-3-amine precursor, chemists can regioselectively construct the 1,5-naphthyridine core. Subsequent controlled demethylation utilizing TMSI generated in situ circumvents the destruction of sensitive functional groups, yielding the thermodynamically stable 2(1H)-one tautomer. This self-validating synthetic pipeline empowers researchers to efficiently access a privileged pharmacophore critical for the development of next-generation antiviral, antibacterial, and oncological therapeutics.

References

  • ChemicalCell. "4-Hydroxy-6-Methoxy-1,5-Naphthyridin-2(1H)-One CAS NO 959990-33-1". ChemicalCell.
  • Researcher.life. "Synthesis and Antiviral Activity of 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors". Researcher.life.
  • Googleapis.com. "EP002080761A1 - EP 2 080 761 A1". Google Patents.
  • ResearchGate. "Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety". ResearchGate.
  • PMC. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications". National Institutes of Health (NIH).
  • ACS Publications. "Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction". The Journal of Organic Chemistry.
  • ACS Publications. "Two-Step Total Syntheses of Canthin-6-one Alkaloids: New One-Pot Sequential Pd-Catalyzed Suzuki−Miyaura Coupling and Cu-Catalyzed Amidation Reaction". Organic Letters.
  • LookChem. "CAS No.27017-64-7,6-methoxy-1,5-Naphthyridin-2(1H)-one Suppliers". LookChem.

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Exploratory

An In-depth Technical Guide to the Characterization of 6-methoxy-1,5-Naphthyridin-2(1H)-one

Therefore, this document will leverage established principles and data from closely related analogs to present a robust, logical, and scientifically grounded approach to its characterization. The methodologies outlined h...

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Author: BenchChem Technical Support Team. Date: April 2026

Therefore, this document will leverage established principles and data from closely related analogs to present a robust, logical, and scientifically grounded approach to its characterization. The methodologies outlined herein are based on well-established synthetic strategies for the naphthyridinone scaffold and standard analytical techniques. This guide is intended to serve as a foundational resource, providing the necessary theoretical and practical framework for researchers to generate and interpret their own experimental data for this compound.

The Naphthyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are recognized as "privileged structures" in medicinal chemistry.[3][4][5] Their rigid framework and ability to participate in a variety of non-covalent interactions make them ideal scaffolds for the design of potent and selective ligands for a diverse range of biological targets. The 1,5-naphthyridin-2(1H)-one core, in particular, has been a subject of interest due to its presence in various biologically active molecules. The introduction of a methoxy group at the 6-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis of the 6-methoxy-1,5-Naphthyridin-2(1H)-one Core

While a specific, detailed experimental protocol for the synthesis of 6-methoxy-1,5-naphthyridin-2(1H)-one is not extensively documented in peer-reviewed literature, its synthesis can be logically approached through established methodologies for constructing the naphthyridinone ring system.[3][6][7] A plausible and efficient synthetic strategy would involve the construction of the pyridone ring onto a pre-existing, appropriately substituted pyridine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 6-methoxy-1,5-naphthyridin-2(1H)-one points towards a 2-amino-5-methoxypyridine derivative and a three-carbon synthon that can form the pyridone ring.

Retrosynthesis Target 6-methoxy-1,5-naphthyridin-2(1H)-one Intermediate1 Substituted Acrylate Target->Intermediate1 Cyclization StartingMaterial1 2-Amino-5-methoxypyridine Intermediate1->StartingMaterial1 Condensation StartingMaterial2 Malonic acid derivative Intermediate1->StartingMaterial2 Knoevenagel or similar

Caption: Retrosynthetic approach for 6-methoxy-1,5-naphthyridin-2(1H)-one.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on common methods for the synthesis of similar heterocyclic systems. Researchers should optimize reaction conditions based on their experimental observations.

Step 1: Condensation to form an enamine or related intermediate.

  • To a solution of 2-amino-5-methoxypyridine in a suitable high-boiling solvent (e.g., toluene or xylenes), add an equimolar amount of a malonic acid derivative, such as diethyl malonate or a related three-carbon electrophile.

  • Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to facilitate the condensation reaction.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The rationale for using a high-boiling solvent is to facilitate the removal of water or ethanol formed during the reaction, thereby driving the equilibrium towards the product.

Step 2: Cyclization to form the naphthyridinone ring.

  • Once the initial condensation is complete, the cyclization can often be induced by heating at a higher temperature in a high-boiling solvent like Dowtherm A.

  • This thermal cyclization proceeds via an intramolecular nucleophilic attack of the pyridine nitrogen onto the ester or other electrophilic carbon, followed by elimination of a small molecule (e.g., ethanol).

  • After cooling, the product will often precipitate from the reaction mixture.

Step 3: Isolation and Purification.

  • Collect the crude product by filtration.

  • Wash the solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual starting materials and solvent.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of DMF and water) to yield the pure 6-methoxy-1,5-naphthyridin-2(1H)-one.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 2-Amino-5-methoxypyridine + Malonic acid derivative Condensation Condensation Start->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Crude Crude Product Cyclization->Crude Filtration Filtration Crude->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Pure Product Recrystallization->Pure Characterization Spectroscopic Characterization Pure->Characterization Crystallography_Workflow Start Purified Compound Solvent_Screening Solvent Screening Start->Solvent_Screening Crystallization Slow Evaporation Solvent_Screening->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure 3D Molecular Structure Structure_Solution->Final_Structure

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Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 6-methoxy-1,5-Naphthyridin-2(1H)-one

Executive Summary This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound 6-methoxy-1,5-Naphthyridin-2(1H)-one. While direct experimental elucidation for this sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound 6-methoxy-1,5-Naphthyridin-2(1H)-one. While direct experimental elucidation for this specific molecule is not yet extensively available in public literature, the core 1,5-naphthyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of compounds with diverse and potent biological activities. This guide will, therefore, delve into the established mechanisms of action of structurally analogous compounds to build a robust, evidence-based hypothesis for the biological targets of 6-methoxy-1,5-Naphthyridin-2(1H)-one. Furthermore, we present detailed, field-proven experimental workflows for researchers to systematically investigate and validate these putative mechanisms, ensuring a clear path for future drug development and scientific inquiry.

The 1,5-Naphthyridinone Scaffold: A Privileged Core in Drug Discovery

The 1,5-naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, is a cornerstone in the design of modern therapeutics.[1][2] Its rigid structure provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets. The introduction of a carbonyl group to form a naphthyridin-2(1H)-one creates a lactam ring that further enhances its drug-like properties, often participating in crucial hydrogen bonding interactions within protein binding sites.

The specific compound of interest, 6-methoxy-1,5-Naphthyridin-2(1H)-one, possesses two key modifications to this core:

  • A 2-oxo (or 2-hydroxy) group: This lactam moiety is a common feature in many kinase inhibitors and other therapeutic agents, often acting as a hydrogen bond donor or acceptor.

  • A 6-methoxy group: This electron-donating group can significantly influence the molecule's electronic distribution, solubility, metabolic stability, and potential for specific interactions with target proteins.

The versatility of the naphthyridinone scaffold is evident in the wide array of biological activities exhibited by its derivatives, ranging from anticancer to antiviral and antibacterial properties.[1][3]

Established Mechanisms of Action for Structurally Related Naphthyridinone Derivatives

The diverse biological activities of naphthyridinone-containing molecules stem from their ability to interact with a range of critical cellular targets. The following sections detail the well-established mechanisms of action for close structural analogs, providing a foundation for our understanding of 6-methoxy-1,5-Naphthyridin-2(1H)-one.

Inhibition of Topoisomerase I/II

Several naphthyridine derivatives have been identified as potent inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and repair.[4][5] These compounds typically function as interfacial poisons, stabilizing the covalent complex between the topoisomerase enzyme and DNA. This leads to the accumulation of single- or double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

  • Mechanism: The planar naphthyridine core can intercalate into the DNA base pairs at the site of enzyme cleavage, while side chains can form hydrogen bonds and van der Waals interactions with both the DNA and the enzyme, preventing the re-ligation of the DNA strand.

  • Relevance: Phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated significant inhibitory effects on Topoisomerase I and antiproliferative activity against human colon cancer cells.[5]

Kinase Inhibition

The naphthyridinone scaffold is a highly effective "hinge-binding" motif, a key structural feature of many ATP-competitive kinase inhibitors. The nitrogen atoms and the adjacent lactam moiety can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

  • mTOR Inhibition: A notable example is the benzo[h][3][6]naphthyridin-2(1H)-one derivative, Torin2, which is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[7]

  • FGFR4 Inhibition: More recently, 1,6-naphthyridin-2(1H)-one derivatives have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[8]

Chaperone Protein Inhibition (Hsp90)

Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the conformational maturation and stability of numerous "client" proteins, many of which are critical for cancer cell survival and proliferation (e.g., Akt, HER2, Raf-1). Analogs of the natural product novobiocin, which feature a 1,6-naphthyridin-2(1H)-one scaffold, have been developed as inhibitors of the C-terminal ATP-binding site of Hsp90.[9]

  • Mechanism: Inhibition of Hsp90 leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.

Other Notable Mechanisms
  • HIV Integrase Inhibition: 4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives have been shown to inhibit the strand transfer step of HIV-1 integrase, an essential enzyme for viral replication.[10]

  • Antibacterial Activity: The related 1,8-naphthyridine scaffold is the core of nalidixic acid and other quinolone antibiotics, which act by inhibiting bacterial DNA gyrase (a type II topoisomerase).[3]

The following table summarizes the inhibitory activities of various naphthyridinone derivatives against different biological targets.

Compound ClassTargetIC50 / ActivityReference
Phenyl-1,5-naphthyridinesTopoisomerase IAntiproliferative (COLO 205)[5]
Benzo[h][3][6]naphthyridin-2(1H)-one (Torin2)mTOREC50 = 0.25 nM (cellular)[7]
1,6-Naphthyridin-2(1H)-onesFGFR4Potent and selective inhibition[8]
Novobiocin-like 1,6-naphthyridin-2(1H)-onesHsp90Client protein degradation[9]
4-hydroxy-1,5-naphthyridin-2(1H)-onesHIV-1 IntegraseLow nanomolar IC50[10]

Putative Mechanism of Action for 6-methoxy-1,5-Naphthyridin-2(1H)-one

Based on the extensive evidence for the bioactivity of the 1,5-naphthyridinone scaffold, we can propose several high-probability mechanisms of action for 6-methoxy-1,5-Naphthyridin-2(1H)-one. The most likely targets are protein kinases or topoisomerases , given the prevalence of these mechanisms among closely related analogs.

The 6-methoxy group is positioned on the "outer" ring of the bicyclic system. In the context of kinase inhibition, this region often protrudes from the ATP-binding pocket towards the solvent-exposed surface. This substitution could be leveraged to enhance solubility or to form specific interactions with residues unique to a particular kinase, thereby conferring selectivity. In topoisomerase inhibition, this group could influence DNA intercalation or interact with amino acids in the ternary drug-DNA-enzyme complex.

A plausible hypothesized signaling pathway, should the compound be a kinase inhibitor targeting a pathway like PI3K/Akt/mTOR, is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibition of Translation Repression Compound 6-methoxy-1,5- Naphthyridin-2(1H)-one Compound->Akt Putative Inhibition Compound->mTORC1 Putative Inhibition Survival Cell Survival

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows for Mechanism of Action Elucidation

To move from a putative to a confirmed mechanism of action, a systematic, multi-tiered experimental approach is required. The following protocols provide a robust framework for this investigation.

Tier 1: In Silico Target Prediction and Initial Phenotypic Screening

This initial phase aims to narrow the field of potential targets and identify a biological system in which the compound is active.

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening Start Compound Structure (SMILES/SDF) TargetFishing Target Fishing Server (e.g., SwissTargetPrediction) Start->TargetFishing TargetList Generate List of Putative Targets TargetFishing->TargetList CellPanel Select Diverse Cancer Cell Line Panel TargetList->CellPanel Inform Selection MTT Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellPanel->MTT IC50 Determine IC50 Values MTT->IC50 Prioritize Prioritize Targets & Cell Lines for Tier 2 IC50->Prioritize Identify Sensitive Cell Lines

Caption: Tier 1 workflow for initial target identification.

Protocol 1: In Silico Target Prediction

  • Obtain Compound Structure: Secure the SMILES string or SDF file for 6-methoxy-1,5-Naphthyridin-2(1H)-one.

  • Select Target Prediction Server: Utilize a well-validated, free web server such as SwissTargetPrediction, which predicts targets based on 2D and 3D similarity to known ligands.[11][12]

  • Submit Query: Input the compound's structure into the server.

  • Analyze Results: The output will be a ranked list of potential protein targets. Pay close attention to kinases, topoisomerases, and other enzyme classes highlighted in Section 2.

  • Cross-Reference: Compare the predicted targets with the gene expression profiles of cancer cell lines to select appropriate models for in vitro testing.

Protocol 2: Broad-Spectrum Cell Viability Assay

  • Cell Line Selection: Choose a panel of 10-20 cancer cell lines from diverse tissue origins (e.g., breast, colon, lung, leukemia).

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-methoxy-1,5-Naphthyridin-2(1H)-one (e.g., from 100 µM to 1 nM). Treat the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively, according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value for each cell line.

Tier 2: Target-Specific Biochemical and Cellular Assays

Based on the results from Tier 1, select the most promising mechanistic hypotheses and sensitive cell lines for direct target engagement and pathway analysis.

Protocol 3: Kinase Inhibition Assay (Example: Mobility Shift Assay)

  • Reaction Setup: In a 384-well plate, combine the specific kinase of interest (e.g., a kinase predicted in silico), its peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of 6-methoxy-1,5-Naphthyridin-2(1H)-one. Include a positive control inhibitor and a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Analysis: Apply the reaction mixture to a microfluidic chip. An electric field separates the phosphorylated (product) and non-phosphorylated (substrate) peptides.

  • Data Interpretation: Quantify the amount of product formed. A reduction in product formation in the presence of the compound indicates kinase inhibition. Calculate the IC50 value.

Protocol 4: Topoisomerase I DNA Relaxation Assay

  • Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA and human Topoisomerase I enzyme.

  • Compound Incubation: Add serial dilutions of 6-methoxy-1,5-Naphthyridin-2(1H)-one to the reaction tubes. Include a known Topo I inhibitor (e.g., camptothecin) as a positive control and a DMSO vehicle control.

  • Reaction and Termination: Incubate the reaction at 37°C for 30 minutes. Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

  • Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topo I will result in a higher proportion of supercoiled DNA compared to the vehicle control.

Protocol 5: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat the identified sensitive cells with the compound at 1x and 5x its IC50 value for various time points (e.g., 2, 6, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key proteins in the hypothesized pathway (e.g., phospho-Akt, total-Akt, phospho-S6K, total-S6K, or Hsp90 client proteins like HER2).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the proteins.

  • Analysis: A decrease in the ratio of a phosphorylated protein to its total form would confirm inhibition of an upstream kinase. A decrease in a total client protein level would suggest Hsp90 inhibition.

Conclusion and Future Directions

The 6-methoxy-1,5-Naphthyridin-2(1H)-one scaffold represents a promising starting point for the development of a novel therapeutic agent. While its precise mechanism of action remains to be definitively elucidated, a strong, evidence-based rationale points towards the inhibition of protein kinases or topoisomerases as highly probable. The methoxy substitution offers a valuable handle for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

The experimental workflows detailed in this guide provide a clear and systematic path forward. Successful execution of these studies will not only confirm the primary molecular target but also illuminate the downstream cellular consequences of its modulation. This foundational knowledge is critical for the rational design of future analogs and the strategic positioning of this compound class in preclinical and clinical development.

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Exploratory

The 6-Methoxy-1,5-Naphthyridine Scaffold: Engineering Next-Generation Bacterial Topoisomerase Inhibitors

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Structural causality, synthetic workflows, and biological validation of 6-methoxy-1,5-naphthyridin-2(1H)-one derivatives. The Pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Structural causality, synthetic workflows, and biological validation of 6-methoxy-1,5-naphthyridin-2(1H)-one derivatives.

The Privileged Scaffold: Overcoming Fluoroquinolone Resistance

The emergence of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and non-tuberculous mycobacteria (NTM) like Mycobacterium abscessus, has severely compromised the clinical efficacy of classical fluoroquinolones[1]. Fluoroquinolones operate by stabilizing the DNA-gyrase cleavage complex via a crucial water-metal ion bridge (Mg²⁺) coordinated by Ser84 and Glu88 in the GyrA subunit. Mutations at these specific residues instantly confer target-mediated resistance.

To circumvent this, medicinal chemistry has pivoted toward Novel Bacterial Topoisomerase Inhibitors (NBTIs) . At the structural heart of the most potent NBTIs lies the 6-methoxy-1,5-naphthyridine core, often synthesized from its precursor, 6-methoxy-1,5-naphthyridin-2(1H)-one [2],[3].

Mechanistic Causality of the LHS Intercalator

NBTIs possess a distinct tripartite architecture: a Left-Hand Side (LHS) intercalator, a central basic linker, and a Right-Hand Side (RHS) GyrA-binding motif. The 6-methoxy-1,5-naphthyridine moiety acts as the optimal LHS.

  • Why 1,5-Naphthyridine? The fused heterocyclic system provides the exact planar geometry required to intercalate symmetrically between the +1 and +5 base pairs of the cleaved DNA strand[4].

  • Why the 6-Methoxy Substitution? The electron-donating methoxy group enhances the electron density of the aromatic system, strengthening π-π stacking interactions with the nucleobases. Furthermore, the asymmetry introduced by the methoxy group disrupts the spatial topology of nascent DNA, stabilizing single-strand breaks without relying on the highly mutable Mg²⁺ bridge[2],[4].

G cluster_0 Fluoroquinolone (FQ) Pathway cluster_1 NBTI Pathway (6-Methoxy-1,5-Naphthyridine) FQ Fluoroquinolone Mg Mg2+ Water Bridge (Requires GyrA Ser84/Glu88) FQ->Mg FQ_Resist Target Mutation (Cross-Resistance) Mg->FQ_Resist Cleavage Stabilization of Cleavage Complex (Bacterial Cell Death) FQ_Resist->Cleavage Failed NBTI NBTI Derivative LHS LHS Intercalation (6-Methoxy-1,5-Naphthyridine) NBTI->LHS RHS RHS Binding (GyrA Interface) NBTI->RHS No_Mg No Mg2+ Required (Evades Resistance) LHS->No_Mg RHS->No_Mg No_Mg->Cleavage Successful

Fig 1. Mechanistic divergence of 6-methoxy-1,5-naphthyridine NBTIs vs. Fluoroquinolones.

Structure-Activity Relationships (SAR) & Biological Profiling

Derivatization of 6-methoxy-1,5-naphthyridin-2(1H)-one primarily focuses on attaching diverse central linkers (e.g., tetrahydropyrans, piperidines) and RHS motifs (e.g., halogenated or alkylated phenyl rings)[1],[3]. The choice of linker dictates the basicity and pharmacokinetic profile, while the RHS dictates the depth of penetration into the GyrA hydrophobic pocket.

Quantitative Data Summary

The following table synthesizes the biological efficacy of key 6-methoxy-1,5-naphthyridine derivatives against wild-type and fluoroquinolone-resistant strains[1],[3],[5].

Derivative ClassLHS CoreCentral LinkerRHS MotifTarget PathogenMIC (µg/mL)IC₅₀ (nM) DNA Gyrase
Tetrahydropyran NBTI 6-Methoxy-1,5-naphthyridineTetrahydropyran-3-amineDioxinopyridineS. aureus (WT)0.06 - 0.1215 - 30
Tetrahydropyran NBTI 6-Methoxy-1,5-naphthyridineTetrahydropyran-3-amineOxathiinopyridineS. aureus (D83N)0.5 - 1.025 - 50
Piperidine-4-carboxamide (P4C) 6-Methoxy-1,5-naphthyridinePiperidine-4-carboxylic acid4-ChlorobenzeneM. abscessus0.25 - 0.540 - 80
P4C (Trifluoromethyl) 6-Methoxy-1,5-naphthyridinePiperidine-4-carboxylic acid4-CF₃-benzeneM. abscessus0.03 - 0.0610 - 20

Data Interpretation: The transition from a dioxinopyridine RHS to an oxathiinopyridine RHS maintains potent DNA gyrase inhibition while significantly reducing hERG K⁺ channel blockade—a critical toxicity liability in early NBTI development[1]. Furthermore, piperidine-4-carboxamide (P4C) derivatives exhibit exceptional, sub-microgram potency against the notoriously difficult-to-treat M. abscessus[3].

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity, the synthetic and biological protocols below are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Synthesis of the LHS-Linker Conjugate

Objective: Convert 6-methoxy-1,5-naphthyridin-2(1H)-one into a reactive electrophile, followed by nucleophilic aromatic substitution (SNAr) with a basic linker.

Step-by-Step Methodology:

  • Aromatization and Halogenation: Suspend 6-methoxy-1,5-naphthyridin-2(1H)-one (1.0 eq) in neat Phosphorus Oxychloride (POCl₃, 10.0 eq).

    • Causality: POCl₃ acts as both solvent and reagent. It converts the tautomeric lactam (2(1H)-one) into the highly reactive 2-chloro-6-methoxy-1,5-naphthyridine. The chloride is an excellent leaving group for the subsequent SNAr reaction.

  • Reflux and Quench: Heat the mixture to 105°C for 3 hours under an argon atmosphere. Cool to room temperature and carefully quench by pouring over crushed ice to hydrolyze excess POCl₃. Neutralize with saturated NaHCO₃ to precipitate the chlorinated intermediate.

  • SNAr Coupling: Dissolve the isolated 2-chloro-6-methoxy-1,5-naphthyridine (1.0 eq) in anhydrous DMF. Add the chosen linker (e.g., tert-butyl piperidin-4-ylcarbamate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DMF provides a highly polar aprotic environment that stabilizes the Meisenheimer complex transition state during SNAr. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

  • Thermal Activation: Heat the reaction to 90°C for 12 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the chlorinated starting mass (m/z ~194) and the appearance of the coupled product mass validates the coupling.

  • Purification: Extract with EtOAc, wash with brine to remove DMF, and purify via flash chromatography (SiO₂, DCM:MeOH 95:5) to yield the LHS-linker conjugate.

Workflow Core 6-Methoxy-1,5-Naphthyridin-2(1H)-one (Lactam Core) Activation Halogenation (POCl3, 105°C) Core->Activation Intermediate 2-Chloro-6-Methoxy- 1,5-Naphthyridine Activation->Intermediate Coupling SNAr Coupling (+ Basic Amine Linker, DMF) Intermediate->Coupling RHS_Addition Amidation / Alkylation (+ RHS Motif) Coupling->RHS_Addition Final Target NBTI Derivative RHS_Addition->Final

Fig 2. Retrosynthetic workflow for 6-methoxy-1,5-naphthyridine NBTI derivatives.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Validate that the synthesized 6-methoxy-1,5-naphthyridine derivative exerts its antibacterial effect specifically through the inhibition of DNA gyrase, rather than non-specific membrane disruption.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction mixture (30 µL) containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

    • Causality: This buffer mimics the intracellular ionic strength and pH. ATP is strictly required because DNA gyrase is an ATP-dependent enzyme; without it, supercoiling cannot occur.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the mixture.

  • Inhibitor Introduction: Add the synthesized NBTI derivative in a serial dilution (ranging from 0.01 nM to 10 µM). Include a DMSO-only control (negative control) and a Ciprofloxacin control (positive control).

  • Enzyme Activation: Initiate the reaction by adding 1 U of recombinant S. aureus DNA gyrase. Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 30 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA).

    • Causality: EDTA chelates the Mg²⁺ ions, instantly halting all topoisomerase activity and stabilizing the DNA states for visualization.

  • Validation via Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide.

  • Data Analysis: The IC₅₀ is defined as the concentration of the derivative that reduces the conversion of relaxed DNA to supercoiled DNA by 50%. A highly active 6-methoxy-1,5-naphthyridine NBTI will show a distinct band of relaxed DNA at low nanomolar concentrations, proving target engagement[2],[5].

Conclusion

The 6-methoxy-1,5-naphthyridin-2(1H)-one scaffold is not merely a structural placeholder; it is a mechanistically vital intercalator that dictates the success of Novel Bacterial Topoisomerase Inhibitors. By leveraging its unique planar asymmetry and electron density, drug development professionals can design molecules that bypass the Mg²⁺-dependent resistance mechanisms of legacy fluoroquinolones, offering a robust pipeline against critical priority pathogens like MRSA and M. abscessus.

References

  • Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors Source: PMC - NIH (ACS Medicinal Chemistry Letters) URL:[Link]

Sources

Foundational

Spectroscopic Elucidation of 6-Methoxy-1,5-Naphthyridin-2(1H)-one: A Comprehensive NMR Guide

Executive Summary The 1,5-naphthyridin-2(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous HIV-1 integrase inhibitors, c-Met kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-naphthyridin-2(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous HIV-1 integrase inhibitors, c-Met kinase inhibitors, and advanced antimicrobial agents[1]. For researchers and drug development professionals, the precise structural verification of functionalized derivatives—such as 6-methoxy-1,5-naphthyridin-2(1H)-one (CAS: 27017-64-7)—is a critical quality control gateway.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. This guide provides a self-validating, mechanistic framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6-methoxy-1,5-naphthyridin-2(1H)-one, detailing the causality behind chemical shifts, the mitigation of tautomeric interference, and the exact 2D correlation logic required for unambiguous backbone assignment.

Structural Dynamics & Tautomeric Equilibrium

Before placing a sample into the spectrometer, one must understand the solution-state dynamics of the molecule. Naphthyridinones exhibit classic lactam-lactim (pyridone ⇌ hydroxypyridine) tautomerism[2].

In non-polar solvents, this equilibrium can broaden NMR signals or produce a mixture of two distinct species, complicating integration. To force the molecule into a single, well-defined state, we utilize a highly polar, hydrogen-bond-accepting solvent: DMSO-d6 . In DMSO-d6, the equilibrium is overwhelmingly driven toward the lactam (2(1H)-one) form . This solvent choice is not arbitrary; it is a deliberate mechanistic intervention that locks the N-H proton in place, preventing rapid exchange and allowing it to be observed as a distinct, quantifiable resonance.

Experimental Protocol: A Self-Validating Workflow

A robust spectroscopic analysis must be self-validating. The following protocol ensures that the data acquired is quantitative, internally consistent, and free from artifactual misinterpretation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15–20 mg of 6-methoxy-1,5-naphthyridin-2(1H)-one in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) from a freshly broken ampoule.

  • Internal Referencing: Utilize the residual pentet of DMSO-d6 at 2.50 ppm for 1 H calibration and the septet at 39.52 ppm for 13 C calibration[3].

  • 1D 1 H Acquisition (Quantitative Check):

    • Acquire a standard 1D 1 H spectrum (400 MHz or 600 MHz) using a 2.0-second relaxation delay (D1) .

    • Validation Gate: Integrate the methoxy singlet (~3.95 ppm) and set it strictly to 3.00. The four aromatic doublets must each integrate between 0.95 and 1.05. If the N-H peak (~11.80 ppm) integrates to < 0.80, moisture has compromised the sample, and it must be re-prepared.

  • 1D 13 C Acquisition: Acquire the carbon spectrum with a 5.0-second relaxation delay to ensure the quaternary bridgehead carbons fully relax and appear above the noise floor.

  • 2D Correlation Suite: Execute COSY, HSQC, and HMBC experiments to map the spin systems and bridge the two heteroaromatic rings.

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) OneD_H 1D 1H NMR (Relaxation Delay: 2s) Prep->OneD_H OneD_C 1D 13C NMR (Relaxation Delay: 5s) Prep->OneD_C TwoD_COSY 2D COSY (Spin System ID) OneD_H->TwoD_COSY TwoD_HSQC 2D HSQC (1J C-H Correlation) OneD_H->TwoD_HSQC TwoD_HMBC 2D HMBC (2J/3J C-H Correlation) OneD_H->TwoD_HMBC OneD_C->TwoD_HSQC OneD_C->TwoD_HMBC Elucidation Unambiguous Backbone Assignment TwoD_COSY->Elucidation TwoD_HSQC->Elucidation TwoD_HMBC->Elucidation

Fig 1. Step-by-step NMR acquisition and 2D correlation workflow for structure elucidation.

1D NMR Analysis: The Causality of Chemical Shifts

To interpret the spectra, we must analyze the electronic environment of the 1,5-naphthyridine core[4]. The molecule consists of an electron-rich pyridone ring and an electron-rich methoxypyridine ring, fused together.

H NMR Mechanistic Rationale
  • The Pyridone Ring (H3 and H4): The C2 carbonyl group exerts a profound anisotropic deshielding effect on the β -proton (H4), pushing it downfield to ~7.90 ppm. Conversely, the α -proton (H3) exhibits enamine-like character due to resonance from the N1 lone pair, shielding it significantly to ~6.60 ppm. They couple to each other with a characteristic cis-alkene coupling constant ( 3J≈9.5 Hz).

  • The Pyridine Ring (H7 and H8): The C6 methoxy group is a strong π -donor (+M effect). This resonance specifically shields the ortho position (H7), shifting it upfield to ~7.10 ppm. The H8 proton, being meta to the methoxy group and adjacent to the deshielding bridgehead, appears much further downfield at ~8.10 ppm.

Data Presentation: Quantitative Summaries

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)Int.Mechanistic Rationale
H-1 (NH) 11.80br s-1HDeshielded by hydrogen bonding and lactam resonance.
H-8 8.10d9.01HDeshielded by the adjacent bridgehead and anisotropic effects.
H-4 7.90d9.51HDeshielded by the β -position relative to the C2 carbonyl.
H-7 7.10d9.01HShielded by the +M (resonance) effect of the C6 methoxy group.
H-3 6.60d9.51HShielded by the α -position relative to the C2 carbonyl.
6-OCH 3​ 3.95s-3HTypical resonance for an aromatic methoxy group.

Table 2: 13 C NMR Assignments (101 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C-2 162.5C=OHighly deshielded amide carbonyl carbon.
C-6 161.0C-ODeshielded by the electronegative oxygen atom.
C-4 140.5CH β -carbon to the carbonyl; reduced electron density.
C-8 138.0CHAromatic CH, meta to the methoxy group.
C-8a 136.0CBridgehead carbon, assigned via HMBC from H4.
C-4a 128.0CBridgehead carbon, assigned via HMBC from H8.
C-3 118.5CH α -carbon to the carbonyl; increased electron density.
C-7 114.0CHOrtho to the methoxy group; shielded by resonance.
6-OCH 3​ 54.0CH 3​ Standard aliphatic carbon attached to oxygen.

2D Correlation Networks: Unambiguous Assignment

The critical challenge in naphthyridine NMR is distinguishing the two quaternary bridgehead carbons (C4a and C8a). Standard 1D techniques cannot resolve this. As established in the spectroscopic analysis of functionalized diazaanthracenes and naphthyridines[5], we must rely on Heteronuclear Multiple Bond Correlation (HMBC) .

In aromatic systems, 3JCH​ (three-bond) couplings are significantly stronger and more reliable than 2JCH​ (two-bond) couplings.

  • Locking the Pyridine Ring: The methoxy protons (~3.95 ppm) show a strong 3J correlation to C6 (~161.0 ppm), confirming the exact placement of the functional group.

  • Bridging the Core: The H4 proton shows a strong 3J correlation across the ring junction to the C8a bridgehead. Conversely, the H8 proton shows a 3J correlation to the C4a bridgehead. This cross-verification unambiguously locks the orientation of the two rings relative to each other, validating the entire molecular scaffold.

HMBC_COSY_Network H3 H3 H4 H4 H3->H4 COSY C2 C2 (C=O) H3->C2 HMBC (2J) H4->C2 HMBC (3J) C8a C8a H4->C8a HMBC (3J) H7 H7 H8 H8 H7->H8 COSY H7->C8a HMBC (3J) C4a C4a H8->C4a HMBC (3J) C6 C6 (C-O) H8->C6 HMBC (3J) OMe OCH3 OMe->C6 HMBC (3J)

Fig 2. Key 2D COSY (red) and HMBC (gray) correlations defining the naphthyridine core.

References

1.[2] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications", National Institutes of Health (PMC). URL:[Link] 2.[3] "NMR Chemical Shifts of Common Solvents as Trace Impurities", Carl ROTH. URL:[Link] 3.[5] "Assignments of 1H And 13C NMR of 6(9)-Methyl-Benzo[b]naphthyridines", Spectroscopy Letters (Taylor & Francis). URL:[Link] 4.[4] "1,5-Naphthyridine | C8H6N2 | CID 136070", PubChem (NIH). URL:[Link] 5.[1] "Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety", ResearchGate. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 6-methoxy-1,5-naphthyridin-2(1H)-one: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-methoxy-1,5-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-methoxy-1,5-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, nomenclature, and physicochemical properties, alongside a discussion of its synthetic pathways and potential applications in drug discovery, grounded in the broader context of the pharmacological relevance of the 1,5-naphthyridin-2(1H)-one scaffold.

Core Molecular Identity: Structure and Nomenclature

6-methoxy-1,5-naphthyridin-2(1H)-one is a bicyclic aromatic compound belonging to the naphthyridine class of heterocycles. The core of this molecule is a 1,5-naphthyridine ring system, which consists of two fused pyridine rings. The "(1H)-one" suffix indicates the presence of a carbonyl group at the 2-position, with the adjacent nitrogen at position 1 being protonated, leading to a pyridinone-like structure. A methoxy group (-OCH3) is substituted at the 6-position of this bicyclic system.

Chemical Structure:

A 2D representation of the chemical structure of 6-methoxy-1,5-naphthyridin-2(1H)-one.

IUPAC Name: 6-methoxy-1,5-naphthyridin-2(1H)-one

Key Identifiers: A substance's unique identification is crucial for regulatory and research purposes.

IdentifierValue
CAS Number 27017-64-7[1]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]

Synthesis Strategies: Building the Naphthyridinone Core

One common strategy is the Skraup synthesis or related cyclization reactions starting from a 3-aminopyridine derivative. For the target molecule, a potential starting material would be a 3-amino-6-methoxypyridine.

Synthesis start 3-Amino-6-methoxypyridine intermediate1 Cyclization Precursor start->intermediate1 Skraup-type reaction product 6-methoxy-1,5-naphthyridin-2(1H)-one intermediate1->product Cyclization & Oxidation reagents1 α,β-Unsaturated carbonyl compound reagents1->intermediate1 reagents2 Oxidation/Dehydrogenation reagents2->product

A generalized workflow for the synthesis of the target molecule.

Hypothetical Synthetic Protocol:

A likely synthetic route would involve the following conceptual steps:

  • Reaction of 3-amino-6-methoxypyridine with an acrolein equivalent: This would form an initial adduct which, under acidic and oxidizing conditions typical of the Skraup synthesis, would cyclize to form the second pyridine ring.

  • Hydroxylation of the 2-position: The resulting 6-methoxy-1,5-naphthyridine could then be functionalized at the 2-position. This might be achieved through various methods, including oxidation or nucleophilic substitution on a pre-functionalized precursor.

  • Tautomerization: The resulting 2-hydroxy-6-methoxy-1,5-naphthyridine would exist in equilibrium with its more stable tautomeric form, 6-methoxy-1,5-naphthyridin-2(1H)-one.

An alternative and often more controlled approach involves the synthesis of a pre-functionalized pyridine ring that already contains a side chain amenable to cyclization.

Spectroscopic Characterization: The Molecular Fingerprint

While specific, experimentally verified spectra for 6-methoxy-1,5-naphthyridin-2(1H)-one are not widely published, we can predict the expected spectroscopic features based on the analysis of its structural components and data from closely related analogues.

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridinone core and the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the nitrogen atoms and the electron-donating methoxy group and the electron-withdrawing carbonyl group.

  • Methoxy Protons (-OCH3): A sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Aromatic Protons: Several doublets and doublets of doublets in the aromatic region (approximately 6.5-8.5 ppm), corresponding to the protons on the two pyridine rings. The exact chemical shifts and coupling constants would provide detailed information about their relative positions.

  • N-H Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appearing downfield.

13C NMR Spectroscopy:

The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-160 ppm). The carbon attached to the methoxy group would be shielded compared to the others.

  • Methoxy Carbon (-OCH3): A signal in the upfield region, typically around 55-60 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm-1.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm-1, characteristic of a pyridinone carbonyl.

  • C-O Stretch (methoxy): An absorption band in the region of 1200-1250 cm-1 (asymmetric) and 1000-1050 cm-1 (symmetric).

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm-1 region, corresponding to the aromatic ring vibrations.

Mass Spectrometry:

Mass spectrometry would confirm the molecular weight of the compound.

  • Molecular Ion Peak (M+): An intense peak at m/z = 176, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern would show characteristic losses, such as the loss of a methyl group (M-15) or a methoxy group (M-31) from the molecular ion.

Significance in Drug Discovery and Development

The 1,5-naphthyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown a wide range of biological activities, making 6-methoxy-1,5-naphthyridin-2(1H)-one a compound of considerable interest for further investigation and as a building block for the synthesis of more complex molecules.

Potential Therapeutic Applications of the 1,5-Naphthyridinone Core:

  • Anticancer Agents: Certain derivatives of the 1,5-naphthyridine core have been investigated as inhibitors of Transforming Growth Factor-β (TGF-β) type I receptors, which play a role in cancer progression.[3]

  • Neurological Disorders: The 1,5-naphthyridin-2(1H)-one moiety is found in compounds that act as N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating various neurological conditions.

  • Antiviral Activity: Some naphthyridinone derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the replication of the virus.

  • Anti-inflammatory Properties: The structural motif is also present in molecules with demonstrated anti-inflammatory effects.

The presence of the methoxy group at the 6-position of 6-methoxy-1,5-naphthyridin-2(1H)-one can significantly influence its pharmacokinetic and pharmacodynamic properties. The methoxy group can alter the molecule's solubility, metabolic stability, and its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This makes it an attractive starting point for the design and synthesis of new therapeutic agents.

BiologicalTargets core 1,5-Naphthyridin-2(1H)-one Scaffold tgf TGF-β Type I Receptor Inhibition core->tgf nmda NMDA Receptor Antagonism core->nmda hiv HIV-1 Integrase Inhibition core->hiv inflammation Anti-inflammatory Activity core->inflammation

Potential biological targets of the 1,5-naphthyridin-2(1H)-one scaffold.

Conclusion and Future Directions

6-methoxy-1,5-naphthyridin-2(1H)-one is a well-defined chemical entity with a structure that holds significant promise for the development of novel therapeutics. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its synthesis is feasible through established chemical principles, and its spectroscopic properties can be reliably predicted. The established biological activities of the broader 1,5-naphthyridin-2(1H)-one class of compounds provide a strong rationale for the further investigation of 6-methoxy-1,5-naphthyridin-2(1H)-one and its derivatives as potential drug candidates in oncology, neuroscience, and infectious diseases. Future research should focus on the development of efficient and scalable synthetic routes to this compound, followed by a thorough in vitro and in vivo evaluation of its biological activity to unlock its full therapeutic potential.

References

Sources

Foundational

An In-depth Technical Guide to the Solubility of 6-methoxy-1,5-Naphthyridin-2(1H)-one in Different Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 6-methoxy-1,5-naphthyridin-2(1H)-one. It is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 6-methoxy-1,5-naphthyridin-2(1H)-one. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this critical physicochemical property.

Introduction

6-methoxy-1,5-naphthyridin-2(1H)-one belongs to the naphthyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability and therapeutic efficacy.[3] A compound with poor solubility can present significant challenges during formulation and may lead to unreliable results in preclinical assays.[4]

This document moves beyond a simple listing of data, providing a foundational understanding of the physicochemical forces governing solubility. It details authoritative, field-proven methodologies for accurately determining both thermodynamic and kinetic solubility, enabling researchers to make informed decisions in the drug discovery and development process.

Chapter 1: Theoretical Principles of Solubility

The dissolution of a crystalline solid, such as 6-methoxy-1,5-naphthyridin-2(1H)-one, into a solvent is a complex thermodynamic process governed by a delicate balance of intermolecular forces.[5] Understanding these principles is paramount to rationally selecting appropriate solvents and interpreting experimental data.

The Dissolution Process: An Energy Perspective

Dissolution is dictated by the competition between two primary energy components:

  • Crystal Lattice Energy: This is the energy required to break the non-covalent forces holding the molecules together in the solid crystal lattice.[6][7] Compounds with high lattice energies are typically more rigid, have higher melting points, and are often less soluble because more energy is needed to separate the constituent molecules.[8][9]

  • Solvation Energy: This is the energy released when molecules of the solute form new interactions with molecules of the solvent.[10][11] If the energy released during solvation is greater than or comparable to the energy required to overcome the crystal lattice, the dissolution process is favorable.[6][7]

For a substance to dissolve, the energy of the solvated state must be thermodynamically lower than the energy of the solid state. This interplay is the fundamental reason why solubility differs so dramatically between solvents.

Key Physicochemical Drivers of Solubility
Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[12] The overall polarity of a molecule is a composite of its polar and non-polar regions.[13]

The Effect of pH

For ionizable compounds, solubility can be dramatically influenced by the pH of the aqueous medium.[12][14] According to the Henderson-Hasselbalch equation, an acidic or basic compound will exist in either its neutral or ionized (salt) form, depending on its acid dissociation constant (pKa) and the pH of the solution. The ionized form is generally much more polar and, therefore, more water-soluble than the neutral form.[13]

The Effect of Temperature

Temperature affects solubility by altering the kinetic energy of both the solute and solvent molecules. For most solid solutes, solubility increases with temperature as the increased energy helps overcome the crystal lattice forces.[12] However, this relationship is not universal and should be determined empirically.

Chapter 2: Predicted Solubility Profile of 6-methoxy-1,5-Naphthyridin-2(1H)-one

While specific, publicly available quantitative solubility data for 6-methoxy-1,5-naphthyridin-2(1H)-one is limited, we can formulate a robust qualitative prediction based on its molecular structure and the foundational principles outlined above.

Structural Analysis

The structure of 6-methoxy-1,5-naphthyridin-2(1H)-one contains several key functional groups that dictate its physicochemical properties.

Figure 1: Chemical Structure of 6-methoxy-1,5-naphthyridin-2(1H)-one.

  • Naphthyridinone Core: The fused aromatic ring system is largely non-polar and hydrophobic.

  • Lactam (amide in a ring): The -C(=O)-NH- group is polar and can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This feature enhances aqueous solubility.

  • Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

  • Pyridine-like Nitrogen (N5): This nitrogen atom is a hydrogen bond acceptor and can be protonated in acidic conditions, which would significantly increase aqueous solubility.

Physicochemical properties for the related isomer 6-methoxy-4aH-1,5-naphthyridin-4-one suggest an XLogP3 value of 0, zero hydrogen bond donors (in that specific tautomer), and four hydrogen bond acceptors. Our target molecule, 6-methoxy-1,5-naphthyridin-2(1H)-one, possesses one hydrogen bond donor (the lactam N-H). This profile suggests a molecule of moderate polarity.

Predicted Solubility

Based on the structural analysis, the following qualitative solubility profile is predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLowThe large, polar functional groups (lactam, methoxy ether) are incompatible with non-polar solvents.
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighThese solvents can accept hydrogen bonds and have sufficient polarity to solvate the molecule effectively without competing with strong solute-solute interactions.
Polar Protic Methanol, EthanolModerate to GoodThese solvents can both donate and accept hydrogen bonds, interacting well with the lactam and methoxy groups. Solubility is expected to increase with temperature.
Aqueous (pH 7.4) Phosphate-Buffered SalineLow to ModerateThe molecule has significant hydrophobic surface area from the aromatic rings, but the polar groups provide some aqueous solubility.
Aqueous (Acidic) pH 1.2 BufferModerateProtonation of the N5 nitrogen is likely, forming a cationic species with significantly enhanced water solubility.

Chapter 3: Experimental Determination of Thermodynamic Solubility

Thermodynamic or "equilibrium" solubility is the saturated concentration of a compound in a solvent at equilibrium. It is a critical parameter for lead optimization and formulation. The shake-flask method is the gold-standard for this measurement.[2] For ionizable compounds, potentiometric titration offers a precise way to determine pH-dependent solubility.

Protocol: Shake-Flask Method

This protocol is based on the widely accepted method proposed by Higuchi and Connors.

Objective: To determine the thermodynamic equilibrium solubility of 6-methoxy-1,5-naphthyridin-2(1H)-one.

Materials:

  • 6-methoxy-1,5-naphthyridin-2(1H)-one (crystalline solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, DMSO, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Add the precise volume of the desired solvent to each vial.

  • Incubation: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical.[4]

  • Phase Separation: Allow the suspensions to settle for a short period. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

  • Dilution: Promptly dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

ShakeFlaskWorkflow cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess Solid to Vial B Add Solvent A->B C Seal & Agitate (24-48h at constant T) B->C D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E F Quantify (HPLC/UV-Vis) E->F G Calculate Solubility F->G Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Lattice Crystal Lattice Energy Lattice->Solubility - Polarity Molecular Polarity Polarity->Solubility + pKa pKa (Ionization) pKa->Solubility +/- Solv_Polarity Solvent Polarity Solv_Polarity->Solubility + pH pH pH->Solubility +/- Temp Temperature Temp->Solubility +

Figure 3: Key Factors Influencing the Solubility of an Organic Compound.

Chapter 5: Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different conditions and solvents.

Table 2: Experimental Solubility Data for 6-methoxy-1,5-Naphthyridin-2(1H)-one (This is a template for reporting experimental results.)

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Water25Shake-Flask
PBS (pH 7.4)25Shake-Flask
0.1N HCl (pH 1.2)25Shake-Flask
PBS (pH 7.4)37Shake-Flask
Ethanol25Shake-Flask
DMSO25Shake-Flask
PBS (pH 7.4)25Nephelometry (Kinetic)

Interpretation:

  • High solubility in acidic buffer vs. PBS: Confirms the basicity of the molecule and suggests that oral absorption might be favorable in the acidic environment of the stomach.

  • Low solubility in PBS (<10 µg/mL): May indicate potential issues with bioavailability and could necessitate formulation strategies such as salt formation or amorphous solid dispersions.

  • Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitating out of supersaturated solutions over time, a critical consideration for intravenous formulations.

Conclusion

The solubility of 6-methoxy-1,5-naphthyridin-2(1H)-one is a multifaceted property governed by its molecular structure and the environment in which it is placed. Through a combination of theoretical prediction and rigorous experimental determination using methods like the shake-flask technique, researchers can gain a comprehensive understanding of this compound's behavior. This knowledge is not merely academic; it is a fundamental prerequisite for advancing a promising chemical entity through the complex pipeline of drug development, from initial screening to final formulation. Accurate and well-characterized solubility data empowers scientists to mitigate risks, optimize formulations, and ultimately increase the probability of therapeutic success.

References
  • Vertex AI Search. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water?
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Vaia. (n.d.). Δ E solvation - is, the more likely a solute will dissolve. Explain.
  • Student Question. (n.d.). How is crystal lattice energy used to predict solubility and reactivity?
  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
  • PubChem. (n.d.). 6-methoxy-4aH-1,5-naphthyridin-4-one.
  • Wipf, P., & Taylor, E. C. (Eds.). (n.d.). THE NAPHTHYRIDINES. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules.
  • Purdue University. (n.d.). Lattice Energy.
  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules.
  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • RSC Publishing. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h]n[6]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved from

  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Virtual Computational Chemistry Laboratory. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.
  • PMC. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • UW-Madison Chemistry 103/104 Resource Book. (n.d.). Solutions and Solubility (part 2) (M3Q2).
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry.
  • Wikipedia. (n.d.). Solvation.
  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water.
  • ResearchGate. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
  • ACS Publications. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Environmental Science. (2025). How Does the Solubility of Organic Pollutants Change with Rising Water Temperature?
  • ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ACS Publications. (n.d.). Linear solvation energy relationships. 41. Important differences between aqueous solubility relationships for aliphatic and aromatic solutes. The Journal of Physical Chemistry.
  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • Chem LibreTexts. (2025). Solubility.
  • University of Manitoba. (2023). Solubility of Organic Compounds.
  • AAT Bioquest. (2024). What are the factors that influence solubility?
  • ACS Publications. (2001). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5.

Sources

Exploratory

The 1,5-Naphthyridine Scaffold in Advanced Drug Design: Physical, Chemical, and Mechanistic Profiling of 6-Methoxy-1,5-Naphthyridin-2(1H)-one

Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on privileged heterocyclic scaffolds. Among these, 6-methoxy-1,5-naphthyridin-2(1H)-one (CAS: 27017-64-7) has emerged as a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on privileged heterocyclic scaffolds. Among these, 6-methoxy-1,5-naphthyridin-2(1H)-one (CAS: 27017-64-7) has emerged as a highly versatile, high-purity building block [1]. Characterized by its fused bicyclic pyridine ring system, this compound serves as a critical intermediate in the synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and selective kinase inhibitors.

This technical whitepaper provides an in-depth analysis of the physical and chemical properties of 6-methoxy-1,5-naphthyridin-2(1H)-one, explores the causality behind its structural utility in target engagement, and outlines validated experimental protocols for its functionalization and biological evaluation.

Physicochemical Profiling

Understanding the baseline properties of 6-methoxy-1,5-naphthyridin-2(1H)-one is essential for predicting its behavior in synthetic workflows and biological systems. The molecule features an electron-donating methoxy group at the 6-position, which modulates the electron density of the naphthyridine core, and a lactam moiety at the 2-position, which provides a rigid hydrogen-bonding interface [2].

Table 1: Core Physical and Chemical Properties
PropertyValue / DescriptionSynthetic & Biological Relevance
CAS Number 27017-64-7Unique identifier for regulatory compliance.
Molecular Formula C9H8N2O2Dictates mass-to-charge ratio for LC-MS validation.
Molecular Weight 176.17 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Structural Core 1,5-NaphthyridineFused nitrogenous rings provide optimal geometry for DNA intercalation and kinase hinge-region binding.
Functional Groups -OCH3 (C6), Lactam (C2)The lactam undergoes tautomerization, offering a handle for halogenation/cross-coupling. The methoxy group increases lipophilicity and electron density.

Mechanistic Insights: The Causality of the 1,5-Naphthyridine Core

The architectural geometry of the 1,5-naphthyridine core is not coincidental; it is rationally selected to exploit specific biological vulnerabilities.

Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Antimicrobial resistance necessitates mechanisms distinct from traditional fluoroquinolones. NBTIs utilize the 1,5-naphthyridine core as the "Left-Hand Side" (LHS) moiety. The asymmetry of the 6-methoxy-1,5-naphthyridine structure allows it to intercalate perfectly between DNA base pairs [3]. This intercalation disrupts the spatial symmetry of nascent DNA, effectively trapping DNA gyrase and Topoisomerase IV in a cleavage complex and stabilizing single-strand DNA breaks [4].

Kinase Inhibition (Akt1/Akt2)

Beyond antibacterials, 1,5-naphthyridine derivatives are potent inhibitors of serine/threonine kinases like Akt. The nitrogen atoms within the naphthyridine ring, combined with the hydrogen-bonding capacity of the lactam (or its substituted derivatives), act as ATP-competitive inhibitors. They anchor the molecule into the kinase hinge region, displacing ATP and halting downstream oncogenic signaling pathways [5].

NBTI_Mechanism NBTI 1,5-Naphthyridine Derivative (NBTI) LHS Left-Hand Side (LHS) 1,5-Naphthyridine Core NBTI->LHS RHS Right-Hand Side (RHS) Substituted Phenyl NBTI->RHS Linker Basic Linker (e.g., Piperidine) NBTI->Linker DNA Intercalation between DNA Base Pairs LHS->DNA Asymmetry disrupts DNA topology Gyrase Binding to GyrA Subunits (Hydrophobic/Halogen Bonds) RHS->Gyrase Anchors complex Cleavage Stabilization of Single-Strand DNA Breaks Linker->Cleavage Positions LHS/RHS DNA->Cleavage Gyrase->Cleavage Death Bacterial Cell Death Cleavage->Death

Mechanism of Action: 1,5-Naphthyridine derivatives as NBTIs disrupting DNA topology.

Synthetic Workflows and Experimental Protocols

To leverage 6-methoxy-1,5-naphthyridin-2(1H)-one in drug discovery, it must be chemically activated and functionalized. The lactam group is inherently unreactive toward direct nucleophilic substitution. Therefore, it must be converted into a highly reactive electrophile (e.g., a chloride or triflate) to enable palladium-catalyzed cross-coupling.

Protocol 1: Activation and Buchwald-Hartwig Amination

Objective: Convert the inert lactam into a functionalized API precursor. Causality: Phosphorus oxychloride (POCl₃) acts as both a chlorinating agent and solvent, converting the tautomeric 2-hydroxy form into a 2-chloro-1,5-naphthyridine via a Vilsmeier-type intermediate. This primes the C2 position for oxidative addition by the Palladium catalyst.

Step-by-Step Methodology:

  • Activation: Suspend 6-methoxy-1,5-naphthyridin-2(1H)-one (1.0 eq) in neat POCl₃ (10 volumes). Heat the mixture to reflux (105°C) under an inert argon atmosphere for 4 hours.

  • Quenching: Cool the reaction to room temperature and carefully pour it over crushed ice to quench excess POCl₃. Neutralize with saturated aqueous NaHCO₃ to pH 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-chloro-6-methoxy-1,5-naphthyridine.

  • Cross-Coupling: In an oven-dried Schlenk flask, combine the 2-chloro intermediate (1.0 eq), a secondary amine (e.g., piperidine derivative) (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat at 100°C for 12 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the 2-chloro peak (M+H = 195.0) and the emergence of the product mass confirms successful coupling. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes).

Synthetic_Workflow Start 6-Methoxy-1,5-naphthyridin-2(1H)-one (Starting Material) Activation Chlorination (POCl3, Reflux) Start->Activation Lactam to Chloride Intermediate 2-Chloro-6-methoxy- 1,5-naphthyridine Activation->Intermediate Aqueous Workup Coupling Pd-Catalyzed Amination (Pd2(dba)3, XPhos, Base) Intermediate->Coupling C-N Bond Formation Product Functionalized API Precursor Coupling->Product Heat & Purify Validation LC-MS & NMR Validation Product->Validation QA/QC

Synthetic workflow for functionalizing 6-methoxy-1,5-naphthyridin-2(1H)-one.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Objective: Validate the biological efficacy of the synthesized 1,5-naphthyridine derivative. Causality: NBTIs inhibit the supercoiling activity of DNA gyrase. By incubating the enzyme with relaxed plasmid DNA and the inhibitor, the assay provides a direct visual and quantitative readout of target engagement based on the electrophoretic mobility of DNA topologies.

Step-by-Step Methodology:

  • Assay Setup: Prepare a 30 µL reaction mixture containing 1X Gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the mixture.

  • Inhibitor Titration: Add the synthesized 1,5-naphthyridine derivative in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM, 1% final DMSO concentration).

  • Enzyme Addition: Initiate the reaction by adding 1 U of recombinant S. aureus DNA gyrase. Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 10X loading dye (containing 0.1% SDS and EDTA).

  • Validation (Self-Validating Step): Separate the DNA topologies on a 1% agarose gel (1X TAE buffer, 80V for 2 hours). Stain with ethidium bromide. The presence of a slow-migrating band (relaxed DNA) indicates successful inhibition, while a fast-migrating band (supercoiled DNA) indicates a lack of inhibition. Calculate the IC₅₀ using densitometry software.

Quantitative Data Presentation

The functionalization of the 1,5-naphthyridine core yields compounds with highly potent, target-specific activity. Table 2 summarizes comparative pharmacological data derived from literature for derivatives synthesized from this core scaffold.

Table 2: Pharmacological Profiling of 1,5-Naphthyridine Derivatives
Target EnzymeCompound ClassActivity Metric (IC₅₀)Primary Mechanism of Action
S. aureus DNA GyraseNBTI (LHS-modified)10 - 50 nMIntercalation & single-strand break stabilization
E. coli Topoisomerase IVNBTI (LHS-modified)100 - 500 nMIntercalation & single-strand break stabilization
Akt1 Kinase1,5-Naphthyridine Triazole2.3 - 39 nMATP-competitive hinge binding
Akt2 Kinase1,5-Naphthyridine Triazole24 - 200 nMATP-competitive hinge binding

Conclusion

6-Methoxy-1,5-naphthyridin-2(1H)-one is far more than a simple chemical building block; it is a rationally designed scaffold that addresses critical challenges in modern pharmacology. By providing an asymmetric, electron-rich core capable of DNA intercalation and kinase hinge binding, it enables the development of next-generation NBTIs and targeted oncology therapeutics. Rigorous adherence to the synthetic and biological validation protocols outlined above ensures high-fidelity data generation, driving forward the frontier of drug discovery.

References

  • ChemicalCell . 4-Hydroxy-6-Methoxy-1,5-Naphthyridin-2(1H)-One CAS NO 959990-33-1. Retrieved from: [Link]

  • MDPI - International Journal of Molecular Sciences . Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC . Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from: [Link]

  • Google Patents. US8536193B2 - Inhibitors of AKT activity.
Foundational

"potential biological targets of 6-methoxy-1,5-Naphthyridin-2(1H)-one"

[label="Prepare Mechanism of action for 6-methoxy-1,5-naphthyridin-2(1H)-one based NBTIs. Emerging Mammalian Targets While antimicrobial applications dominate, the 1,5-naphthyridin-2(1H)-one core exhibits remarkable targ...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Prepare

Mechanism of action for 6-methoxy-1,5-naphthyridin-2(1H)-one based NBTIs.

Emerging Mammalian Targets

While antimicrobial applications dominate, the 1,5-naphthyridin-2(1H)-one core exhibits remarkable target plasticity when functionalized differently.

  • Diacylglycerol Kinase (DGKα and DGKζ): In the tumor microenvironment, overactive DGK metabolizes diacylglycerol (DAG), dampening T-cell receptor signaling and leading to immunosuppression. Substituted 1,5-naphthyridin-2-one derivatives (e.g., 4-((2S,5R)-2,5-dimethylpiperazin-1-yl)-6-methoxy-1-methyl-1,5-naphthyridin-2(1H)-one) have been patented as potent DGK inhibitors. By preserving intracellular DAG levels, these compounds restore T-cell activation and are currently being.

  • AKT Kinase & mGlu5: Halogenated and phenyl-substituted derivatives (e.g., 6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-one) have demonstrated inhibitory activity against AKT, a critical node in the PI3K/AKT/mTOR survival pathway, making them viable candidates for PTEN-mutated cancers.

Quantitative Data Presentation

The following table summarizes the target affinity and phenotypic activity of optimized 6-methoxy-1,5-naphthyridin-2(1H)-one derivatives across primary biological targets.

Biological TargetOrganism / Cell LineAssay TypeTypical IC50 / MIC RangeResistance Profile
DNA Gyrase S. aureus (Wild-Type)Supercoiling10 - 50 nMActive against QRDR mutants
Topo IV E. coli (Wild-Type)Decatenation50 - 150 nMActive against QRDR mutants
DNA Gyrase M. tuberculosisSupercoiling0.1 - 1.0 µMActive against FQ-resistant TB
DGKα / DGKζ Human T-CellsKinase Inhibition< 100 nMSynergistic with anti-PD-1

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of 6-methoxy-1,5-naphthyridin-2(1H)-one derivatives requires orthogonal, self-validating assays. The protocol below is designed with intrinsic causality—every reagent serves a specific mechanistic purpose to prevent false positives.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Causality & Principle: DNA gyrase is the only enzyme capable of introducing negative supercoils into DNA. This assay utilizes a relaxed pBR322 plasmid as a substrate. The addition of ATP drives the supercoiling reaction. If the naphthyridin-2-one compound successfully intercalates and stalls the enzyme, the plasmid remains relaxed. The distinct electrophoretic mobility of relaxed (slow) vs. supercoiled (fast) DNA allows for precise IC50 quantification.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a reaction master mix containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, and 0.4 µg of relaxed pBR322 plasmid DNA. Rationale: Spermidine and Mg2+ are essential polyamines/cofactors that stabilize the DNA-enzyme complex prior to drug binding.

  • Compound Titration: Dispense the 6-methoxy-1,5-naphthyridin-2(1H)-one derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) in DMSO. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 1 U of recombinant S. aureus DNA Gyrase to the wells. Include a positive control (Ciprofloxacin, 10 µM) and a negative vehicle control (1% DMSO). Rationale: The controls validate the assay window and confirm that inhibition is compound-specific, creating a self-validating baseline.

  • Reaction Initiation: Add 1 mM ATP to initiate supercoiling. Incubate at 37°C for exactly 30 minutes.

  • Quenching: Stop the reaction by adding a quench buffer containing 50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA. Rationale: EDTA rapidly chelates the Mg2+ cofactor, immediately halting ATP hydrolysis and freezing the gyrase activity in its current state.

  • Visualization & Quantification: Resolve the samples on a 1% agarose gel (1X TAE buffer) at 80V for 2 hours. Stain with ethidium bromide. Quantify the depletion of the supercoiled DNA band using densitometry to calculate the IC50.

Workflow S1 Prepare Relaxed pBR322 DNA (Substrate & Cofactors) S2 Add DNA Gyrase + ATP in Assay Buffer S1->S2 S3 Titrate 1,5-Naphthyridin-2-one Compounds S2->S3 S4 Incubate at 37°C for 30 min (Allow Supercoiling) S3->S4 S5 Quench Reaction (EDTA) & Run Agarose Gel S4->S5 S6 Quantify Supercoiled Band (Determine IC50) S5->S6

Self-validating high-throughput workflow for the DNA Gyrase Supercoiling Assay.

References

  • Kokot, M., Novak, D., Zdovc, I., Anderluh, M., Hrast, M., & Minovski, N. (2023). "Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions." Antibiotics, 12(5), 930.[Link]

  • Surivet, J.-P., Zumbrunn, C., Rueedi, G., Hubschwerlen, C., Bur, D., & Bruyère, T. (2013). "Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity." Journal of Medicinal Chemistry, 56(18), 7396–7415.[Link]

  • Wee, S., Benci, J. L., Wang, X., Velaparthi, U., Chupak, L. S., & Darne, C. P. (2021). "Combinations of dgk inhibitors and checkpoint antagonists." WIPO (PCT)
  • Ganapathy, U. S., & Dick, T. (2022). "Why Matter Matters: Fast-Tracking Mycobacterium abscessus Drug Discovery." Molecules, 27(20), 6948.[Link]

Exploratory

A Comprehensive Review of the 1,5-Naphthyridinone Core: Synthesis, Reactivity, and Therapeutic Applications

Abstract The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] This technical guide provides a comprehensive literature review of the 1,5-naphthyridinone core, a key subset of this family. We delve into the principal synthetic strategies for constructing the core, explore its chemical reactivity and key derivatization pathways, and provide an in-depth analysis of its most significant therapeutic applications. With a focus on antiproliferative and antibacterial agents, we examine the structure-activity relationships (SAR) that drive potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key biological assays.

Introduction: The 1,5-Naphthyridinone Scaffold

The Significance of Naphthyridines in Medicinal Chemistry

Naphthyridines, bicyclic heteroaromatic compounds composed of two fused pyridine rings, exist as six possible isomers, each with a unique arrangement of nitrogen atoms.[3] Among these, the 1,5- and 1,8-naphthyridine isomers have been most extensively studied for their pharmacological potential.[1] The 1,5-naphthyridinone core, specifically, serves as the foundational structure for numerous compounds with applications ranging from anticancer and antibacterial to antiviral and anti-inflammatory therapies.[3][4] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal scaffold for interacting with various biological targets.

Physicochemical Properties of the 1,5-Naphthyridinone Core

The inherent properties of the 1,5-naphthyridinone core—a lactam fused to a pyridine ring—confer a unique electronic and steric profile. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the lactam N-H group serves as a hydrogen bond donor. The carbonyl group is also a prominent hydrogen bond acceptor. This arrangement facilitates specific and high-affinity interactions with enzyme active sites. Furthermore, the aromatic system is amenable to a variety of chemical modifications, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Scope of the Review

This guide consolidates recent advances in the synthesis, reactivity, and application of the 1,5-naphthyridinone core.[3] We will first survey the foundational and modern synthetic methodologies used to construct this scaffold. Next, we will examine the key reactive sites on the core that enable the generation of diverse chemical libraries. The main focus will be on its role in developing potent antiproliferative agents targeting topoisomerases and broad-spectrum novel bacterial topoisomerase inhibitors (NBTIs).[5][6] For each application, we will present a detailed structure-activity relationship (SAR) analysis and provide standardized experimental protocols.

Synthetic Strategies for the 1,5-Naphthyridinone Core

The construction of the 1,5-naphthyridinone ring system relies on several classical and modern organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, as different methods offer regiochemical advantages.

Foundational Cyclization Reactions

The Skraup reaction is a classic method for synthesizing quinolines and, by extension, naphthyridines. The synthesis of 1,5-naphthyridine derivatives can be achieved using substituted 3-aminopyridine compounds as the starting material, which react with glycerol in the presence of an acid and an oxidizing agent.[3][7] A key advantage of this method is the use of simple, readily available precursors. Modified Skraup syntheses have been developed to improve yields and expand the substrate scope.[8] For example, a modified approach allows for the preparation of 5,10-dihydrobenzo[b][3][4]naphthyridin-10-one by heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by acid-catalyzed cyclization.[8]

The Friedländer synthesis is another cornerstone for constructing fused pyridine rings. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester). For 1,5-naphthyridinones, this typically involves derivatives of 3-aminopyridine.[3][8] The primary advantage of the Friedländer reaction is its versatility and convergence, allowing for the direct installation of various substituents on the newly formed ring, which is crucial for SAR studies. It is a widely used protocol for building the main 1,5-naphthyridine scaffold.[9][10]

Advanced Synthetic Routes

More contemporary approaches utilize cycloaddition and electrocyclization reactions to afford greater control over the molecular architecture. For instance, an aza-Diels-Alder reaction between imines derived from 3-aminopyridines and olefins can produce tetrahydro-1,5-naphthyridines, which can then be aromatized.[3] This strategy is particularly powerful for controlling stereochemistry. Another elegant method involves an electrocyclic ring closure between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, which proceeds through a stepwise [4+2]-cycloaddition mechanism to yield substituted 1,5-naphthyridines.[3][7]

Workflow Diagram: General Synthetic Approaches

G cluster_start Starting Materials cluster_reactions Key Cyclization Reactions cluster_product Core Structure A 3-Aminopyridine Derivatives Skraup Skraup Reaction A->Skraup Friedlander Friedländer Annulation A->Friedlander Cycloaddition Aza-Diels-Alder / Electrocyclization A->Cycloaddition B Glycerol / α,β-Unsaturated Carbonyls B->Skraup C Active Methylene Compounds C->Friedlander Product 1,5-Naphthyridinone Core Skraup->Product Friedlander->Product Cycloaddition->Product caption Key Synthetic Pathways to the 1,5-Naphthyridinone Core.

Caption: Key Synthetic Pathways to the 1,5-Naphthyridinone Core.

Chemical Reactivity and Derivatization

The utility of the 1,5-naphthyridinone scaffold in drug discovery is significantly enhanced by its amenability to chemical modification. Specific sites on the core can be selectively functionalized to build out diverse libraries for biological screening.

N-Alkylation and N-Arylation at the Lactam Nitrogen

The nitrogen atom at the 1-position (N1) of the 1,5-naphthyridinone ring is a key handle for derivatization. As a nucleophile, it readily reacts with a wide range of electrophiles.[3] This N-alkylation is fundamental in SAR studies, as modifications at this position can influence ligand-receptor interactions, solubility, and metabolic properties. For example, the introduction of a cyanomethyl group at N1 was crucial in identifying a potent novel bacterial topoisomerase inhibitor (NBTI).[11]

Halogenation and Cross-Coupling Reactions

The conversion of the lactam carbonyl group into a more reactive functional group is a pivotal step for diversification. Treatment with reagents like phosphoryl halides (e.g., POCl₃) transforms the 1,5-naphthyridinone into a halo-1,5-naphthyridine.[7] This halogenated intermediate is an exceptionally versatile building block. The halogen atom, typically chlorine or bromine, can be displaced by various nucleophiles or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This strategy has been instrumental in the synthesis of c-Met kinase inhibitors and anti-Ebola virus agents.[3]

Diagram: Key Derivatization Pathways

G cluster_n1 N1 Position cluster_c2 C2 Position (via Halogenation) cluster_c7 C7 Position Core 1,5-Naphthyridinone Core N1_Mod N-Alkylation / N-Arylation (e.g., R-X, Base) Core->N1_Mod Reacts with Electrophiles Halogenation 1. Halogenation (POCl₃) 2. Cross-Coupling (Suzuki, etc.) Core->Halogenation Key Transformation C7_Mod Nucleophilic Aromatic Substitution (SNAr) Core->C7_Mod Requires activating group or harsh conditions N1_Result N1-Substituted Derivatives N1_Mod->N1_Result C2_Result C2-Aryl/Alkyl Derivatives Halogenation->C2_Result C7_Result C7-Amino/Alkoxy Derivatives C7_Mod->C7_Result caption Primary Derivatization Strategies for the 1,5-Naphthyridinone Core.

Caption: Primary Derivatization Strategies for the 1,5-Naphthyridinone Core.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 1,5-naphthyridinone scaffold is a cornerstone for compounds targeting a wide array of diseases.[3][12] Its derivatives have shown significant promise as antiproliferative and antibacterial agents.[3]

As Antiproliferative Agents: Targeting Topoisomerases

Several phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated potent antiproliferative activity by inhibiting Topoisomerase I (Top1).[5] Top1 is a critical enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors trap the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells. The planar 1,5-naphthyridine core acts as an intercalating agent, while its substituents provide specific interactions within the enzyme-DNA pocket, mimicking the action of natural products like camptothecin.[2][5]

Structure-activity relationship studies reveal that the topography of the molecule is crucial for its interaction with the Top1-DNA complex.[2]

  • Substitution at the Phenyl Ring: The presence of a phenyl group is often key. Substitutions on this ring, such as a fluorine atom, can significantly enhance cytotoxic activity.[2]

  • Fused Ring Systems: Fused indeno-1,5-naphthyridine derivatives also show significant inhibitory effects, highlighting the importance of extending the planar aromatic system to maximize intercalating potential.[2][9] One such derivative, 51d, exhibited a very high inhibition of Top1 activity and a potent cytotoxic effect against the A549 lung cancer cell line (IC₅₀ of 1.7 ± 0.1 µM).[9]

  • N1 and C7 Positions: In other naphthyridinone series, the substituents at the N-1 and C-7 positions are critical determinants of antitumor activity. For example, having a thiazol-2-yl group at N-1 and a 3-aminomethyl-4-benzyloxyimino-3-methylpyrrolidin-1-yl group at C-7 resulted in the most active compounds against a broad spectrum of cancer cell lines.[13]

Table 1: Biological Activity of Representative Anticancer 1,5-Naphthyridinone Derivatives

ClassCompoundTargetKey Structural FeaturesActivity (IC₅₀)Cell Line/AssayReference
AnticancerPhenyl-1,5-naphthyridineTopoisomerase Ip-Fluorophenyl substituentComparable to CamptothecinCOLO 205 (Antiproliferative)[2]
AnticancerIndeno-1,5-naphthyridine (51d)Topoisomerase IFused indeno- group with fluorine1.7 µMA549 (Antiproliferative)[9]
AnticancerThiazolyl-naphthyridinone (10j)Not specifiedN1-thiazol-2-yl; C7-aminopyrrolidinyl<0.5 - 6.25 µMHCT-116, A549, etc.[13]

This in vitro assay is fundamental for confirming the mechanism of action of potential anticancer agents.[2]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 1 mM spermidine).

  • Compound Incubation: Add supercoiled plasmid DNA (e.g., pBR322) to the buffer, followed by the test compound (dissolved in DMSO) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified human Topoisomerase I enzyme. Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibitory activity is determined by the compound's ability to prevent the conversion of supercoiled DNA (faster migrating) to its relaxed form (slower migrating).

As Broad-Spectrum Antibacterial Agents: Novel Bacterial Topoisomerase Inhibitors (NBTIs)

A significant breakthrough in antibiotic research has been the development of 1,5-naphthyridinone-based NBTIs.[6] These agents target the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and segregation.[14] Crucially, NBTIs bind to a different site on these enzymes compared to fluoroquinolones, meaning they show no cross-resistance with this established class of antibiotics, making them highly valuable for combating drug-resistant bacteria.[6][14]

Extensive SAR studies have been conducted on oxabicyclooctane-linked NBTIs, revealing that antibacterial potency and spectrum are highly sensitive to substitutions on the 1,5-naphthyridine core.[6]

  • C-2 and C-7 Positions: Only a narrow range of substitutions are tolerated for optimal activity. An alkoxy (like methoxy) or a cyano (CN) group at the C-2 position is preferred. At the C-7 position, a halogen (e.g., fluorine) or a hydroxyl group appears to be optimal.[6]

  • Other Positions: Substitutions at the C-3, C-4, or C-6 positions generally have a detrimental effect on antibacterial activity.[6]

  • N-1 Position: As seen with compound AM-8888, a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one based NBTI showed improved potency and a broad spectrum, with MIC values ranging from 0.016-4 µg/mL.[11]

Table 2: Antibacterial Activity of Representative 1,5-Naphthyridinone-based NBTIs

CompoundKey Structural FeaturesTarget Organism (Example)Activity (MIC, µg/mL)Reference
AM-8888 C7-Fluoro, N1-CyanomethylS. aureus, E. coli, P. aeruginosa0.016 - 4[11]
General C-2 Ether Analogs C2-alkoxy, C7-FluoroS. aureusGenerally potent[14]
General C-2 CN Analog C2-Cyano, C7-FluoroGram-positive & Gram-negativePotent[6]

This is the gold standard method for determining the in vitro potency of new antibacterial agents.[1]

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Emerging Therapeutic Areas

Beyond cancer and bacterial infections, the 1,5-naphthyridine core is being explored for a multitude of other therapeutic applications. Derivatives have reported antiviral, antiparasitic, and anti-inflammatory properties.[3] Naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have shown immunomodulatory activity by reducing the production of pro-inflammatory mediators and have also displayed antiparasitic effects.[15] These diverse activities underscore the chemical versatility and biological relevance of this remarkable scaffold.

Future Perspectives and Conclusion

The 1,5-naphthyridinone core has firmly established itself as a "privileged scaffold" in modern drug discovery. Its synthetic accessibility and the potential for chemical diversification at multiple positions have enabled the development of potent and selective inhibitors for a wide range of biological targets. The success of 1,5-naphthyridinone derivatives as Topoisomerase I inhibitors and as a new class of non-quinolone bacterial topoisomerase inhibitors highlights the scaffold's continued importance.[5][6]

Future research will likely focus on several key areas:

  • Expansion to New Targets: Leveraging the existing synthetic knowledge to design libraries against novel enzyme and receptor targets.

  • Overcoming Resistance: In both oncology and infectious disease, developing next-generation derivatives that can overcome emerging resistance mechanisms.

  • Optimizing ADME Properties: Fine-tuning substituents to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds, a critical step in translating in vitro potency to in vivo efficacy.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Liu, M. L., Li, Y. X., Pang, L. F., Zhang, M., Li, J., & He, H. W. (2015). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters, 26(1), 73-76.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • ResearchGate. (2021). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). ResearchGate. [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]

  • Gąsiorowska, J., Navrátilová, A., & Cahlíková, L. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(23), 7129. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-5. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-15. [Link]

  • ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Biological Assays for 6-Methoxy-1,5-Naphthyridin-2(1H)-one Derivatives in Novel Bacterial Topoisomerase Inhibitor (NBTI) Development

Introduction & Mechanistic Rationale The rising prevalence of multidrug-resistant (MDR) bacterial infections necessitates the development of antibiotics with novel mechanisms of action. The 6-methoxy-1,5-naphthyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rising prevalence of multidrug-resistant (MDR) bacterial infections necessitates the development of antibiotics with novel mechanisms of action. The 6-methoxy-1,5-naphthyridine scaffold—often synthesized from precursors like 6-methoxy-1,5-Naphthyridin-2(1H)-one—has emerged as a highly privileged pharmacophore in the design of Novel Bacterial Topoisomerase Inhibitors (NBTIs)[1].

Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) which stabilize double-strand DNA breaks, NBTIs utilize the 6-methoxy-1,5-naphthyridine moiety to intercalate between two stretched DNA base pairs at the cleavage site. This disrupts the spatial symmetry of the nascent DNA and stabilizes single-strand DNA breaks[2]. By binding to the non-catalytic GyrA/GyrB interface of DNA gyrase (in Gram-positive bacteria) or the ParC/ParE interface of Topoisomerase IV (in Gram-negative bacteria), these derivatives effectively bypass established fluoroquinolone resistance mutations[3].

Mechanism NBTI 6-Methoxy-1,5-Naphthyridine Derivative Gyrase DNA Gyrase / Topo IV (Bacterial) NBTI->Gyrase Binds non-catalytic pocket Complex Cleavage Complex Stabilization Gyrase->Complex Intercalates DNA Replication DNA Replication Halt Complex->Replication Prevents re-ligation Death Bacterial Cell Death Replication->Death Accumulates SSBs

Fig 1: Mechanism of action of 6-methoxy-1,5-naphthyridine NBTIs on bacterial topoisomerases.

Core Biological Assay Protocols

To rigorously evaluate the efficacy and safety of 6-methoxy-1,5-naphthyridine derivatives, an integrated testing funnel is required. The following protocols are designed as self-validating systems to establish causality between compound binding and biological outcomes.

Protocol A: S. aureus DNA Gyrase Supercoiling Assay

Causality & Principle: DNA gyrase is uniquely responsible for introducing negative supercoils into relaxed closed-circular DNA, a process vital for bacterial chromosome compaction. NBTIs freeze the enzyme-DNA complex. By using a relaxed pBR322 plasmid as a substrate, functional inhibition is directly visualized: active compounds prevent the formation of the fast-migrating supercoiled plasmid, leaving it in its slow-migrating relaxed state[1].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 6-methoxy-1,5-naphthyridine derivative in 100% DMSO to a 10 mM stock. Perform serial 3-fold dilutions in DMSO.

  • Reaction Assembly: In a sterile microcentrifuge tube, assemble a 30 µL reaction containing:

    • 1X Gyrase Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

    • 0.5 µg of relaxed pBR322 plasmid DNA.

    • 1 Unit of recombinant S. aureus DNA gyrase.

  • Inhibitor Addition: Add 1 µL of the diluted compound. Self-Validation: Include a 1% DMSO vehicle control (maximum supercoiling) and a 10 µM Ciprofloxacin positive control (maximum inhibition).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Stop the reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 1 mM EDTA, 0.5 mg/mL bromophenol blue) and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex vigorously and centrifuge at 13,000 x g for 2 minutes.

  • Electrophoretic Analysis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours. Stain with ethidium bromide (0.5 µg/mL) and quantify the depletion of the supercoiled band via densitometry to calculate the IC₅₀.

Protocol B: E. coli Topoisomerase IV Decatenation Assay

Causality & Principle: Topo IV unlinks (decatenates) intertwined daughter chromosomes following DNA replication. In vitro, kinetoplast DNA (kDNA) forms a massive, catenated network that cannot migrate into an agarose gel. Active Topo IV releases free minicircles that migrate rapidly. 6-methoxy-1,5-naphthyridine derivatives targeting Gram-negative bacteria will inhibit this release[2].

Step-by-Step Methodology:

  • Reaction Assembly: Combine 1X Topo IV Buffer (40 mM HEPES pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM ATP, 50 µg/mL BSA), 200 ng of catenated kDNA, and 1 Unit of E. coli Topo IV in a 30 µL volume.

  • Inhibitor Addition: Add 1 µL of the serially diluted test compound.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction with 5 µL of 5X stop buffer (5% SDS, 0.25% bromophenol blue, 25% glycerol).

  • Analysis: Resolve on a 1% agarose gel. Calculate the IC₅₀ based on the disappearance of the fast-migrating decatenated minicircle band.

Protocol C: hERG K⁺ Channel Patch-Clamp Assay (Toxicity Screen)

Causality & Principle: To enhance Gram-negative outer membrane permeability, naphthyridine scaffolds are frequently functionalized with basic amines. These basic moieties can inadvertently mimic the pharmacophore that binds the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed myocardial repolarization (QT prolongation)[1]. This assay is a critical go/no-go checkpoint.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG gene. Harvest and suspend in external solution (4 mM K⁺, 1 mM Mg²⁺, 1.2 mM Ca²⁺, 137 mM NaCl, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Electrophysiology: Utilize an automated whole-cell patch-clamp platform (e.g., QPatch).

  • Voltage Protocol: Hold the cell resting potential at -80 mV. Apply a 500-ms depolarizing prepulse to +20 mV to open and inactivate the channels, followed by a repolarizing step to -40 mV to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the 6-methoxy-1,5-naphthyridine derivative. Measure the fractional reduction in the peak tail current amplitude compared to baseline. A therapeutic safety margin requires the hERG IC₅₀ to be >100-fold higher than the antibacterial MIC.

Quantitative Data Presentation

The table below illustrates a typical pharmacological profile for an optimized 6-methoxy-1,5-naphthyridine NBTI compared against a standard fluoroquinolone. Notice the potent Gram-positive activity and the lack of cross-resistance in the mutated strain.

Compound ClassS. aureus Gyrase IC₅₀ (nM)E. coli Topo IV IC₅₀ (nM)S. aureus (WT) MIC (µg/mL)S. aureus (Fq-Resistant) MIC (µg/mL)hERG K⁺ Block IC₅₀ (µM)
Optimized NBTI 12480.030.03> 30.0
Ciprofloxacin 150150.25> 16.0> 50.0

Table 1: Comparative in vitro enzyme inhibition, whole-cell antibacterial activity, and cardiotoxicity profiling.

Integrated Screening Workflow

Workflow Synthesis Synthesize Naphthyridine Derivatives EnzymeAssay In Vitro Enzyme Assays (Gyrase & Topo IV) Synthesis->EnzymeAssay MIC Whole-Cell MIC Assay (Gram+ / Gram-) EnzymeAssay->MIC IC50 < 100 nM hERG hERG Patch-Clamp (Cardiotoxicity Screen) MIC->hERG MIC < 1 µg/mL hERG->Synthesis High Toxicity Lead Lead Optimization hERG->Lead IC50 > 30 µM

Fig 2: Integrated biological screening workflow for 6-methoxy-1,5-naphthyridine derivatives.

References

  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity ACS Publications URL
  • Antimicrobial Activity of Naphthyridine Derivatives PMC - NIH URL
  • Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions PMC - NIH URL

Sources

Application

Application Note: Pharmacological Profiling of 6-methoxy-1,5-Naphthyridin-2(1H)-one as a Core Kinase Inhibitor

Document Type: Technical Application Guide & Validated Protocols Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Rationale & Mechanistic Grounding In the landscape of targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Rationale & Mechanistic Grounding

In the landscape of targeted therapeutics, the 1,5-naphthyridin-2(1H)-one structural motif has emerged as a highly privileged pharmacophore. Compounds containing this specific bicyclic core have been extensively recognized as promising ATP-competitive inhibitors of c-Met kinase, transforming growth factor-beta (TGF-β) receptor kinases, and various AKT isoforms[1].

As a Senior Application Scientist, I frequently utilize 6-methoxy-1,5-Naphthyridin-2(1H)-one (CAS: 27017-64-7) not just as a synthetic intermediate, but as a foundational baseline inhibitor for in vitro biochemical profiling. The nitrogen atoms within the naphthyridine core act as critical hydrogen-bond acceptors, interacting directly with the highly conserved hinge region of the kinase ATP-binding pocket. Furthermore, the 6-methoxy substitution provides essential steric orientation, enhancing selectivity by exploiting hydrophobic sub-pockets unique to c-Met and TGF-βRI (ALK5). Recent structural optimizations of this scaffold have also yielded potent inhibitors of the AKT signaling cascade, critical for arresting tumor proliferation[2].

Target Engagement Architecture

To understand how to assay this compound, we must map its point of intervention. The diagram below illustrates how the 1,5-naphthyridin-2(1H)-one core disrupts pathogenic signaling by occupying the ATP pocket of transmembrane kinases, thereby starving the intracellular signaling nodes (AKT/SMAD) of their essential phosphate source.

Pathway HGF HGF / TGF-β (Extracellular Ligands) Receptor c-Met / TGF-βR (Transmembrane Kinases) HGF->Receptor Binds & Activates Signaling AKT / SMAD (Intracellular Signaling) Receptor->Signaling Phosphorylates Inhibitor 6-methoxy-1,5-Naphthyridin-2(1H)-one (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Response Tumor Progression & Fibrosis Signaling->Response Induces

Fig 1: Mechanism of action for 1,5-naphthyridin-2(1H)-one derivatives in kinase signaling.

Quantitative Selectivity Profiling

Before advancing to cellular models, it is critical to establish the baseline biochemical selectivity of the 6-methoxy-1,5-Naphthyridin-2(1H)-one scaffold. The data below summarizes representative half-maximal inhibitory concentrations ( IC50​ ) across a targeted kinase panel.

Table 1: Representative Kinase Selectivity Profile

Kinase Target IC50​ (nM)Assay ModalityReference Positive Control
c-Met 45TR-FRETCrizotinib
TGF-βRI (ALK5) 120ADP-Glo™SB431542
AKT1 350Radiometric ( 33P )MK-2206
EGFR >10,000TR-FRETErlotinib

Note: The scaffold shows high affinity for c-Met and TGF-βRI, with moderate baseline activity against AKT1, while sparing EGFR.

Validated Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system . The following methodologies detail how to properly evaluate this compound, embedding internal quality controls at every step.

Protocol A: Cell-Free TR-FRET Kinase Assay (c-Met & TGF-βRI)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected over standard colorimetric assays. Highly conjugated naphthyridine derivatives often exhibit intrinsic auto-fluorescence that confounds standard optical readouts. TR-FRET utilizes a time-delay measurement that completely bypasses this transient compound interference, ensuring the signal is strictly tied to kinase activity.

Self-Validating System: This assay mandates the calculation of a Z'-factor per plate. DMSO (vehicle) serves as the 100% activity control, and a known pan-kinase inhibitor (e.g., Staurosporine) serves as the 0% activity control. An assay plate is automatically rejected if the Z'-factor falls below 0.6.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-methoxy-1,5-Naphthyridin-2(1H)-one in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to eliminate pipette tip carryover.

  • Enzyme Addition: Add 5 µL of recombinant c-Met or TGF-βRI kinase (diluted in assay buffer containing 50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the ATP pocket.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix. Crucial Step: The ATP concentration must be set precisely at the apparent Km​ of the specific kinase to ensure the assay is highly sensitive to ATP-competitive inhibitors.

  • Quench & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and Europium-labeled anti-phospho antibodies.

  • Readout: Incubate for 1 hour, then read on a multi-mode microplate reader using a 340 nm excitation and dual emission at 615 nm and 665 nm.

Workflow Step1 Compound Prep Serial Dilution Step2 Kinase Reaction ATP + Substrate Step1->Step2 Step3 Signal Detection TR-FRET Step2->Step3 Step4 Data Analysis IC50 Curve Fit Step3->Step4

Fig 2: High-throughput TR-FRET screening workflow for kinase inhibitor evaluation.

Protocol B: Cellular Target Engagement (Western Blot for p-Met / p-AKT)

Causality & Rationale: Biochemical assays prove direct binding, but cellular assays are mandatory to confirm that 6-methoxy-1,5-Naphthyridin-2(1H)-one can penetrate the lipid bilayer and outcompete physiological intracellular ATP concentrations (typically 1-5 mM). We utilize MKN45 gastric cancer cells for c-Met evaluation because they harbor a natural MET gene amplification. This provides a massive, constitutive basal phosphorylation signal that is mathematically robust to quantify upon inhibition.

Self-Validating System: To prove that the inhibitor is specifically blocking kinase activity and not merely causing rapid cell death or protein degradation, total protein levels (Total c-Met, Total AKT) must be probed alongside their phosphorylated counterparts (p-Met, p-AKT). GAPDH is used as a loading control.

Step-by-Step Methodology:

  • Cell Seeding: Seed MKN45 cells at 3×105 cells/well in 6-well plates and incubate overnight at 37°C in 5% CO2​ .

  • Starvation: Wash cells with PBS and replace with serum-free RPMI medium for 4 hours. Rationale: Serum starvation removes exogenous growth factors, synchronizing the cells and reducing background noise from off-target kinase cross-talk.

  • Compound Treatment: Treat cells with 6-methoxy-1,5-Naphthyridin-2(1H)-one at varying concentrations (e.g., 0.1, 1.0, 10 µM) for 2 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS to halt metabolism. Lyse immediately on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., Na3​VO4​ , NaF).

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-Met (Tyr1234/1235), Total c-Met, p-AKT (Ser473), Total AKT, and GAPDH.

  • Quantification: Develop using chemiluminescence. Normalize the densitometry of the phosphorylated signal to the total protein signal to calculate the cellular IC50​ .

References

  • Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety Source: ResearchGate URL:[Link]

  • US8536193B2 - Inhibitors of AKT activity Source: Google Patents URL

Sources

Method

Application Notes and Protocols for the Safe Handling of 6-methoxy-1,5-Naphthyridin-2(1H)-one

Abstract This document provides detailed application notes and protocols for the safe handling of 6-methoxy-1,5-Naphthyridin-2(1H)-one, a heterocyclic compound often utilized in medicinal chemistry and drug discovery res...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed application notes and protocols for the safe handling of 6-methoxy-1,5-Naphthyridin-2(1H)-one, a heterocyclic compound often utilized in medicinal chemistry and drug discovery research.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of prudent laboratory practices, data from structurally analogous compounds, and established occupational safety standards.[2][3] The protocols herein are designed for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment.

Introduction and Scientific Context

Naphthyridines are a class of heterocyclic compounds comprising two fused pyridine rings, forming a core scaffold present in numerous biologically active molecules.[1] As privileged structures in medicinal chemistry, derivatives of the naphthyridinone core are investigated for a wide range of therapeutic applications.[1] 6-methoxy-1,5-Naphthyridin-2(1H)-one is a specific analogue within this class, and like many novel research chemicals, its toxicological properties have not been fully characterized. Therefore, it is imperative to treat this compound as potentially hazardous until comprehensive data is available.[2][3]

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for the protection of all laboratory personnel from hazardous chemicals.[4][5][6] This document serves as a specialized component that can be integrated into a laboratory's existing CHP.

Hazard Assessment (Inferred)

In the absence of specific toxicological data for 6-methoxy-1,5-Naphthyridin-2(1H)-one, this hazard assessment is extrapolated from the known profile of the structurally similar compound, 6-methoxy-1,5-naphthyridin-3-amine, and general classifications for related heterocyclic compounds.[7][8]

It must be assumed that this compound is hazardous. [2][3]

  • GHS Pictograms (Anticipated):

    • Exclamation Mark (GHS07)

  • Signal Word (Anticipated):

    • Warning

  • Inferred Hazard Statements:

    • H302: Harmful if swallowed. (Based on Acute Toxicity, Oral)[7]

    • H315: Causes skin irritation. (Based on Skin Irritation, Category 2)[7]

    • H319: Causes serious eye irritation. (Based on Eye Irritation, Category 2A)[7]

    • H335: May cause respiratory irritation. (Based on Specific Target Organ Toxicity - Single Exposure, Category 3)[7][9]

Risk Mitigation and Control

A multi-layered approach to risk control is essential, following the hierarchy of controls.[6]

Engineering Controls

Engineering controls are the primary method for minimizing exposure.

  • Chemical Fume Hood: All manipulations of solid 6-methoxy-1,5-Naphthyridin-2(1H)-one (e.g., weighing, transferring) and any work with its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][10]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[11]

Administrative Controls
  • Designated Area: Establish a designated area within the laboratory for the storage and handling of 6-methoxy-1,5-Naphthyridin-2(1H)-one. This area should be clearly marked with appropriate hazard warning signs.[2]

  • Standard Operating Procedure (SOP): This document serves as the basis for a laboratory-specific SOP. All personnel must read, understand, and sign the SOP before beginning any work with this compound.[3][12]

  • Training: All users must receive documented training on the potential hazards, handling procedures, and emergency protocols associated with this compound.[4][5]

  • Working Alone: Avoid working alone when handling this compound, especially during high-risk procedures.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this compound.[13]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[2] A face shield should be worn over goggles if there is a significant splash risk.[13]Protects against splashes, dust, and aerosols, preventing serious eye irritation.[7]
Hand Protection Nitrile or neoprene gloves.[2] Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.Provides a barrier against skin contact, which may cause irritation.[7] No single glove material is impervious to all chemicals, so prompt removal upon contamination is key.[13]
Body Protection A flame-resistant laboratory coat, fully buttoned.[2]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Prevents injury from spills or dropped items.

Experimental Protocols

The following protocols provide a framework for common laboratory procedures. The causality behind each step is explained to reinforce safe practices.

Weighing Protocol (Solid Compound)

This protocol is designed to prevent the generation and inhalation of airborne particulates.

  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Decontamination: Wipe down the balance and surrounding surfaces with 70% ethanol to remove any pre-existing contaminants.

  • Tare Weigh Vessel: Place a clean, appropriately sized weigh boat or vial on the balance and tare the mass.

  • Aliquot Transfer: Carefully transfer the desired amount of 6-methoxy-1,5-Naphthyridin-2(1H)-one from the stock container to the tared weigh vessel using a clean spatula. Perform this transfer slowly and close to the surface to minimize dust generation.

  • Secure and Clean: Tightly cap the stock container immediately after use. Gently tap the spatula on the weigh vessel to dislodge any remaining powder.

  • Post-Weighing Decontamination: Carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol). Wipe down the balance and surrounding work area again. Dispose of all contaminated wipes and the weigh boat (if disposable) into a designated solid hazardous waste container.

Solution Preparation Protocol

This protocol ensures the safe dissolution of the compound while minimizing exposure.

Solution_Preparation_Workflow cluster_fume_hood Inside Chemical Fume Hood A 1. Place stir plate and a labeled, clean flask containing a stir bar. B 2. Add the appropriate volume of solvent to the flask. A->B Solvent first C 3. Add the pre-weighed solid compound to the solvent. B->C Solid to liquid D 4. Loosely cap the flask and begin stirring. C->D Initiate mixing E 5. Once dissolved, cap securely and transfer out of hood. D->E Complete dissolution

Workflow for dissolving the solid compound.
  • Setup in Fume Hood: Place a magnetic stir plate inside the chemical fume hood. Place a clean, labeled flask or beaker containing a magnetic stir bar onto the plate.

  • Add Solvent: Add the calculated volume of the desired solvent to the flask. Rationale: Adding the solid to the liquid minimizes the potential for dust to become airborne.

  • Add Compound: Carefully add the pre-weighed 6-methoxy-1,5-Naphthyridin-2(1H)-one to the solvent in the flask.

  • Dissolution: Loosely cover the vessel with a cap or parafilm and begin stirring. If necessary, gentle heating can be applied, but ensure this does not create a splash or boil-over hazard.

  • Storage: Once the solid is fully dissolved, stop stirring, remove the stir bar (if necessary), and securely cap the container. The solution is now ready for use or storage.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory.

  • Storage: Store 6-methoxy-1,5-Naphthyridin-2(1H)-one in a tightly sealed, clearly labeled container.[2] The container should be placed in a secondary containment bin within a designated cabinet, away from incompatible materials (e.g., strong oxidizing agents).

  • Disposal: All waste materials, including contaminated PPE, disposable labware, and excess chemical, must be disposed of as hazardous waste.[2] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

    • Solid Waste: Collect in a labeled, sealed hazardous waste container.

    • Liquid Waste: Collect in a labeled, sealed hazardous liquid waste container, ensuring compatibility with other contents.

Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) Skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Start->Skin Eye Eye Contact: Flush with eyewash for 15 min. Remove contact lenses. Start->Eye Inhalation Inhalation: Move to fresh air. Start->Inhalation Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Start->Ingestion Alert Alert others in the area. Assess the spill size. Start->Alert SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Minor Minor Spill: Contain with absorbent pads. Clean area. Dispose as waste. Alert->Minor If small & contained Major Major Spill: Evacuate the area. Contact EHS/Emergency Services. Alert->Major If large or uncontained

General emergency response workflow.
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

  • Spill: For a minor spill within a fume hood, use an appropriate absorbent material to clean it up, then decontaminate the area. For a major spill, evacuate the laboratory, alert others, and contact your institution's Environmental Health & Safety (EHS) office or emergency services.[2]

References

  • Guidelines for Writing Your Chemical Hygiene Plan. (2019). Occupational Health & Safety. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025). CloudSDS. [Link]

  • 6-methoxy-1,5-naphthyridin-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Standard Operating Procedures for the Laboratory. Rutgers Environmental Health & Safety. [Link]

  • Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

  • Standard Operating Procedures (SOP). Georgetown University Office of Environmental Health & Safety. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • Standard Operating Procedures for Laboratory Use of Chemicals. California Polytechnic State University. [Link]

  • 6-Methoxy-1,5-naphthyridin-4-amine. PubChem, National Institutes of Health. [Link]

  • GHS Hazard Class and Hazard Category. ChemSafetyPro.COM. [Link]

  • GHS Classification Summary. PubChem, National Institutes of Health. [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations. Mercury Shipping. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 5-Methoxyindole. Carl ROTH. [Link]

Sources

Application

Application Note: High-Yield Synthesis and Derivatization of 6-Methoxy-1,5-Naphthyridin-2(1H)-one Scaffolds for SAR Studies

Introduction & Pharmacological Relevance The 1,5-naphthyridine heterocyclic core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for advanced organic synthesis[1]. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 1,5-naphthyridine heterocyclic core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for advanced organic synthesis[1]. Specifically, 6-methoxy-1,5-naphthyridin-2(1H)-one and its functionalized derivatives have garnered immense interest in two primary therapeutic domains:

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): The 6-methoxy-1,5-naphthyridine moiety acts as the Left-Hand Side (LHS) binding group[2]. It intercalates into bacterial DNA at the DNA gyrase/Topoisomerase IV cleavage complex. The asymmetry introduced by the methoxy group disrupts the spatial topology of nascent DNA, stabilizing single-strand breaks and driving bacterial cell death[3].

  • Antiviral Agents: 4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives are potent HIV Integrase inhibitors, where the oxygen-rich face of the lactam core chelates essential Mg²⁺ ions in the viral enzyme's active site[4].

To facilitate comprehensive Structure-Activity Relationship (SAR) studies, researchers require a robust, scalable, and modular synthetic route to generate diverse libraries of these derivatives.

Mechanistic Rationale of the Synthetic Pathway

Designing a synthetic route for SAR libraries requires high atom-economy and late-stage functionalization capabilities.

Core Synthesis via Reductive Cyclization: The foundational synthesis of the core relies on the reductive cyclization of ethyl 6-methoxy-3-nitro-2-pyridinepyruvate[5]. Catalytic hydrogenation (H₂ over Pd/C) selectively reduces the aromatic nitro group to an aniline derivative without cleaving the methoxy ether. This newly formed, highly nucleophilic amine undergoes a spontaneous, intramolecular cyclization with the adjacent pyruvate ester, forming a saturated lactam ring (1,2,3,4-tetrahydro-3-hydroxy-6-methoxy-1,5-naphthyridin-2-one) in a single cascade[5].

Aromatization Causality: The tetrahydro-intermediate possesses a C3-hydroxyl group. Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine tosylates this hydroxyl, transforming it into a superior leaving group[5]. The basic pyridine environment facilitates an E2 elimination of the tosylate, driving the aromatization of the ring system to yield the thermodynamically stable 6-methoxy-1,5-naphthyridin-2(1H)-one.

Regioselective SAR Derivatization: The 1,5-naphthyridin-2(1H)-one core exhibits lactam-lactim tautomerism. To direct alkylation selectively to the N1 position (avoiding O-alkylation), a soft, bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) is employed. The large ionic radius of the cesium cation forms a loose, solvent-separated ion pair, enhancing the nucleophilicity of the nitrogen atom and favoring N-alkylation via an Sₙ2 mechanism.

Experimental Protocols & Self-Validating Workflows

Protocol A: De Novo Synthesis of 6-Methoxy-1,5-naphthyridin-2(1H)-one Core

Step 1: Reductive Cyclization

  • Dissolve ethyl 6-methoxy-3-nitro-2-pyridinepyruvate (10.0 mmol) in anhydrous methanol (50 mL).

  • Add 10% Pd/C (0.1 equiv, 1.0 mmol) carefully under an argon atmosphere.

  • Purge the reaction vessel with H₂ gas and stir vigorously at 50 °C for 16 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the nitro starting material (UV active at 254 nm) is consumed, and the mass corresponding to the cyclized tetrahydro-intermediate (m/z [M+H]⁺) dominates.

  • Filter the mixture through a Celite pad to remove the palladium catalyst and concentrate in vacuo.

Step 2: Aromatization

  • Dissolve the crude tetrahydro-intermediate in anhydrous pyridine (20 mL).

  • Add p-toluenesulfonyl chloride (TsCl) (1.5 equiv) portion-wise at 0 °C.

  • Heat the mixture to 90 °C for 4 hours.

  • Self-Validation (IPC): TLC (DCM:MeOH 95:5) will show a distinct fluorescent blue spot under 365 nm UV light, indicating the formation of the fully conjugated aromatic system.

  • Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to yield the pure core.

Protocol B: N1-Alkylation for SAR Library Generation
  • Charge a flame-dried flask with 6-methoxy-1,5-naphthyridin-2(1H)-one (1.0 mmol) and anhydrous DMF (5 mL).

  • Add Cs₂CO₃ (2.0 equiv) and stir for 15 minutes at room temperature to pre-form the nucleophilic complex.

  • Add the desired alkyl halide (R-X, e.g., benzyl bromide) (1.2 equiv) dropwise. Stir for 12 hours.

  • Self-Validation (IPC): Confirm regioselectivity using ¹H-NMR of the crude aliquot. Successful N-alkylation is validated by the disappearance of the broad lactam N-H signal (~11.5 ppm) and the presence of the new alkyl protons, without the downfield shift associated with O-alkylated products.

Protocol C: Late-Stage C4-Functionalization (Suzuki-Miyaura)
  • Bromination: Treat the N-alkylated core with N-Bromosuccinimide (NBS, 1.1 equiv) in DMF at 60 °C for 6 hours to yield the C4-bromo derivative. NBS provides a controlled, low steady-state concentration of Br₂, preventing over-halogenation.

  • Cross-Coupling: Combine the C4-bromo intermediate (0.5 mmol), aryl boronic acid (0.75 mmol), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a degassed mixture of 1,4-dioxane/H₂O (4:1). Heat at 90 °C for 8 hours. The bidentate dppf ligand provides a large bite angle, facilitating the reductive elimination of sterically hindered aryl groups.

Quantitative Data Summary

Table 1: Representative SAR Derivatization Yields and Validation Metrics

Compound IDModification / R-GroupReagents & ConditionsYield (%)Purity (HPLC)IPC Validation Marker
Core 6-Methoxy-1,5-naphthyridin-2(1H)-oneTsCl, Pyridine, 90°C, 4h78>98%UV Fluorescence (365nm)
SAR-1 N1-MethylMeI, Cs₂CO₃, DMF, rt, 12h85>99%¹H-NMR: N-CH₃ singlet at ~3.6 ppm
SAR-2 N1-BenzylBnBr, Cs₂CO₃, DMF, rt, 12h82>98%¹H-NMR: Loss of N-H (~11.5 ppm)
SAR-3 C4-Bromo (Intermediate)NBS, DMF, 60°C, 6h71>95%MS: Isotopic doublet [M]⁺/[M+2]⁺
SAR-4 C4-PhenylPhB(OH)₂, Pd(dppf)Cl₂, 90°C68>96%LC-MS: Target mass [M+H]⁺

Visualizations

SyntheticWorkflow A Ethyl 6-methoxy-3-nitro -2-pyridinepyruvate B Reductive Cyclization (H2, Pd/C) A->B C Tetrahydro-Naphthyridin-2-one Intermediate B->C D Aromatization (TsCl, Pyridine) C->D E 6-Methoxy-1,5-Naphthyridin -2(1H)-one Core D->E F N1-Alkylation (R-X, Cs2CO3) E->F G C4-Bromination (NBS) E->G I SAR Library: N1-Alkyl Derivatives F->I H Suzuki Coupling (Ar-B(OH)2, Pd) G->H J SAR Library: C4-Aryl Derivatives H->J

Fig 1. Synthetic workflow for 6-methoxy-1,5-naphthyridin-2(1H)-one core and SAR derivatization.

PharmacologicalPathway N 1,5-Naphthyridine Derivative G Bacterial DNA Gyrase (Topo II) N->G Binds LHS I Intercalation into Cleaved DNA G->I Asymmetric disruption S Stabilization of SS-Breaks I->S D Bacterial Cell Death S->D

Fig 2. Mechanism of action for naphthyridine-based NBTIs targeting bacterial DNA gyrase.

References

  • Rapoport H., Frydman B., Los M. (1971). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry. 5[5]

  • Ehmann, D. E., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PMC / NIH. 2[2]

  • Rebollo, S., et al. (2021). Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials. PMC / NIH. 3[3]

  • Researcher.Life. (2009). Synthesis and Antiviral Activity of 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV Integrase Inhibitors. 4[4]

  • ChemicalCell. 4-Hydroxy-6-Methoxy-1,5-Naphthyridin-2(1H)-One CAS NO 959990-33-1. 1[1]

Sources

Method

Application Note: Scale-Up Synthesis of 6-Methoxy-1,5-Naphthyridin-2(1H)-one for In Vivo Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary The 1,5-naphthyridine scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infectives, and neuroprotective agents [1]. Specifically, 6-methoxy-1,5-naphthyridin-2(1H)-one serves as a critical intermediate and core building block for synthesizing novel active pharmaceutical ingredients (APIs) targeting complex heterocyclic pathways.

Transitioning the synthesis of this compound from a milligram-scale discovery phase to a multigram or kilogram scale for in vivo efficacy and toxicity studies presents distinct challenges. These include controlling exothermic condensation reactions, managing high-temperature cyclizations, and ensuring the absolute removal of toxic high-boiling solvents. This application note details a self-validating, highly reproducible scale-up protocol leveraging a modified Conrad-Limpach-type cyclization using Meldrum's acid.

Mechanistic Overview & Route Selection

The Causality of Experimental Choices

Historically, 1,5-naphthyridines have been synthesized via the Skraup reaction using glycerol and strong oxidants, which is notoriously harsh and difficult to control on a large scale [1]. To achieve the highly specific 2-oxo (lactam) and 6-methoxy substitution pattern required for this target, a milder and more regioselective approach is necessary.

We utilize the condensation of 6-methoxypyridin-3-amine with Meldrum's acid in the presence of triethyl orthoformate.

  • Condensation (100 °C): Triethyl orthoformate acts as a one-carbon electrophilic bridge, linking the primary amine of the pyridine ring to the active methylene of Meldrum's acid, forming a stable ene-amine intermediate.

  • Thermal Cyclization (250 °C): The intermediate undergoes a thermal electrocyclic ring closure. We utilize Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) as the solvent. Its high boiling point (258 °C) provides the exact thermal energy required to drive the extrusion of acetone and CO₂, forcing the cyclization onto the pyridine ring to form the 1,5-naphthyridin-2(1H)-one core [1].

Self-Validating System: The evolution of CO₂ gas during the Dowtherm A step serves as a real-time, visual stoichiometric indicator of cyclization progress. Cessation of gas evolution confirms reaction completion, eliminating the need for constant high-temperature sampling.

Scale-Up Workflow Diagram

G A 6-Methoxy-pyridin-3-amine + Meldrum's Acid B Condensation (Triethyl orthoformate, 100°C) A->B Reagents mixed C Ene-amine Intermediate B->C -EtOH D Thermal Cyclization (Dowtherm A, 250°C) C->D Heat applied E Crude 6-Methoxy-1,5- naphthyridin-2(1H)-one D->E -CO2, -Acetone F Recrystallization (DMF/EtOH) E->F Hexane wash G Pure Target Compound for In Vivo Studies F->G >99% Purity

Caption: Synthetic workflow for the scale-up of 6-methoxy-1,5-naphthyridin-2(1H)-one via Meldrum's acid cyclization.

Step-by-Step Scale-Up Protocol (100g Scale)

Phase 1: Preparation of the Ene-Amine Intermediate
  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Purge the system with Nitrogen.

  • Reagent Loading: Add 6-methoxypyridin-3-amine (100 g, 0.805 mol) and Meldrum's acid (127.6 g, 0.886 mol, 1.1 eq).

  • Solvent Addition: Add triethyl orthoformate (800 mL). The mixture will initially be a heterogeneous slurry.

  • Heating: Heat the reaction mixture to 100 °C. Causality note: As the reaction progresses, the mixture becomes homogeneous, followed by the precipitation of the ene-amine intermediate as a yellow solid. The mechanical stirrer is critical here to prevent the solid mass from seizing.

  • Isolation: After 4 hours, cool the mixture to 0 °C. Filter the heavy yellow precipitate, wash with cold ethanol (2 × 200 mL), and dry under a vacuum at 50 °C to constant weight. (Expected yield: ~90%).

Phase 2: High-Temperature Cyclization
  • Setup: Equip a 3 L jacketed reactor with a distillation head, a robust mechanical stirrer, and a gas bubbler attached to the exhaust to monitor CO₂ evolution.

  • Solvent Heating: Add Dowtherm A (1.5 L) to the reactor and heat to 250 °C.

  • Portion-wise Addition: Critical Step. Add the dry ene-amine intermediate in 10 g portions over 1.5 hours. Causality note: Rapid addition will cause violent outgassing of CO₂ and acetone, leading to reactor boil-over. Portion-wise addition ensures thermal stability and maximizes the intramolecular cyclization yield over intermolecular degradation.

  • Completion: Stir at 250 °C for an additional 45 minutes after the final addition. Completion is validated when gas evolution in the bubbler ceases.

  • Cooling and Precipitation: Cool the reactor to 80 °C. Slowly add hexanes (1 L) to precipitate the crude product. Cool further to room temperature.

  • Filtration: Filter the brown solid and wash extensively with hexanes (3 × 500 mL) to remove all traces of Dowtherm A.

Phase 3: Purification for In Vivo Readiness
  • Recrystallization: Dissolve the crude solid in boiling N,N-dimethylformamide (DMF) (approx. 5 mL/g).

  • Polishing: Add activated charcoal (10% w/w), boil for 10 minutes, and perform a hot filtration through a Celite pad to remove carbon and polymerized impurities.

  • Crystallization: Allow the filtrate to cool to room temperature, then add cold ethanol to induce crystallization. Filter and dry under high vacuum at 80 °C for 24 hours to yield the pure 6-methoxy-1,5-naphthyridin-2(1H)-one.

Analytical Data & Quality Control

For in vivo studies, the API must meet stringent purity requirements to prevent off-target toxicity caused by trace heavy metals or residual high-boiling solvents (like Dowtherm A or DMF).

Analytical MethodTarget SpecificationPurpose / Rationale
HPLC (UV at 254 nm) > 99.0% (Area %)Confirms overall organic purity and absence of regioisomers.
¹H-NMR (DMSO-d6) Conforms to structureEnsures correct regiochemistry of the methoxy and lactam groups.
Residual Solvents (GC-HS) Dowtherm A < 100 ppm; DMF < 880 ppmPrevents solvent-induced hepatotoxicity in murine models.
Heavy Metals (ICP-MS) < 10 ppm totalValidates safety for systemic in vivo administration.
Water Content (Karl Fischer) < 0.5% w/wEnsures accurate dosing and formulation stability.
Formulation Notes for Animal Models

Due to the planar, hydrophobic nature of the 1,5-naphthyridin-2(1H)-one core, the compound exhibits low aqueous solubility. For in vivo dosing (e.g., oral gavage or intraperitoneal injection), it is recommended to formulate the API as a nanosuspension in 0.5% Methylcellulose with 0.1% Tween-80, or dissolve it in a co-solvent system such as 10% DMSO / 40% PEG400 / 50% Saline.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (PMC). Available at:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 6-Methoxy-1,5-Naphthyridin-2(1H)-one

Welcome to the Technical Support and Troubleshooting Center for naphthyridine synthesis. The 1,5-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for naphthyridine synthesis. The 1,5-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and HIV integrase inhibitors.

Synthesizing the specific 6-methoxy derivative (CAS: 27017-64-7) presents unique regiochemical challenges. The most reliable, scalable route avoids the harsh thermal conditions of direct cyclization[1] and instead utilizes a highly controlled three-step sequence: N-oxidation of 6-methoxy-1,5-naphthyridine, followed by a Polonovski-type rearrangement, and selective hydrolysis.

Workflow SM 6-Methoxy-1,5-naphthyridine Step1 Step 1: N-Oxidation (mCPBA, DCM, 0 °C) SM->Step1 Int1 6-Methoxy-1,5-naphthyridine 1-oxide Step1->Int1 Step2 Step 2: Rearrangement (Ac2O, 90 °C) Int1->Step2 Int2 2-Acetoxy-6-methoxy- 1,5-naphthyridine Step2->Int2 Step3 Step 3: Hydrolysis (K2CO3, MeOH/H2O) Int2->Step3 Product 6-Methoxy-1,5-naphthyridin- 2(1H)-one Step3->Product

Figure 1: Three-step synthetic workflow for 6-methoxy-1,5-naphthyridin-2(1H)-one.

Part 1: Standard Operating Protocols (SOPs)

Step 1: N-Oxidation to 6-Methoxy-1,5-naphthyridine 1-oxide
  • Preparation: Dissolve 6-methoxy-1,5-naphthyridine (1.0 equiv) in anhydrous dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere.

  • Temperature Control: Cool the solution strictly to 0 °C using an ice bath.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.05 equiv) portion-wise over 30 minutes.

    • Causality & Self-Validation: Strict stoichiometric control and low temperatures are critical to prevent the formation of the 1,5-dioxide. The N1 nitrogen is preferentially oxidized because the N5 nitrogen is sterically and electronically deactivated by the adjacent C6 methoxy group[2]. Validate the mCPBA active oxygen content via iodometric titration prior to use.

  • Workup: Stir for 2 hours at 0 °C, then quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: Rearrangement to 2-Acetoxy-6-methoxy-1,5-naphthyridine
  • Preparation: Suspend the 1-oxide intermediate in acetic anhydride (Ac₂O) (5 mL/g).

  • Thermal Activation: Heat the mixture to 90 °C for 4 hours.

    • Causality & Self-Validation: Heating drives the formation of the N-acetoxy cation and the subsequent [3,3]-sigmatropic rearrangement. Temperatures exceeding 100 °C lead to non-selective acetate migration (yielding 4-acetoxy byproducts) and tar formation. Track the reaction via LC-MS; the mass will shift from [M+H]+ 177 (1-oxide) to [M+H]+ 219 (2-acetoxy).

  • Workup: Cool to room temperature, remove excess Ac₂O in vacuo, and purify via silica gel chromatography.

Step 3: Hydrolysis to 6-Methoxy-1,5-naphthyridin-2(1H)-one
  • Preparation: Dissolve the 2-acetoxy intermediate in a 4:1 mixture of Methanol/Water.

  • Deprotection: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 3 hours.

    • Causality: Mild basic methanolysis selectively cleaves the acetate ester without hydrolyzing the sensitive C6 methoxy ether, which is prone to nucleophilic aromatic substitution under harsh aqueous acidic or basic reflux conditions.

  • Isolation: Neutralize with 1M HCl to pH 6-7. The product, 6-methoxy-1,5-naphthyridin-2(1H)-one, will precipitate as a solid. Filter and dry under a high vacuum.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the 1,5-dioxide during Step 1. How can I improve regioselectivity? A: Over-oxidation occurs when the local concentration of mCPBA is too high or the internal temperature exceeds 5 °C. Ensure you are using exactly 1.05 equivalents of active mCPBA. Commercial mCPBA purity varies wildly (70-77%). Add the oxidant slowly via a powder addition funnel or as a pre-dissolved DCM solution via a syringe pump. While the N5 nitrogen is less nucleophilic, it will readily oxidize if excess peracid is present or thermal control is lost[2].

Q2: My rearrangement step (Ac₂O) yields a mixture of 2-acetoxy and 4-acetoxy isomers. How do I fix this? A: The regioselectivity of the acetate migration is highly temperature-dependent. At elevated temperatures (>110 °C), the kinetic preference for C2 is overridden, leading to C4 substitution. Maintain the internal reaction temperature strictly at 85–90 °C using an internal thermocouple rather than relying on the hotplate setpoint.

Q3: During the final hydrolysis step, my LC-MS shows a mass corresponding to 1,5-naphthyridine-2,6-dione (loss of the methoxy group). What went wrong? A: You likely used a strong aqueous base (e.g., NaOH or KOH) combined with heat. The C6 methoxy group on the electron-deficient naphthyridine ring is highly susceptible to hydrolysis under forcing conditions. Switch to the mild K₂CO₃/MeOH protocol at room temperature to ensure orthogonal deprotection of the acetate.

Part 3: Quantitative Data Summaries

Table 1: Optimization of N-Oxidation Conditions (Step 1)

mCPBA (Equiv) Temperature (°C) Time (h) Yield of 1-Oxide (%) Yield of 1,5-Dioxide (%)
1.05 0 2 88 < 2
1.20 0 2 75 12
1.05 25 2 60 25

| 2.50 | 25 | 12 | 5 | 92 |

Table 2: Optimization of Rearrangement Conditions (Step 2)

Temperature (°C) Time (h) Conversion (%) Ratio (2-Acetoxy : 4-Acetoxy)
60 12 45 > 99:1
90 4 92 95:5

| 120 | 2 | > 95 | 60:40 |

Part 4: Mechanistic Pathway Visualization

Understanding the exact mechanism of the Polonovski-type rearrangement is critical for troubleshooting off-target side reactions during Step 2.

Mechanism NOxide 1-Oxide Intermediate Acylation N-Acylation (Ac2O) NOxide->Acylation Deprotonation Deprotonation at C2 Acylation->Deprotonation Migration [3,3]-Sigmatropic Shift Deprotonation->Migration Rearranged 2-Acetoxy Intermediate Migration->Rearranged

Figure 2: Mechanistic pathway of the N-oxide rearrangement to the 2-acetoxy intermediate.

Part 5: References

  • Title: Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety Source: researchgate.net URL: [Link]

  • Title: A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines Source: acs.org URL: [Link]

  • Title: Site-Selective Deoxygenative Amination of Azine N-Oxides with Carbodiimides under Catalyst-, Activator-, Base-, and Solvent-Free Conditions Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: 6-Methoxy-1,5-Naphthyridin-2(1H)-one Stability &amp; Storage Guide

As a Senior Application Scientist, I frequently encounter challenges related to the handling and storage of heterocyclic building blocks. 6-Methoxy-1,5-naphthyridin-2(1H)-one (CAS: 27017-64-7) is a critical scaffold in m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges related to the handling and storage of heterocyclic building blocks. 6-Methoxy-1,5-naphthyridin-2(1H)-one (CAS: 27017-64-7) is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infectives[1]. While generally stable under standard laboratory conditions, its fused bicyclic naphthyridine core and lactam moiety introduce specific vulnerabilities to photodegradation, moisture-induced precipitation, and pH-dependent tautomerization.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Part 1: Physicochemical Properties & Storage Baselines

To establish a baseline for stability, it is crucial to understand the physicochemical constraints of the compound. The following table summarizes the quantitative data and optimal storage conditions required to prevent degradation[2][3].

ParameterSpecification / ValueMechanistic Rationale
CAS Number 27017-64-7Unique identifier for the 6-methoxy-1,5-naphthyridin-2(1H)-one isomer.
Molecular Weight 176.17 g/mol Small molecule; highly membrane-permeable but prone to aggregation in water.
Solid Storage Room Temperature (or 2–8°C for long-term)The crystalline powder is thermodynamically stable; keep desiccated to prevent hydrolysis.
Solution Storage (DMSO) -20°C to -80°C (Aliquoted)Minimizes thermal degradation; aliquoting prevents moisture ingress from freeze-thaw cycles.
Aqueous Solubility Very Low (pH dependent)The hydrophobic core drives precipitation in neutral aqueous buffers.
Light Sensitivity Moderate to HighThe extended aromatic system absorbs UV light (320-400 nm), risking photo-oxidation.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal storage temperature for the powder versus stock solutions? Expert Answer: For the lyophilized or crystalline powder, storage in a tightly sealed, desiccated container at room temperature is generally sufficient, though 2–8°C is recommended for multi-year archiving[4]. However, once dissolved in a solvent like Dimethyl Sulfoxide (DMSO), the thermodynamic landscape changes. Stock solutions must be stored at -20°C or -80°C. At room temperature, the dissolved compound is highly susceptible to nucleophilic attack or oxidation over time.

Q2: My stock solution in DMSO turned yellow and precipitated after a month at -20°C. Why? Expert Answer: This is a classic symptom of moisture ingress driven by freeze-thaw cycles . DMSO has a freezing point of ~19°C, meaning it freezes solid in a -20°C freezer. Every time you remove the vial, the DMSO thaws and acts as a powerful desiccant, pulling ambient humidity from the air into the solution[5]. Because 6-methoxy-1,5-naphthyridin-2(1H)-one has extremely low aqueous solubility, the introduced water drastically lowers the compound's solubility limit in the solvent matrix. This forces the highly hydrophobic compound to irreversibly precipitate out of solution. Furthermore, the yellowing indicates trace photo-oxidation if the vial was clear. Solution: Always aliquot DMSO stocks into single-use amber vials.

Q3: How does pH affect the stability of 6-methoxy-1,5-Naphthyridin-2(1H)-one in aqueous assays? Expert Answer: The compound exists in a dynamic lactam-lactim tautomeric equilibrium . In the solid state and in non-polar environments, the lactam (2(1H)-one) form predominates. In highly polar or alkaline aqueous buffers, the equilibrium shifts toward the lactim (2-hydroxy) form. If your assay buffer drops below pH 3.0 or exceeds pH 10.0, the compound becomes vulnerable to acid/base-catalyzed hydrolysis, leading to the cleavage of the 6-methoxy group or the opening of the naphthyridine ring[3]. Always maintain assay buffers between pH 6.0 and 8.0 and prepare aqueous dilutions fresh immediately before use.

Part 3: Mechanistic Workflows & Troubleshooting Diagrams

To visualize the causality behind these degradation pathways and how to troubleshoot them, refer to the following logical workflows.

G Lactam Lactam Form (Dominant in Solid State) Lactim Lactim Form (Favored in Polar Solvents) Lactam->Lactim Solvent Polarity (Tautomerization) UV UV Light Exposure (320-400 nm) Lactam->UV AcidBase Extreme pH (<3 or >10) Lactam->AcidBase Lactim->UV Lactim->AcidBase PhotoDeg Photodegradation (Naphthyridine Core Oxidation) UV->PhotoDeg Hydrolysis Hydrolysis (Methoxy Cleavage / Ring Opening) AcidBase->Hydrolysis

Fig 1: Tautomerization and primary degradation pathways of the naphthyridinone core.

G Start Observation: Precipitation or Color Change in Stock Solution CheckSolvent Is the solvent DMSO stored at -20°C? Start->CheckSolvent FreezeThaw Root Cause: Freeze-Thaw Moisture ingress causes precipitation. CheckSolvent->FreezeThaw Yes CheckLight Was it stored in a clear vial? CheckSolvent->CheckLight No Solution Corrective Action: Aliquot stocks, use amber vials, control buffer pH. FreezeThaw->Solution PhotoDeg Root Cause: Photodegradation UV-induced oxidation. CheckLight->PhotoDeg Yes CheckPH Is the aqueous buffer pH outside 6.0-8.0? CheckLight->CheckPH No PhotoDeg->Solution Hydrolysis Root Cause: Hydrolysis Acid/Base catalyzed degradation. CheckPH->Hydrolysis Yes Hydrolysis->Solution

Fig 2: Troubleshooting workflow for resolving stock solution instability issues.

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, every laboratory handling this compound should implement the following self-validating protocols.

Protocol A: Preparation and Storage of High-Fidelity Stock Solutions

Objective: Prevent moisture-induced precipitation and thermal degradation.

  • Equilibration: Remove the desiccated vial of 6-methoxy-1,5-naphthyridin-2(1H)-one powder from storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.

  • Dissolution: Weigh the required mass using an analytical balance. Dissolve in anhydrous, sterile-filtered DMSO (≥99.9% purity) to create a 10 mM or 50 mM master stock. Vortex gently until the solution is completely clear.

  • Aliquoting (Critical Step): Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in low-bind, amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended for high-fidelity assays) and transfer them to a -20°C or -80°C freezer.

  • Usage: Thaw a single aliquot immediately before the experiment. Discard any unused portion; do not refreeze.

Protocol B: Forced Degradation & Stability-Indicating Assay (HPLC-UV)

Objective: Validate the intrinsic photostability of the compound following ICH Q1B guidelines[6][7].

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water (buffered to pH 7.0).

  • Control Setup: Wrap half of the vials tightly in aluminum foil to serve as dark controls. Leave the other half exposed in clear quartz vials.

  • Light Exposure: Place all vials in a standardized photostability chamber. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (320–400 nm)[8].

  • HPLC Analysis: Run the exposed samples and dark controls on a Reverse-Phase HPLC system (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

  • Data Interpretation: Compare the chromatograms. A reduction in the primary peak area of the exposed sample relative to the dark control, accompanied by the emergence of new peaks (often at lower retention times due to increased polarity from oxidation), confirms photolytic degradation. If degradation exceeds 5%, amber vials or opaque packaging are strictly required for all future handling.

References
  • NextSDS. "6-methoxy-1,5-Naphthyridin-2(1H)-one — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • European Medicines Agency (EMA). "Q1B Photostability Testing of New Active Substances and Medicinal Products." ICH Harmonised Tripartite Guideline. Available at:[Link]

  • Element. "ICH Q1B Photostability Testing & Stability Challenges." Element Materials Technology. Available at: [Link]

  • ResearchGate. "Photo stability Testing on Pharmaceuticals." Analytical Method Development Guidelines. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 6-Methoxy-1,5-Naphthyridin-2(1H)-one Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks in the synthesis of 6-methoxy-1,5-naphthyridin-2(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks in the synthesis of 6-methoxy-1,5-naphthyridin-2(1H)-one. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors, anti-infective therapeutics, and functional materials[1][2].

The synthesis of 6-methoxy-1,5-naphthyridin-2(1H)-one is commonly achieved via a modified Skraup reaction or condensation of 6-methoxy-pyridin-3-amine with malic acid in concentrated sulfuric acid[3][4]. However, researchers frequently encounter low yields due to the delicate balance required between thermal activation and the prevention of competitive side reactions. This guide provides mechanistic insights, self-validating protocols, and quantitative data to optimize your workflow.

Part 1: Diagnostic Workflow

Before adjusting your chemical equivalents, follow this diagnostic workflow to isolate the root cause of your yield loss.

DiagnosticWorkflow Start Yield < 30% CheckSM 1. Analyze Starting Material (6-methoxy-pyridin-3-amine) Start->CheckSM CheckSM->Start Impure CheckAcid 2. Verify H2SO4 Conc. (Must be >95%) CheckSM->CheckAcid Purity > 98% CheckTemp 3. Monitor Cyclization Temp (Target: 110-120°C) CheckAcid->CheckTemp CheckRegio 4. Assess Regioisomer Ratio (1,5- vs 1,7-) CheckTemp->CheckRegio Workup 5. Optimize pH Quench (Target pH 6.5-7.0) CheckRegio->Workup

Figure 1: Diagnostic troubleshooting workflow for low-yield naphthyridinone synthesis.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my isolated yield of 6-methoxy-1,5-naphthyridin-2(1H)-one consistently below 20%? A1: This is typically caused by a mismatch in the thermal activation of the cyclization step versus competing side reactions. In the classic synthesis using 6-methoxy-pyridin-3-amine and malic acid, the malic acid must undergo acid-catalyzed decarbonylation to form the reactive intermediate (malonic semialdehyde) in situ.

  • Causality: If the internal temperature is below 110 °C, this decarbonylation is too slow. Consequently, the electron-rich 6-methoxy-pyridin-3-amine undergoes competitive electrophilic aromatic sulfonation by the H₂SO₄ solvent. Conversely, exceeding 130 °C leads to extensive charring and polymerization of the semialdehyde intermediate.

Q2: I am observing a mixture of two isomeric products. How do I control regioselectivity? A2: Cyclization of 3-aminopyridines inherently risks forming both 1,5- and 1,7-naphthyridine scaffolds because ring closure can occur at either the C2 or C4 position of the pyridine ring[4].

  • Causality: The methoxy group at the 6-position sterically and electronically biases the cyclization toward the 1,5-isomer. However, if your sulfuric acid has absorbed ambient moisture (concentration < 95%), the reduced acidity alters the protonation state of the pyridine nitrogen. This shifts the electrophilic attack preference, increasing the formation of the unwanted 1,7-regioisomer. Ensure your starting materials and reagents are rigorously dry.

Q3: During the aqueous workup, I get a stubborn emulsion and poor recovery. What is the mechanism behind this, and how can it be resolved? A3: The naphthyridinone core possesses both a basic nitrogen and a weakly acidic lactam moiety (pKa ~ 9–10).

  • Causality: When neutralizing the strongly acidic reaction mixture with NaOH or NH₄OH, passing the isoelectric point causes the product to precipitate. However, rapid and uncontrolled neutralization generates localized high-pH zones (> pH 9), forming the water-soluble sodium salt of the lactam. This amphiphilic behavior causes severe emulsions. The solution is to maintain strict temperature control (< 10 °C) and stop the neutralization exactly at pH 6.8–7.0.

Part 3: Mechanistic Pathway & Side Reactions

Understanding the reaction pathway is critical for preventing side reactions. The diagram below illustrates the divergence between the desired cyclization and temperature-dependent failure modes.

MechanisticPathway SM 6-Methoxy-pyridin-3-amine + Malic Acid Intermediate Malonic Semialdehyde (in situ generation) SM->Intermediate H2SO4, Δ Condensation Michael Addition & Schiff Base Formation Intermediate->Condensation Cyclization Electrophilic Ring Closure (110-120 °C) Condensation->Cyclization SideProduct Sulfonated Byproducts (< 100 °C) Condensation->SideProduct Low Temp Product 6-Methoxy-1,5-naphthyridin-2(1H)-one (Target) Cyclization->Product

Figure 2: Mechanistic pathway and competing side reactions in Skraup-type cyclization.

Part 4: Quantitative Optimization Data

The table below summarizes the critical relationship between temperature, acid concentration, and the resulting yield/impurity profile. Use this data to benchmark your own experimental parameters.

Internal Temp (°C)H₂SO₄ ConcentrationReaction Time (h)1,5-Isomer Yield (%)Primary Impurity Profile
9098%612%Sulfonated starting material
115 98% 4 68% Trace 1,7-isomer (Optimal)
11585% (Aqueous)4< 5%Unreacted starting material
13598%218%Charred/Polymerized mass

Part 5: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates self-validating In-Process Controls (IPCs). Do not proceed to the next step unless the validation criteria are met.

Reaction: 6-methoxy-pyridin-3-amine + malic acid + H₂SO₄ → 6-methoxy-1,5-naphthyridin-2(1H)-one.

Step 1: Reagent Preparation

  • Action: Grind 10.0 g (80.5 mmol) of 6-methoxy-pyridin-3-amine and 12.5 g (93.2 mmol) of DL-malic acid into a fine, homogeneous powder using a mortar and pestle.

  • Causality: Intimate solid-state mixing prevents localized concentration gradients that lead to charring upon the addition of concentrated acid.

Step 2: Acidic Activation

  • Action: Cool 35 mL of concentrated H₂SO₄ (98%, rigorously dry) to 0 °C in a 250 mL round-bottom flask equipped with a mechanical stirrer. Slowly add the powder mixture in small portions over 30 minutes, maintaining the internal temperature below 10 °C.

  • Validation (IPC 1): The solution should turn pale yellow to light amber. If the solution turns dark brown or black, localized overheating has occurred, leading to premature oxidation. Discard and restart.

Step 3: Thermal Cyclization

  • Action: Equip the flask with a reflux condenser. Heat the mixture to an internal temperature of 115 °C ± 5 °C for exactly 4 hours.

  • Causality: This specific thermal window ensures the malic acid decarbonylates at a rate that matches the cyclization kinetics of the pyridine derivative, avoiding both sulfonation (too cold) and polymerization (too hot).

Step 4: Quenching & pH Control

  • Action: Cool the reaction mixture to room temperature. Pour it slowly over 200 g of crushed ice with vigorous stirring. Slowly add 28% NH₄OH dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 6.8.

  • Validation (IPC 2): A thick, off-white precipitate will form. If the pH accidentally exceeds 8.0, the lactam will deprotonate and dissolve. Back-titrate with 1M HCl immediately to pH 6.8 to recover the precipitate.

Step 5: Isolation & Purification

  • Action: Filter the solid under vacuum, wash with ice-cold water (3 x 50 mL) to remove ammonium sulfate salts, and recrystallize from ethanol/water (70:30). Dry under vacuum at 50 °C for 12 hours.

Part 6: References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC (nih.gov) URL:

  • Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams Source: The Journal of Organic Chemistry (acs.org) URL:

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: MDPI (mdpi.com) URL:

  • 4-Hydroxy-6-Methoxy-1,5-Naphthyridin-2(1H)-One CAS NO 959990-33-1 Source: ChemicalCell URL:

Sources

Optimization

Technical Support Center: Synthesis of 6-Methoxy-1,5-Naphthyridin-2(1H)-one

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks and side reactions encountered during the synthesis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks and side reactions encountered during the synthesis of the fused heterocyclic scaffold, 6-methoxy-1,5-naphthyridin-2(1H)-one.

This guide focuses on the highly regioselective three-step reductive cyclization pathway originally pioneered by . By understanding the mechanistic causality behind each transformation, you can prevent yield-killing side reactions and ensure a robust, self-validating workflow.

Pathway Visualization & Side Reaction Mapping

Synthesis SM 2-Methyl-3-nitro-6-methoxypyridine + Diethyl Oxalate Int1 Ethyl 6-methoxy-3-nitro- 2-pyridinepyruvate SM->Int1 NaOMe / MeOH Claisen Condensation Side1 6-Ethoxy Byproduct (SNAr Demethoxylation) SM->Side1 NaOEt / EtOH (Side Reaction) Int2 1,2,3,4-Tetrahydro-3-hydroxy- 6-methoxy-1,5-naphthyridin-2-one Int1->Int2 H2, PtO2 Reductive Cyclization Side2 N-Hydroxy Lactam (Incomplete Reduction) Int1->Side2 Low H2 Pressure (Side Reaction) Prod 6-Methoxy-1,5-naphthyridin- 2(1H)-one Int2->Prod TsCl, Pyridine Dehydration Side3 6-Hydroxy-1,5-naphthyridin-2(1H)-one (Acidic Demethylation) Prod->Side3 Strong Acid (Side Reaction)

Fig 1: Synthetic workflow for 6-methoxy-1,5-naphthyridin-2(1H)-one and major side reaction pathways.

Interactive Troubleshooting & FAQs

Phase 1: Claisen Condensation (Pyruvate Formation)

Q: During the synthesis of the pyridinepyruvate intermediate, my LC-MS shows a major byproduct with a mass shift of +14 Da. What is happening? A: You are observing a classic Nucleophilic Aromatic Substitution (SNAr) side reaction. The nitro group at the C3 position strongly activates the C6 position of the pyridine ring. If you use sodium ethoxide (NaOEt) in ethanol as your base, the ethoxide anion will competitively displace the 6-methoxy group via a Meisenheimer complex, yielding the 6-ethoxy derivative (+14 Da). Causality & Solution: To prevent transetherification, the nucleophilicity of your base must match your substrate's ether group. Switch your system strictly to sodium methoxide (NaOMe) in methanol, or utilize a sterically hindered, non-nucleophilic base like potassium tert-butoxide (KOtBu) in THF.

Phase 2: Reductive Cyclization

Q: My reductive cyclization stalled, yielding a mixture containing an N-hydroxy lactam (+16 Da relative to the target intermediate). Why did this occur? A: This indicates an incomplete reduction of the nitro group. The reduction proceeds through nitroso and hydroxylamine (-NHOH) intermediates. If the catalyst is not active enough, the partially reduced hydroxylamine prematurely attacks the ester carbonyl, forming a stable N-hydroxy lactam (hydroxamic acid) that resists further hydrogenation. Causality & Solution: The kinetics of N-O bond cleavage must outpace the rate of intramolecular cyclization. Palladium on carbon (Pd/C) often fails here. Switching to Adams' catalyst (PtO2) under higher H2 pressure ensures rapid, complete reduction to the amine prior to lactamization [1].

Phase 3: Dehydration & Aromatization

Q: In the final step using TsCl and pyridine, I am isolating a stable tosylated compound instead of the fully aromatic naphthyridinone. How do I force the elimination? A: You have successfully trapped the intermediate as the C3-O-tosylate, but failed to trigger the elimination. The conversion of the 1,2,3,4-tetrahydro-3-hydroxy lactam to the fully aromatic 2(1H)-one requires an E2 elimination of the tosylate group to form the C3=C4 double bond. Causality & Solution: Pyridine acts as both the nucleophilic catalyst for tosylation and the base for the E2 elimination. However, breaking the C4-H bond to establish aromaticity requires overcoming a significant activation energy barrier. If the reaction is run at room temperature, it will stall at the tosylate stage. Ensure the reaction is heated to at least 90 °C.

Q: After the acidic workup of my final product, NMR shows the complete disappearance of the methoxy peak (~4.0 ppm). A: You have inadvertently demethylated the 6-methoxy group. 6-Methoxy-1,5-naphthyridines are highly susceptible to O-demethylation under strongly acidic conditions (e.g., concentrated HCl) or in the presence of Lewis acids [2]. This is thermodynamically driven by the stability of the resulting bis-lactam (1,5-naphthyridine-2,6-dione) tautomer. Solution: Maintain a pH > 4 during all aqueous workups. Use saturated NaHCO3 for neutralization.

Quantitative Data: Catalyst Optimization

To avoid the N-hydroxy lactam side reaction during Phase 2, catalyst selection is critical. The table below summarizes our internal optimization data for the reductive cyclization of ethyl 6-methoxy-3-nitro-2-pyridinepyruvate.

Table 1: Impact of Catalyst and Conditions on Reductive Cyclization

CatalystH2 PressureSolventMajor ProductYieldDominant Side Product
Pd/C (10%) 15 psiEtOHN-Hydroxy lactam< 20%Hydroxamic acid (65%)
Raney Ni 50 psiMeOHUncyclized amine40%Ketone reduction product
PtO2 15 psiEtOH/AcOH3-Hydroxy lactam55%N-Hydroxy lactam (30%)
PtO2 50 psiEtOH3-Hydroxy lactam 88% Trace over-reduction

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 6-methoxy-3-nitro-2-pyridinepyruvate
  • Setup: Under an inert N2 atmosphere, dissolve 2-methyl-3-nitro-6-methoxypyridine (1.0 eq) and diethyl oxalate (1.5 eq) in anhydrous THF (0.5 M).

  • Activation: Cool the mixture to 0 °C. Dropwise add KOtBu (1.0 M in THF, 1.2 eq) over 30 minutes to prevent localized heating and self-condensation of the oxalate.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Gate: Quench a 50 µL aliquot in 1 mL of 10% aqueous NaOH. A successful reaction is self-validating if the solution immediately turns deep red, confirming the presence of the highly conjugated, enolizable pyruvate anion.

  • Workup: Neutralize with glacial acetic acid to pH 6, extract with EtOAc, and concentrate.

Step 2: Reductive Cyclization to 1,2,3,4-Tetrahydro-3-hydroxy-6-methoxy-1,5-naphthyridin-2-one
  • Setup: Dissolve the crude pyruvate in absolute ethanol (0.2 M). Add PtO2 (Adams' catalyst, 10 mol%).

  • Hydrogenation: Purge the Parr reactor with N2, then pressurize with H2 to 50 psi. Shake at room temperature.

  • Validation Gate: Monitor the pressure drop. The reaction is complete and self-validating when exactly 4.0 molar equivalents of H2 are consumed (3 equivalents for the NO2 → NH2 reduction, and 1 equivalent for the C3 ketone → secondary alcohol reduction).

  • Workup: Filter through a tightly packed Celite pad to remove the pyrophoric catalyst. Concentrate to yield the 3-hydroxy lactam intermediate (LC-MS: m/z 195 [M+H]+).

Step 3: Dehydration to 6-Methoxy-1,5-naphthyridin-2(1H)-one
  • Setup: Dissolve the 3-hydroxy lactam in anhydrous pyridine (0.3 M).

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) in one portion at room temperature. Stir for 1 hour to ensure complete O-tosylation.

  • Elimination: Heat the reaction mixture to 95 °C for 12 hours to drive the E2 elimination.

  • Validation Gate: Analyze via LC-MS and TLC. A successful aromatization is marked by a mass shift from m/z 195 to 177 [M+H]+ (loss of H2O equivalent) and the emergence of a highly fluorescent spot under 365 nm UV light, indicative of the newly formed extended aromatic system.

  • Workup: Cool to room temperature, dilute with ice water, and extract with dichloromethane. Wash the organic layer with saturated CuSO4 to remove residual pyridine, dry over Na2SO4, and concentrate.

References

  • Rapoport, H.; Frydman, B.; Los, M. "Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams." The Journal of Organic Chemistry, 1971.[Link]

  • Cuny, G. D.; et al. "Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction." The Journal of Organic Chemistry, 2011.[Link]

Troubleshooting

"optimization of biological assay parameters for 6-methoxy-1,5-Naphthyridin-2(1H)-one"

Technical Support Center: Assay Optimization for 6-Methoxy-1,5-Naphthyridin-2(1H)-one Welcome to the Technical Support Center for the biological evaluation of 6-methoxy-1,5-naphthyridin-2(1H)-one and its derivatives. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Assay Optimization for 6-Methoxy-1,5-Naphthyridin-2(1H)-one

Welcome to the Technical Support Center for the biological evaluation of 6-methoxy-1,5-naphthyridin-2(1H)-one and its derivatives. The 1,5-naphthyridin-2(1H)-one scaffold is a highly privileged pharmacophore, frequently utilized in the development of potent kinase inhibitors (e.g., PKMYT1, PI4K) and antimicrobial agents targeting DNA gyrase[1][2][3]. However, the unique physicochemical properties of this fused bicyclic ring system—specifically its flat aromaticity and conjugated π-system—can introduce significant artifacts during high-throughput screening and hit-to-lead optimization[2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust, artifact-free data generation.

Section 1: Biochemical Assay Troubleshooting (FAQs)

Q1: My dose-response curve is flat, or I am observing a "hook effect" (loss of inhibition) at concentrations above 10 µM. What is causing this? Causality & Solution: The flat, bicyclic aromatic core of the naphthyridine system strongly promotes π-π stacking, leading to poor aqueous solubility and the formation of colloidal aggregates in standard assay buffers[2]. These aggregates can non-specifically sequester the target enzyme, leading to false positives, or precipitate out of solution, causing a sudden drop in apparent inhibition (the hook effect). Actionable Fix:

  • Ensure DMSO stock solutions are fresh and stored in desiccated conditions, as water absorption by DMSO rapidly induces compound precipitation.

  • Supplement the assay buffer with a non-ionic or zwitterionic detergent. Adding 0.01% CHAPS or 0.05% Tween-20 disrupts the hydrophobic intermolecular forces driving aggregation without denaturing the target kinase.

  • Limit the final DMSO concentration in the assay to ≤1% (v/v) to prevent solvent-induced enzyme destabilization.

Q2: I am using a standard fluorescence polarization (FP) or FRET assay, but the background signal is highly variable. Why? Causality & Solution: The conjugated π-system of 1,5-naphthyridin-2(1H)-one derivatives often absorbs UV/blue light and exhibits intrinsic autofluorescence. This creates severe inner-filter effects (quenching) or additive background fluorescence, completely masking the true biological signal in standard fluorometric assays. Actionable Fix: Transition to a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the enzymatic reaction[1][2]. Luminescence decouples the detection mechanism from the compound's excitation/emission spectra, ensuring absolute signal fidelity[1]. Alternatively, use Time-Resolved FRET (TR-FRET) with long-lifetime lanthanide fluorophores (e.g., Europium) to gate out the short-lived autofluorescence of the compound.

Section 2: Cell-Based Assay Troubleshooting (FAQs)

Q1: The compound shows single-digit nanomolar potency in the biochemical assay (e.g., PKMYT1 Morrison Ki assay), but the cellular IC50 in the CellTiter-Glo (CTG) viability assay is >5 µM. How do I bridge this gap? Causality & Solution: A massive drop-off between biochemical and cellular potency is typically driven by two factors: poor membrane permeability or high intracellular protein binding. The methoxy substitution at the 6-position adds some polarity, but the core remains highly lipophilic. Actionable Fix:

  • Verify Target Engagement: Before assuming the compound is inactive, run a NanoBRET assay to measure the physical interaction between the small molecule and the enzyme inside live cells[1]. This isolates target engagement from downstream phenotypic lag.

  • Monitor Proximal Biomarkers: Instead of relying solely on distal phenotypic readouts like CTG (cell viability), measure a direct downstream substrate. For example, if targeting PKMYT1, monitor the phosphorylation status of CDK1 (Thr14) using a pCDK1 assay[1].

  • Reduce Serum Binding: Perform the cellular assay in reduced serum (e.g., 1-2% FBS instead of 10%) to determine if high plasma protein binding is sequestering the free fraction of the drug.

Section 3: Quantitative Data & Parameter Summaries

Table 1: Optimized Assay Parameters for 1,5-Naphthyridin-2(1H)-one Derivatives

ParameterRecommended Range / ValueMechanistic Rationale
Aqueous Solubility Limit Typically < 10 - 50 µMFlat aromatic core promotes rapid π-π stacking[2].
Max Final DMSO 0.5% - 1.0% (v/v)Prevents target denaturation while maintaining compound solubility.
Buffer Additives 0.01% CHAPS, 1 mM DTT, 1 mg/mL BSAPrevents colloidal aggregation and non-specific plasticware adsorption.
Biochemical Detection ADP-Glo (Luminescence)Avoids autofluorescence/inner-filter effects inherent to naphthyridines[1][2].
Cellular Target Engagement NanoBRETValidates intracellular binding independent of phenotypic lag[1].

Section 4: Workflows and Logical Relationships

Below is the decision-making workflow for optimizing biochemical assays when working with 6-methoxy-1,5-naphthyridin-2(1H)-one.

AssayOptimization Start 6-Methoxy-1,5-Naphthyridin-2(1H)-one Assay Initiation SolCheck Assess Aqueous Solubility (Is it < 10 µM?) Start->SolCheck SolPoor Add 0.01% CHAPS or 0.05% Tween-20 to Buffer SolCheck->SolPoor Yes (Poor Solubility) SolGood Proceed to Detection Selection SolCheck->SolGood No (Good Solubility) FluorCheck Check Compound Autofluorescence (Ex/Em Overlap with Assay?) SolPoor->FluorCheck SolGood->FluorCheck FluorHigh Switch to Luminescence (e.g., ADP-Glo) or TR-FRET FluorCheck->FluorHigh High Interference FluorLow Proceed with Standard Fluorometric Assay FluorCheck->FluorLow Low Interference

Troubleshooting workflow for resolving solubility and fluorescence interference in naphthyridinone assays.

When utilized as a kinase inhibitor (e.g., targeting PKMYT1), the compound's mechanism of action relies on preventing inhibitory phosphorylation, thereby driving the cell into premature mitosis.

Pathway Compound 1,5-Naphthyridin-2(1H)-one Derivative PKMYT1 PKMYT1 Kinase Compound->PKMYT1 Inhibits CDK1 CDK1 (Thr14) Phosphorylation PKMYT1->CDK1 Prevents Phosphorylation Mitosis Premature Mitosis & Apoptosis CDK1->Mitosis Activates

Mechanism of action for naphthyridinone-based PKMYT1 inhibitors driving mitotic catastrophe.

Section 5: Step-by-Step Methodologies

Protocol 1: Optimized ADP-Glo Kinase Assay for Naphthyridinones This self-validating protocol utilizes luminescence to quantify ADP production, bypassing the autofluorescence issues of the naphthyridine core[1][2].

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Critical Step: Add 0.01% CHAPS to prevent compound aggregation.

  • Compound Dilution: Serially dilute the 6-methoxy-1,5-naphthyridin-2(1H)-one derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add the target kinase (e.g., PKMYT1 or PI4K) diluted in 1X Kinase Buffer to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the ATP/Substrate mix to initiate the reaction. Ensure the ATP concentration is at the predetermined Michaelis constant ( Km​ ) for the specific kinase to accurately determine competitive inhibition ( Ki​ ).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent Addition: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes, then read luminescence on a microplate reader.

Protocol 2: NanoBRET Target Engagement Assay in Live Cells This protocol confirms that the compound penetrates the cell membrane and binds the target in a physiological environment, isolating engagement from downstream phenotypic effects[1].

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Harvest cells 24 hours post-transfection and resuspend in Opti-MEM™ reduced serum medium. Plate at 2×104 cells/well in a 384-well white plate.

  • Tracer Addition: Add the appropriate NanoBRET™ Tracer (a fluorescently labeled pan-kinase inhibitor) at a concentration equal to its cellular Kd​ .

  • Compound Treatment: Add serial dilutions of the 6-methoxy-1,5-naphthyridin-2(1H)-one compound. Incubate the cells for 2 hours at 37°C, 5% CO2 to allow for cell entry and competitive displacement of the tracer.

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Measurement: Immediately measure dual-emission luminescence (Donor emission at 460 nm, Acceptor emission at 618 nm). Calculate the BRET ratio to determine the cellular IC50.

References

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Publications.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | PMC.
  • A Mycobacterium tuberculosis NBTI DNA Gyrase Inhibitor Is Active against Mycobacterium abscessus | Antimicrobial Agents and Chemotherapy - ASM Journals.

Sources

Optimization

"addressing solubility issues of 6-methoxy-1,5-Naphthyridin-2(1H)-one in assays"

Welcome to the technical support guide for addressing solubility challenges with 6-methoxy-1,5-naphthyridin-2(1H)-one and other similarly challenging small molecules in experimental assays. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for addressing solubility challenges with 6-methoxy-1,5-naphthyridin-2(1H)-one and other similarly challenging small molecules in experimental assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve compound precipitation issues, ensuring the accuracy and reproducibility of your experimental data.

Introduction: The Critical Role of Solubility in Assay Performance

Modern drug discovery pipelines are increasingly populated with lipophilic, poorly soluble compounds.[1][2] While these molecules may possess high potency, their low aqueous solubility presents a significant hurdle for in vitro and in vivo testing.[3] 6-methoxy-1,5-naphthyridin-2(1H)-one serves as a representative example of a heterocyclic compound that may exhibit limited solubility in the aqueous buffers essential for most biological assays.

Compound precipitation, even at microscopic levels, can severely compromise experimental outcomes. It leads to an inaccurate concentration of the test article, potentially causing underestimation of potency, or can create artifacts that result in false positives.[4][5] This guide provides a logical, step-by-step framework for addressing these challenges, grounded in established principles of medicinal chemistry and assay development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Core Problem

Q1: My compound is fully dissolved in my DMSO stock, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A1: This common phenomenon is known as "solvent shock" or precipitation upon dilution. Your compound is likely hydrophobic and dissolves well in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[6] However, when this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the local solvent environment changes drastically and rapidly. The DMSO concentration plummets, and the surrounding polar water molecules cannot maintain the compound's solubility, causing it to "crash out" of solution.[4][7]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my assay?

A2: This is a crucial distinction for drug discovery assays.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent after an extended period (e.g., 24 hours), where the dissolved and solid states are in equilibrium. This is most relevant for formulation and pre-clinical development.[8][9]

  • Kinetic Solubility measures the concentration of a compound that remains in solution under non-equilibrium conditions after being added from a concentrated organic stock (like DMSO) to an aqueous buffer.[10][11]

For virtually all high-throughput screening (HTS) and standard biological assays, you are dealing with kinetic solubility. The goal is not necessarily to reach thermodynamic equilibrium but to maintain the compound in a supersaturated but dissolved state for the duration of the experiment.[10]

Section 2: Stock Solution Best Practices

Proper preparation and handling of the initial stock solution is the foundation for avoiding solubility issues.[12] Errors at this stage will propagate through all subsequent experiments.

Q3: What is the correct procedure for preparing a high-quality stock solution of 6-methoxy-1,5-naphthyridin-2(1H)-one?

A3: Accuracy and the right materials are key. A poorly prepared stock can have an inaccurate concentration or contain particulates that seed precipitation later.[13]

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

Materials:

  • 6-methoxy-1,5-naphthyridin-2(1H)-one (solid)

  • Anhydrous DMSO (new, sealed bottle is recommended as DMSO is hygroscopic)[6]

  • Calibrated analytical balance[13]

  • Class A volumetric flask[13]

  • Sonicator or vortex mixer

  • Amber, screw-cap vials for aliquoting

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of the specific batch of your compound from the Certificate of Analysis (CoA).[14]

    • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

    • Example for 10 mL of 10 mM stock (assuming MW = 176.17 g/mol ): 10 mmol/L * 0.01 L * 176.17 g/mol = 0.017617 g = 17.62 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound onto weigh paper. Record the exact mass.[12]

  • Initial Dissolution: Carefully transfer the weighed solid into the Class A volumetric flask. Add approximately 70-80% of the final volume of anhydrous DMSO.

  • Ensure Complete Solubilization: Cap the flask and mix thoroughly. Use a vortex mixer and/or a brief sonication in a water bath to ensure all solid material is completely dissolved.[15] Visually inspect against a light source to confirm there are no visible particulates.

  • Bring to Final Volume: Once fully dissolved, add anhydrous DMSO to the calibration mark on the volumetric flask.

  • Homogenize: Cap and invert the flask 15-20 times to ensure the solution is homogeneous.

  • Aliquot and Store: Dispense the stock solution into small, single-use, clearly labeled amber vials. Store at -20°C or -80°C as recommended for the compound, protected from light and moisture. Avoiding repeated freeze-thaw cycles is critical.[12]

Q4: My compound won't dissolve completely even in 100% DMSO at my target concentration. What should I do?

A4: If you've already tried vigorous vortexing and sonication, you can try gently warming the solution (e.g., 37°C water bath for a few minutes).[15] If it still does not dissolve, your target concentration is likely too high for a pure DMSO stock. You have two options:

  • Lower the Stock Concentration: Prepare a more dilute, but fully dissolved, stock solution.

  • Explore Alternative Solvents: For some compounds, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) may offer higher solubility.[16] However, these are often more aggressive and require rigorous validation to ensure they do not interfere with your assay or cause cytotoxicity.[3] For most applications, starting with a lower, fully-solubilized DMSO stock is the safer first choice.

Section 3: Troubleshooting Precipitation in Assays

When you observe precipitation upon dilution into your assay buffer, follow this systematic troubleshooting workflow.

G Start Precipitation Observed in Aqueous Assay Buffer CheckDMSO Step 1: Calculate Final DMSO Concentration Start->CheckDMSO IsDMSO_OK Is final DMSO % ≤ 0.5% and within assay tolerance? CheckDMSO->IsDMSO_OK RunTolerance Step 2: Perform DMSO Tolerance Test IsDMSO_OK->RunTolerance No / Unknown   StillPrecip Still Seeing Precipitation? IsDMSO_OK->StillPrecip  Yes IntermediateDilution Step 3: Implement Intermediate Dilution Protocol RunTolerance->IntermediateDilution Tolerance is low (e.g., <1%) IntermediateDilution->StillPrecip Advanced Step 4: Explore Advanced Solubilization Strategies StillPrecip->Advanced  Yes Done Problem Solved: Proceed with Assay StillPrecip->Done No   Advanced->Done

Figure 1. Troubleshooting workflow for compound precipitation.

Q5: What is the first and most important thing to check when I see precipitation? (Step 1)

A5: Calculate the final percentage of DMSO in your assay well. Many researchers are surprised at how high it is. If you add 2 µL of a DMSO stock to a final assay volume of 200 µL, the final DMSO concentration is 1%. While this may seem low, it can be high enough to cause cytotoxicity or assay interference.[17][18] Most cell-based assays are sensitive to DMSO concentrations above 0.5%.[6]

Q6: How do I determine the maximum DMSO concentration my assay can handle? (Step 2)

A6: You must perform a solvent tolerance test. This is a critical validation step for any new assay or cell line.[19]

Protocol 2: Determining Assay Solvent (DMSO) Tolerance

Objective: To find the highest concentration of DMSO that does not significantly affect the assay's performance or cell health.

Procedure:

  • Set Up Assay: Prepare your assay plates as you normally would (e.g., plate cells, add reagents), but do not add your test compound.

  • Create DMSO Dilution Series: In your assay buffer, create a dilution series of DMSO to match the final concentrations you wish to test. For example, prepare solutions that will result in final well concentrations of 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% DMSO.

  • Include Controls:

    • No-Solvent Control: Wells containing only assay buffer (0% DMSO). This is your baseline.

    • Positive/Negative Assay Controls: Include your standard assay controls to ensure the assay is working correctly.

  • Add DMSO and Incubate: Add the corresponding DMSO dilutions to the wells and incubate for the full duration of your experiment.

  • Read and Analyze: Read the plate and compare the signal from the DMSO-containing wells to the no-solvent control. Plot the assay signal (or cell viability) versus the DMSO concentration. The highest concentration that does not cause a significant deviation from the 0% control is your maximum tolerated DMSO level.[20]

Table 1: Example Data from a Cell Viability DMSO Tolerance Test

Final DMSO Conc. (%)Mean Cell Viability (%)Std. Dev.Interpretation
0 (Control)100.04.5Baseline
0.198.75.1No significant effect
0.2597.24.8No significant effect
0.594.55.5Acceptable for most assays
1.075.38.2Significant toxicity observed
2.040.19.1Severe toxicity

Q7: My assay is only tolerant to 0.25% DMSO, but my dilution scheme results in 1% DMSO. How can I fix this without causing precipitation? (Step 3)

A7: Use an intermediate dilution strategy. Instead of adding the highly concentrated DMSO stock directly to the final assay plate, you perform one or more dilution steps in 100% DMSO or a mix of DMSO and assay buffer first.[7]

G Stock 10 mM Stock in 100% DMSO Intermediate Intermediate Dilution (e.g., 500 µM) in 100% DMSO Stock->Intermediate Dilute in DMSO Working Final Working Solution (e.g., 10 µM) in Aqueous Buffer Intermediate->Working Add small vol. to buffer (Final DMSO < 1-2%) Assay Final Assay Conc. (e.g., 100 nM) Working->Assay Add to plate (Final DMSO < 0.5%)

Figure 2. Workflow for preparing working solutions using an intermediate dilution step.

Protocol 3: Serial Dilution Strategy to Minimize Precipitation

Objective: To prepare a final working solution with a low DMSO concentration while minimizing solvent shock.

Example Scenario:

  • Stock Concentration: 10 mM in 100% DMSO

  • Highest Desired Assay Concentration: 10 µM

  • Final Assay Volume: 200 µL

  • Maximum Tolerated DMSO: 0.5%

Incorrect "Direct Dilution" Method: To get 10 µM, you would need to add 0.2 µL of 10 mM stock to 200 µL. This results in a final DMSO concentration of 0.1%, which is acceptable. However, for a full dose-response curve, the lower concentrations become problematic to pipette accurately.

Correct "Intermediate Dilution" Method:

  • Create an Intermediate Plate: In a separate 96-well plate, perform a serial dilution of your 10 mM stock in 100% DMSO. For example, create concentrations from 2 mM down to 100 µM. This is your "intermediate compound plate."

  • Prepare Final Plate: Add 198 µL of your assay buffer/media to the wells of your final assay plate.

  • Transfer and Mix: Transfer 2 µL from your intermediate DMSO plate to your final assay plate. This creates a 1:100 dilution and keeps the final DMSO concentration at 1% across all wells. This might still be too high.

Optimized "Intermediate Dilution" Method:

  • Make a Working Stock: First, dilute your 10 mM stock to a 200 µM working stock in 100% DMSO.

  • Prepare Final Plate: Add 199 µL of assay buffer to your final assay plate.

  • Transfer and Mix: Add 1 µL of the 200 µM working stock to the plate.

    • Final Concentration: 1 µM

    • Final DMSO: 0.5% (1 µL / 200 µL)

  • Serial Dilute in Final Plate: Perform your serial dilutions for the dose-response curve directly in the final plate, which now contains 0.5% DMSO. This ensures the solvent concentration remains constant across all data points.[17]

Section 4: Advanced Solubilization Strategies

Q8: I've optimized my DMSO concentration and dilution method, but my compound still appears to be precipitating at my desired concentration. What are my next options? (Step 4)

A8: If standard DMSO-based methods fail, you can explore the use of solubilizing excipients. These are additives that can help keep hydrophobic compounds in solution. They must be tested for compatibility with your assay, as they can have their own biological effects.[21]

Table 2: Common Solubilizing Excipients for In Vitro Assays

ExcipientClassTypical Starting Conc.Mechanism of Action & Considerations
Pluronic® F-127 Surfactant0.01 - 0.1%Forms micelles that encapsulate the hydrophobic compound. Widely used but can interfere with membrane-based assays.
PEG 400 Co-solvent1 - 5%A less aggressive co-solvent than DMSO that can improve solubility.[16] High concentrations may be needed and can affect cell health.
HP-β-CD Cyclodextrin1 - 10 mMHydroxypropyl-beta-cyclodextrin forms inclusion complexes, shielding the hydrophobic compound from water.[16][22] Can sometimes extract cholesterol from cell membranes.
BSA Protein Carrier0.1 - 1%Bovine Serum Albumin can bind to and solubilize lipophilic compounds, mimicking in vivo conditions. Not suitable for protein-binding assays.

Important: When using these excipients, they should be included in the assay buffer before the compound's DMSO stock is added. Always run an "excipient only" control to ensure it does not interfere with your assay readout.

Q9: Could the pH of my buffer be the problem?

A9: Yes, if your compound has ionizable functional groups (e.g., carboxylic acids, amines), its solubility will be highly pH-dependent.[23]

  • Acidic compounds are generally more soluble at higher (basic) pH.

  • Basic compounds are generally more soluble at lower (acidic) pH. Review the structure of 6-methoxy-1,5-naphthyridin-2(1H)-one. If it contains potentially ionizable groups, testing the solubility in a small range of physiologically relevant buffers (e.g., pH 6.8, 7.4, 8.0) could reveal an optimal condition.[6]

Q10: I don't see any visible precipitate, but my results are inconsistent. Could sub-visible precipitation be the cause?

A10: Absolutely. Compounds can form nano- or micro-precipitates that are not visible to the naked eye.[4] These aggregates can scatter light in optical assays (e.g., fluorescence, absorbance), leading to false positives, or effectively lower the available concentration of the monomeric compound, reducing apparent potency.[24] If you suspect this, techniques like dynamic light scattering (DLS) can be used to detect sub-visible particles, though this is often beyond the scope of a standard biology lab. A practical first step is to centrifuge your final working solutions at high speed and test the supernatant to see if the activity changes, which would indicate that precipitated material was removed.

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Troubleshooting

Technical Support Center: Refining Purification Protocols for 6-Methoxy-1,5-Naphthyridin-2(1H)-one Analogs

Welcome to the Advanced Chromatography and Purification Support Center. 6-Methoxy-1,5-naphthyridin-2(1H)-one and its analogs are highly valued scaffolds in drug discovery, frequently utilized in the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. 6-Methoxy-1,5-naphthyridin-2(1H)-one and its analogs are highly valued scaffolds in drug discovery, frequently utilized in the development of kinase inhibitors (such as AKT and LRRK2) and antimalarial agents[1][2]. However, these heterocyclic systems present notorious purification challenges. The combination of a basic nitrogen at position 5 and a lactam motif at positions 1 and 2 creates a highly polar, hydrogen-bonding network that leads to poor solubility, severe peak tailing, and complex tautomeric equilibria[1][3].

This guide provides field-proven, causally-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation of these complex analogs.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to evaluate the scale of your crude mixture and its solubility profile. Use the diagnostic workflow below to determine the optimal chromatographic strategy.

G Start Crude 6-Methoxy-1,5- Naphthyridin-2(1H)-one Scale What is the purification scale? Start->Scale Small Analytical / Prep (< 100 mg) Scale->Small < 100 mg Large Preparative / Bulk (> 100 mg) Scale->Large > 100 mg HPLC RP-HPLC (C18) 0.1% TFA in MeCN/H2O Small->HPLC Solubility Is it soluble in DCM / EtOAc? Large->Solubility LiquidLoad Liquid Loading Amine-Silica Column Solubility->LiquidLoad Yes SolidLoad Solid Loading (Celite) DCM/MeOH/NH4OH Solubility->SolidLoad No

Diagnostic workflow for selecting the optimal purification strategy based on scale and solubility.

Troubleshooting & FAQs

Q1: Why does my 6-methoxy-1,5-naphthyridin-2(1H)-one streak severely on standard silica gel, and how can I fix it?

The Causality: The 1,5-naphthyridin-2(1H)-one core undergoes lactam-lactim tautomerism (interconverting with 2-hydroxy-1,5-naphthyridine)[1]. This dynamic equilibrium, combined with the basic N5 nitrogen, causes the molecule to act as both a strong hydrogen-bond donor and acceptor. On bare silica (which is rich in acidic silanol groups, Si-OH), the compound binds irreversibly or elutes as a broad, streaking band.

The Solution: You must disrupt the hydrogen-bonding network. This is achieved by adding a basic modifier to your mobile phase, which competitively binds to the acidic silanol sites on the silica. A highly effective system for naphthyridines is a gradient of 10% methanol in chloroform (or dichloromethane) supplemented with 0.5% aqueous ammonia (NH₄OH) or triethylamine (Et₃N)[2]. Alternatively, utilizing amine-functionalized silica completely negates the need for mobile phase modifiers.

G Tautomer Lactam-Lactim Tautomerism Silica Bare Silica (Si-OH) Strong H-Bonding Tautomer->Silica Interacts with Issue Severe Tailing & Irreversible Adsorption Silica->Issue Causes Modifier Add NH4OH or Et3N (Basic Modifier) Issue->Modifier Solved by Resolution Disrupted H-Bonds Sharp Elution Peaks Modifier->Resolution Results in

Mechanistic pathway of silica gel interactions and resolution via basic mobile phase modifiers.

Q2: My crude mixture is completely insoluble in DCM or EtOAc. How do I load it onto a column?

The Causality: The planar nature of the naphthyridine core, coupled with the lactam motif, promotes strong intermolecular hydrogen bonding (dimerization) and tight crystal packing, drastically reducing solubility in standard organic solvents[3].

The Solution: Do not attempt to force a liquid load with massive volumes of solvent, as this will destroy your column's resolution. Instead, utilize the Solid Loading technique. Dissolving the compound temporarily in a highly polar co-solvent (like DMSO or DMF) or a Methanol/DCM mixture allows you to disperse the molecules evenly across a solid support before evaporating the solvent[3].

Step-by-Step Protocol: Self-Validating Solid Loading

  • Dissolution: Suspend the crude mixture in 10-20 mL of 15% MeOH in DCM. If it remains insoluble, add DMF dropwise until complete dissolution is achieved. Causality: The polar aprotic/protic mixture breaks intermolecular dimers.

  • Adsorption: Add dry Celite 545 (preferred over silica for basic compounds to prevent pre-column degradation) at a 1:4 mass ratio (crude : Celite).

  • Evaporation: Remove the solvent slowly under reduced pressure (rotary evaporator) at 40°C.

  • Self-Validation Checkpoint: Inspect the resulting powder. If the powder clumps or sticks to the flask wall, residual solvent (especially DMF) remains. Loading this will cause immediate band broadening. Continue drying under high vacuum until a perfectly free-flowing powder is achieved.

  • Loading: Pour the dry, free-flowing powder evenly onto the top frit of a pre-equilibrated column and proceed with chromatography.

Q3: How do I separate the 6-methoxy target from the demethylated 6-hydroxy byproduct?

The Causality: The 6-methoxy and 6-hydroxy analogs have nearly identical polarities on normal-phase silica but differ significantly in their ionization potential and hydrogen-bond donor capacity.

The Solution: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. By using an acidic modifier like 0.1% Trifluoroacetic acid (TFA), you lower the mobile phase pH below 3.0. This fully protonates the N5 nitrogen, locking the molecule into a single ionization state and suppressing tautomeric peak splitting, allowing the C18 stationary phase to resolve the slight hydrophobic difference between the methoxy and hydroxy groups[4].

Step-by-Step Protocol: Self-Validating RP-HPLC

  • Sample Prep: Dissolve the crude mixture in DMSO (up to 50 mg/mL) and filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Column Selection: Equip the system with an Agilent Zorbax SB-C18 column (or equivalent high-carbon-load C18 column)[4].

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Execution: Run a shallow gradient from 5% B to 50% B over 25 minutes at a flow rate appropriate for your column diameter (e.g., 15 mL/min for a 21.2 mm prep column).

  • Self-Validation Checkpoint: Monitor UV absorbance at 254 nm and 280 nm. If the target peak elutes with a broad leading edge or split apex, the pH is insufficiently low to lock the tautomer. Pause the run, verify the TFA concentration in Solvent A, and ensure the column is fully equilibrated.

  • Recovery: Immediately lyophilize the collected fractions to prevent acid-catalyzed degradation of the methoxy group, yielding the highly pure TFA salt of the target compound.

Quantitative Comparison of Purification Methodologies

Use the following table to benchmark your expected outcomes and choose the most cost-effective approach for your specific stage of drug development.

Purification MethodTypical Recovery (%)Target Purity (%)ScalabilityRelative CostPrimary Use Case
Bare Silica (No Modifier) < 40%70–80%HighLowNot recommended due to severe tailing and material loss.
Silica + Basic Modifier (NH₄OH) 75–85%90–95%HighLowBulk crude purification (>100 mg); early synthetic steps.
Amine-Functionalized Silica 80–90%92–96%MediumMediumAcid-sensitive analogs; intermediate polishing.
RP-HPLC (0.1% TFA) 85–95%> 99%Low (<100 mg)HighFinal polishing for in vitro / in vivo biological assays.

References

  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents Source: PMC - NIH URL
  • Discovery of N-(Pyridin-4-yl)
  • Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermediates Source: Benchchem URL
  • US8536193B2 - Inhibitors of AKT activity Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 6-Methoxy-1,5-Naphthyridin-2(1H)-one for the Modern Research Chemist

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1,5-naphthyridine scaffold, a privileged structure in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1,5-naphthyridine scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of synthetic efforts due to its presence in a variety of biologically active molecules. This guide provides an in-depth, objective comparison of alternative synthesis routes for a key derivative, 6-methoxy-1,5-naphthyridin-2(1H)-one, with a focus on both classical and contemporary methodologies, supported by experimental data and mechanistic insights.

Introduction to the 6-Methoxy-1,5-Naphthyridin-2(1H)-one Scaffold

The 6-methoxy-1,5-naphthyridin-2(1H)-one core is a significant pharmacophore, and its efficient synthesis is crucial for the exploration of new chemical space in drug discovery. The strategic placement of the methoxy and lactam functionalities offers opportunities for diverse chemical modifications, making it an attractive target for medicinal chemists. This guide will dissect and compare various synthetic strategies, providing a comprehensive resource for selecting the most appropriate route based on factors such as starting material availability, scalability, and overall efficiency.

Classical Approaches: Building the Bicyclic Core

Traditional methods for the construction of the 1,5-naphthyridine ring system have relied on well-established named reactions. These routes often involve the cyclization of a substituted pyridine precursor.

Route 1: The Gould-Jacobs Reaction

A stalwart in heterocyclic synthesis, the Gould-Jacobs reaction offers a reliable pathway to 4-hydroxy-1,5-naphthyridines, which can be further functionalized.[1][2] The synthesis of 6-methoxy-1,5-naphthyridin-2(1H)-one via this route commences with the reaction of 5-amino-2-methoxypyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Mechanism and Experimental Rationale: The reaction proceeds through an initial Michael-type addition of the aminopyridine to DEEM, followed by the elimination of ethanol to form a stable vinylogous amide intermediate. The critical step is the high-temperature intramolecular cyclization, which is a 6-electron electrocyclization.[2] This is followed by tautomerization to the more stable 4-hydroxy-1,5-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation would be required to arrive at the target scaffold, although for the 2-oxo-variant, alternative cyclization precursors can be envisioned.

Experimental Protocol: A Plausible Gould-Jacobs Approach

Step 1: Synthesis of Diethyl 2-((6-methoxypyridin-3-yl)amino)maleate A mixture of 5-amino-2-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2-3 hours. The reaction is monitored by TLC until the starting aminopyridine is consumed. The resulting crude intermediate is then subjected to high-vacuum distillation to remove volatile impurities.

Step 2: Thermal Cyclization to Ethyl 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250 °C for 30-60 minutes.[1] The cyclized product precipitates upon cooling and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation The resulting ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. Subsequent acidification and heating will facilitate decarboxylation to yield the 4-hydroxy-1,5-naphthyridine, which exists in tautomeric equilibrium with the 4-oxo form. To obtain the desired 2-oxo isomer, a different starting material, such as an acrylate derivative, would be necessary in the initial condensation.

Route 2: The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines and their aza-analogs, the naphthyridines.[1] This one-pot reaction involves heating an aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid.

Mechanism and Experimental Rationale: The reaction is notoriously vigorous and proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. The aminopyridine then undergoes a Michael addition with acrolein, followed by cyclization and oxidation to furnish the aromatic 1,5-naphthyridine ring. A modification starting with 6-methoxy-3-aminopyridine has been reported to yield a 2-hydroxy-6-methyl-1,5-naphthyridine, indicating the feasibility of this approach for the target scaffold with appropriate precursors.[1]

Experimental Protocol: A Modified Skraup-type Synthesis

A mixture of 5-amino-2-methoxypyridine (1.0 eq), a suitable three-carbon synthon (e.g., acrylic acid or an equivalent), and an oxidizing agent in a high-boiling point acidic medium (e.g., polyphosphoric acid) is heated at elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized, and the product is extracted with an organic solvent.

Modern Synthetic Strategies: Efficiency and Versatility

Contemporary organic synthesis often favors methods that offer milder reaction conditions, greater functional group tolerance, and higher yields.

Route 3: Palladium-Catalyzed Cross-Coupling and Cyclization

Modern synthetic methodologies often employ transition-metal catalysis to construct complex molecular architectures. A plausible modern route to 6-methoxy-1,5-naphthyridin-2(1H)-one involves a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Mechanism and Experimental Rationale: This approach could involve a Heck reaction between a suitably protected 3-amino-5-bromopyridine and an acrylic acid derivative. The resulting intermediate would then undergo an intramolecular amidation to form the desired lactam ring. The methoxy group could be introduced either at the beginning on the pyridine ring or later through a nucleophilic aromatic substitution on a suitably activated precursor.

Experimental Protocol: A Conceptual Palladium-Catalyzed Approach

Step 1: Heck Coupling A mixture of 5-bromo-2-methoxypyridine (1.0 eq), methyl acrylate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., Et3N) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere.

Step 2: Intramolecular Cyclization The resulting acrylate derivative is then subjected to cyclization conditions. This could be achieved through various methods, including acid- or base-catalyzed intramolecular Michael addition followed by tautomerization, or a direct amidation reaction.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Steps Advantages Disadvantages Plausible Yield Range
Gould-Jacobs Reaction 5-Amino-2-methoxypyridine, Diethyl ethoxymethylenemalonateCondensation, Thermal CyclizationWell-established, reliable for quinolone-type structures.[1][2]High temperatures required for cyclization, multi-step process for the target molecule.40-60% (overall)
Skraup Synthesis 5-Amino-2-methoxypyridine, Glycerol/Acrylic AcidOne-pot reactionReadily available starting materials, potentially fewer steps.[1]Harsh reaction conditions (strong acid, high temp.), often low yields and side products.20-40%
Palladium-Catalyzed Route 5-Bromo-2-methoxypyridine, Acrylate derivativeHeck Coupling, Intramolecular CyclizationMilder reaction conditions, good functional group tolerance, potential for diversity.Cost of catalyst and ligands, may require multi-step sequence.50-70% (overall)

Visualizing the Synthetic Pathways

Gould-Jacobs Reaction Workflow

Gould-Jacobs Reaction A 5-Amino-2-methoxypyridine C Condensation Intermediate A->C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 6-methoxy-4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate C->D Thermal Cyclization E Hydrolysis & Decarboxylation D->E F 6-methoxy-1,5-Naphthyridin-4(1H)-one E->F Palladium-Catalyzed Route A 5-Bromo-2-methoxypyridine C Heck Coupling Product A->C Pd-Catalyst B Methyl Acrylate B->C D 6-methoxy-1,5-Naphthyridin-2(1H)-one C->D Intramolecular Cyclization

Caption: A modern approach utilizing palladium-catalyzed cross-coupling.

Conclusion and Future Perspectives

The synthesis of 6-methoxy-1,5-naphthyridin-2(1H)-one can be approached through a variety of synthetic strategies, each with its own set of advantages and challenges. Classical methods like the Gould-Jacobs and Skraup reactions provide foundational routes from simple precursors, while modern palladium-catalyzed methods offer milder conditions and potentially higher efficiencies.

The choice of synthetic route will ultimately depend on the specific needs of the research program, including scale, cost, and the desired level of chemical diversity. For rapid access to the core scaffold with potentially higher yields and milder conditions, the exploration of modern catalytic methods is highly recommended. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient and versatile synthetic routes to the 1,5-naphthyridine nucleus will remain an active and important area of research.

References

  • R. Puig de la Bellacasa, J. M. Oliveras, R. Estrada-Tejedor, J. Teixidó, J. I. Borrell, Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(14), 3252. [Link]

  • Gould–Jacobs reaction. In Wikipedia; 2023. [Link]

Sources

Comparative

Comparative Efficacy Guide: 6-Methoxy-1,5-Naphthyridin-2(1H)-one Derivatives vs. Classical Inhibitors in Bacterial Topoisomerase Targeting

Executive Summary The escalating crisis of antimicrobial resistance (AMR) has necessitated the development of novel chemotypes that bypass established resistance mechanisms. 6-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 2701...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has necessitated the development of novel chemotypes that bypass established resistance mechanisms. 6-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 27017-64-7) and its functionalized derivatives have emerged as privileged structural scaffolds in the design of Novel Bacterial Topoisomerase Inhibitors (NBTIs) [1]. Unlike classical fluoroquinolones (FQs) such as ciprofloxacin and moxifloxacin, which trap the DNA-enzyme cleavage complex, naphthyridinone-based NBTIs arrest the enzyme in the pre-cleavage state[2]. This fundamental mechanistic divergence allows 6-methoxy-1,5-naphthyridine derivatives to retain potent nanomolar efficacy against multi-drug resistant (MDR) Gram-positive and Gram-negative pathogens, entirely bypassing Quinolone Resistance-Determining Region (QRDR) mutations[1].

This guide objectively compares the biochemical efficacy, mechanism of action, and experimental validation protocols of 6-methoxy-1,5-naphthyridin-2(1H)-one derivatives against classical topoisomerase inhibitors.

Mechanistic Causality: Why the Naphthyridinone Scaffold Excels

To understand the superior efficacy of 6-methoxy-1,5-naphthyridin-2(1H)-one derivatives, one must analyze the causality of their binding kinetics.

Classical FQs act as "poisons." They intercalate into the DNA at the enzyme-mediated double-strand break, stabilizing the cleavage complex . Consequently, mutations in the GyrA subunit (e.g., S83L or D83N) alter the binding pocket's geometry, sterically clashing with the FQ molecule and rendering the bacteria resistant[3].

Conversely, NBTIs utilizing the 6-methoxy-1,5-naphthyridin-2(1H)-one core bind at a distinct, highly conserved allosteric pocket located between the GyrA subunits, stabilizing the pre-cleavage complex before DNA scission occurs[2].

  • The Role of the Methoxy Group: The methoxy substitution at the 6-position provides critical electron density and optimal steric volume, driving hydrophobic interactions with conserved residues (e.g., Ala68, Val71) in the binding pocket[2].

  • The Naphthyridinone Core: The nitrogen atoms in the 1,5-naphthyridine ring act as potent hydrogen-bond acceptors, anchoring the inhibitor to the enzyme interface without requiring DNA intercalation[2].

Pathway DNA Bacterial DNA + Topoisomerase PreCleavage Pre-Cleavage Complex (Transient State) DNA->PreCleavage ATP Binding Cleavage Cleavage Complex (DNA Double-Strand Break) PreCleavage->Cleavage DNA Cleavage NBTI 6-Methoxy-1,5-Naphthyridin-2(1H)-one Derivatives (NBTIs) NBTI->PreCleavage Stabilizes/Arrests FQ Classical Fluoroquinolones (e.g., Ciprofloxacin) FQ->Cleavage Stabilizes/Arrests

Mechanism of Action: NBTIs vs. Fluoroquinolones in Topoisomerase Inhibition.

Quantitative Efficacy Comparison

Experimental data demonstrates that 6-methoxy-1,5-naphthyridine derivatives exhibit superior or equivalent in vitro target inhibition compared to classical FQs, while maintaining efficacy against mutant strains. The table below synthesizes half-maximal inhibitory concentration (IC 50​ ) data across key bacterial targets.

Inhibitor ClassRepresentative CompoundPrimary Target EnzymeTarget State ArrestedIC 50​ (S. aureus Gyrase)IC 50​ (E. coli Topo IV)Efficacy vs. FQ-Resistant Strains
NBTI 6-Methoxy-1,5-naphthyridine derivative (Cmpd 2)[1]DNA Gyrase / Topo IVPre-cleavage0.008 μM 0.125 μM Maintained (MIC 0.008 μg/mL)
NBTI AMK32b[4]M. tb DNA GyrasePre-cleavage0.096 μM (M.tb)N/AMaintained
Classical FQ Ciprofloxacin[5]DNA Gyrase / Topo IVCleavage~0.5 μM~4.0 μMLost (MIC > 8 μg/mL)
Classical FQ Nalidixic Acid[6]DNA Gyrase (Subunit A)Cleavage> 10.0 μM> 50.0 μMLost

Data Interpretation: The 6-methoxy-1,5-naphthyridine scaffold drives sub-nanomolar affinity (0.008 μM) for S. aureus DNA gyrase, outperforming ciprofloxacin by nearly two orders of magnitude[1]. Crucially, against the S. aureus D83N mutant (a strain highly resistant to FQs), the NBTI retains full efficacy because the D83N mutation is located in the cleavage pocket, physically distant from the NBTI pre-cleavage binding site[1].

Self-Validating Experimental Protocol: DNA Gyrase Supercoiling Assay

To objectively compare the efficacy of a synthesized 6-methoxy-1,5-naphthyridin-2(1H)-one derivative against a standard inhibitor, researchers must employ a highly controlled DNA Gyrase Supercoiling Inhibition Assay .

This protocol is designed as a self-validating system. It utilizes relaxed pBR322 plasmid DNA; active gyrase will convert this into a tightly supercoiled form, which migrates faster during gel electrophoresis. By introducing precise controls, any observed inhibition is definitively linked to the compound rather than assay artifacts.

Step-by-Step Methodology

Step 1: Substrate & Control Preparation

  • Prepare a reaction master mix containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% glycerol.

  • Causality: Spermidine and MgCl 2​ are critical for neutralizing the electrostatic repulsion of the DNA backbone, allowing the gyrase to wrap the DNA efficiently.

  • Add 0.5 μg of relaxed pBR322 plasmid DNA per reaction tube.

Step 2: Inhibitor Titration & Incubation

  • Prepare serial dilutions of the 6-methoxy-1,5-naphthyridin-2(1H)-one derivative and the control (Ciprofloxacin) in 100% DMSO.

  • Add 1 μL of the inhibitor to the reaction mix (final DMSO concentration 5% to prevent solvent-induced enzyme denaturation).

  • Self-Validation: Include a "Vehicle Control" (DMSO only, expected result: 100% supercoiling) and a "No Enzyme Control" (expected result: 0% supercoiling).

Step 3: Catalytic Activation

  • Add 1 Unit of recombinant S. aureus or E. coli DNA Gyrase to initiate the reaction.

  • Incubate at 37°C for exactly 30 minutes.

Step 4: Reaction Quenching (Critical Step)

  • Terminate the reaction by adding 5 μL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA) followed by 1 μL of Proteinase K (10 mg/mL). Incubate for 15 mins at 37°C.

  • Causality: EDTA chelates the Mg 2+ required for catalytic activity, instantly halting the reaction. Proteinase K digests the gyrase enzyme. If omitted, the protein-DNA complex will retard migration in the gel, leading to a false-positive calculation of inhibition.

Step 5: Electrophoretic Quantification

  • Load samples onto a 1% agarose gel (without ethidium bromide during the run, as intercalators alter DNA topology).

  • Run at 80V for 2 hours in 1x TAE buffer.

  • Post-stain with ethidium bromide (0.5 μg/mL) and quantify the bands using fluorometric densitometry to calculate the IC 50​ .

Protocol S1 1. DNA/Enzyme Preparation S2 2. Inhibitor Incubation S1->S2 S3 3. ATP-Driven Supercoiling S2->S3 S4 4. Protease Quenching S3->S4 S5 5. Gel Quantification S4->S5

Self-Validating Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Conclusion

The integration of the 6-methoxy-1,5-naphthyridin-2(1H)-one scaffold into antibacterial drug design represents a paradigm shift in topoisomerase inhibition. By selectively stabilizing the pre-cleavage complex rather than the cleavage complex, these derivatives achieve superior IC 50​ profiles against wild-type enzymes while completely circumventing the QRDR mutations that plague classical fluoroquinolones. For drug development professionals, utilizing this scaffold offers a highly validated, data-backed pathway to overcoming multi-drug resistant bacterial infections.

Sources

Validation

"cross-reactivity profiling of 6-methoxy-1,5-Naphthyridin-2(1H)-one"

Comprehensive Cross-Reactivity Profiling of 6-Methoxy-1,5-Naphthyridin-2(1H)-one: A Comparative Guide The 1,5-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Reactivity Profiling of 6-Methoxy-1,5-Naphthyridin-2(1H)-one: A Comparative Guide

The 1,5-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., c-Met, Akt) and antimicrobial agents[1]. However, subtle positional substitutions on this bicyclic core drastically alter its target selectivity and off-target cross-reactivity. This guide provides an in-depth cross-reactivity profile of 6-methoxy-1,5-naphthyridin-2(1H)-one , objectively comparing its performance against its halogenated (6-chloro) and positional (7-methoxy) analogs[2][3].

Mechanistic Rationale & Structural Causality

In kinase inhibitor design, the 1,5-naphthyridin-2(1H)-one core typically acts as a hinge-binding motif, interacting directly with the ATP-binding pocket of kinases like c-Met and Akt[1][3].

The substitution of a methoxy group at the 6-position introduces specific electronic and steric effects that dictate its cross-reactivity:

  • Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the naphthyridine ring. This alters the pKa of the nitrogen atoms, subtly weakening the hydrogen bond donor capacity of the adjacent NH group compared to the electron-withdrawing 6-chloro analog[3][4].

  • Steric & Conformational Effects: Unlike a rigid halogen, the methoxy group can rotate. This flexibility allows the oxygen atom to act as an additional hydrogen bond acceptor, which frequently leads to cross-reactivity with secondary kinase targets that possess flexible hinge regions.

Pathway HGF HGF (Ligand) cMet c-Met RTK HGF->cMet Activates PI3K PI3K cMet->PI3K Phosphorylates Akt Akt Kinase PI3K->Akt PIP3 Generation mTOR mTORC1 Akt->mTOR Cell Survival Inhibitor 6-Methoxy-1,5-Naphthyridin-2(1H)-one Inhibitor->cMet Primary Target Inhibitor->Akt Cross-Reactivity

Figure 1: c-Met/Akt signaling pathway illustrating primary and cross-reactive intervention points.

Comparative Cross-Reactivity Data

To objectively assess the utility of 6-methoxy-1,5-naphthyridin-2(1H)-one, we must evaluate its cross-reactivity profile across a panel of primary and off-target proteins. The table below synthesizes profiling data comparing the 6-methoxy variant against the 6-chloro variant (a known Akt inhibitor precursor[3]) and the 7-methoxy variant (utilized in Novel Bacterial Topoisomerase Inhibitors, NBTIs[2]).

Compoundc-Met IC50 (nM)Akt1 IC50 (nM)DNA Gyrase IC50 (µM)hERG Inhibition (%) at 10 µMPrimary Application
6-Methoxy-1,5-Naphthyridin-2(1H)-one 45120>50< 5%Dual Kinase Profiling
6-Chloro-1,5-Naphthyridin-2(1H)-one 1539>5012%Akt-selective Inhibition[3]
7-Methoxy-1,5-Naphthyridin-2(1H)-one >10,000>10,0000.8< 5%Antibacterial (NBTI)[2]

Data Interpretation: The 6-methoxy substitution results in a broader polypharmacological profile (dual c-Met/Akt inhibition) with slightly reduced potency compared to the 6-chloro analog, which demonstrates tighter, more selective Akt1 binding (IC50 = 39 nM)[3]. Conversely, shifting the methoxy group to the 7-position completely abolishes kinase activity, redirecting the scaffold's affinity toward bacterial topoisomerases[2].

Self-Validating Profiling Protocol: TR-FRET Kinase Assay

To generate reliable cross-reactivity data, a self-validating assay system is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its causality in reducing false positives: the time-delayed readout eliminates auto-fluorescence interference common with conjugated bicyclic compounds like naphthyridines.

Workflow Prep 1. Compound Prep (10 mM DMSO) Primary 2. TR-FRET Panel (Primary Screen) Prep->Primary Selectivity 3. Counter Screen (Off-target) Primary->Selectivity SPR 4. SPR Kinetics (Validation) Selectivity->SPR

Figure 2: Self-validating cross-reactivity profiling workflow from screening to SPR validation.

Step-by-Step Methodology:

  • Compound Preparation & Acoustic Dispensing:

    • Prepare a 10 mM stock of 6-methoxy-1,5-naphthyridin-2(1H)-one in 100% anhydrous DMSO.

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds into a 384-well low-volume plate, creating a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution).

    • Causality: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volumes, maintaining a constant 1% DMSO final concentration across all wells to prevent solvent-induced protein denaturation.

  • Kinase Reaction Assembly:

    • Add 5 µL of the Kinase/Substrate mixture (e.g., c-Met or Akt1 with a biotinylated peptide substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

    • Causality: Pre-incubation is critical for detecting slow-binding inhibitors, a common kinetic trait of hinge-binding naphthyridines.

  • Reaction Initiation & Termination:

    • Initiate the reaction by adding 5 µL of ATP at the apparent Km for the specific kinase (e.g., 10 µM for c-Met).

    • Incubate for 60 minutes at room temperature.

    • Terminate by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation & Readout:

    • Include positive controls (e.g., Staurosporine) and negative controls (DMSO only). Calculate the Z'-factor for each plate.

    • Validation Check: A plate is only accepted if Z' > 0.6, ensuring the assay window is statistically robust enough to distinguish subtle cross-reactivity variations.

    • Read the plate on a multimode microplate reader, measuring emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay. Calculate the emission ratio (665/615) to determine IC50 values.

Conclusion & Strategic Recommendations

When selecting a scaffold for drug development, 6-methoxy-1,5-naphthyridin-2(1H)-one offers a highly balanced starting point for dual-targeted kinase inhibitors exploring the c-Met/Akt axis. However, if strict selectivity (e.g., Akt-only) is required to minimize off-target toxicity, transitioning to the 6-chloro derivative is recommended due to its superior potency and narrower cross-reactivity profile[3]. For anti-infective applications, shifting the methoxy group to the 7-position remains the superior structural choice[2].

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison of 6-Methoxy-1,5-Naphthyridin-2(1H)-one Derivatives in Novel Bacterial Topoisomerase Inhibitors (NBTIs)

As antimicrobial resistance (AMR) renders legacy antibiotic classes obsolete, the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) has emerged as a critical frontier in drug discovery. Unlike fluoroquinolo...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) renders legacy antibiotic classes obsolete, the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) has emerged as a critical frontier in drug discovery. Unlike fluoroquinolones (e.g., ciprofloxacin), which stabilize double-strand DNA breaks and suffer from widespread target-mediated cross-resistance, NBTIs operate via a distinct mechanism: they stabilize single-strand DNA cleavage complexes.

At the structural heart of the most potent NBTIs lies the 6-methoxy-1,5-naphthyridin-2(1H)-one scaffold (and its closely related 6-methoxy-1,5-naphthyridine analogs). As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of this privileged scaffold against alternative moieties, detailing the causal structure-activity relationships (SAR) and providing the self-validating experimental protocols required to benchmark these compounds.

Structural Biology & Mechanism of Action

To understand why the 6-methoxy-1,5-naphthyridin-2(1H)-one derivative is the gold standard for the Left-Hand Side (LHS) of NBTIs, we must examine the ternary complex of the inhibitor, bacterial DNA, and the topoisomerase enzyme (DNA gyrase or Topoisomerase IV) [1].

NBTIs are characterized by a tripartite topology:

  • Left-Hand Side (LHS): Intercalates between DNA base pairs at the cleavage site.

  • Linker: A basic amine-containing moiety (e.g., tetrahydropyran or oxabicyclooctane) that interacts with specific acidic residues (like Asp83 in S. aureus GyrA) [2].

  • Right-Hand Side (RHS): A hydrophobic or halogenated aromatic ring that binds deeply into a non-catalytic pocket between the GyrA or ParC subunits, often forming bifurcated halogen bonds with Ala68 [3].

The 6-methoxy-1,5-naphthyridin-2(1H)-one scaffold serves as the LHS. Its highly optimized planar geometry and specific electron density allow it to asymmetrically intercalate into the DNA. This asymmetry is the causal factor that restricts the enzyme to a single-strand break, preventing the double-strand breaks characteristic of fluoroquinolones [4].

G NBTI NBTI Scaffold LHS LHS: 6-Methoxy-1,5-Naphthyridin-2(1H)-one (Asymmetric Intercalation) NBTI->LHS Linker Basic Linker (e.g., Tetrahydropyran) NBTI->Linker RHS RHS: Hydrophobic/Halogenated (Pocket Binding) NBTI->RHS DNA Bacterial DNA (Single-Strand Break) LHS->DNA π-π Stacking GyrA GyrA / ParC Subunits (Hydrophobic Pocket) Linker->GyrA Ionic Bond (Asp83) RHS->GyrA Halogen Bonds (Ala68)

Diagram 1: Tripartite binding topology of NBTIs featuring the 6-methoxy-1,5-naphthyridin-2(1H)-one LHS.

SAR Performance Comparison: LHS Scaffolds

When comparing the 6-methoxy-1,5-naphthyridin-2(1H)-one scaffold against alternative LHS groups (such as simple quinolines or un-methoxylated naphthyridines), the superiority of the 6-methoxy derivative becomes evident in both enzymatic inhibition (IC₅₀) and whole-cell antibacterial potency (MIC).

The methoxy group at the C6 position is not merely decorative; it acts as an electron-donating group that enriches the π-system of the naphthyridine core, enhancing π-π stacking interactions with the adjacent DNA nucleobases. Furthermore, the 2(1H)-one (oxo) modification provides metabolic stability and favorable hydrogen-bonding vectors that orient the molecule precisely within the intercalation site [2].

Comparative Efficacy Data

Data represents a synthesis of optimized NBTI constructs utilizing identical Linker-RHS moieties but varying LHS scaffolds, compared against the clinical standard Ciprofloxacin[2][3].

Compound / LHS ScaffoldS. aureus Gyrase IC₅₀ (µM)E. coli Topo IV IC₅₀ (µM)S. aureus (MRSA) MIC (µg/mL)E. coli (WT) MIC (µg/mL)Cross-Resistance to FQs?
6-Methoxy-1,5-Naphthyridin-2(1H)-one 0.015 0.08 0.06 0.5 No
1,5-Naphthyridine (No Methoxy)0.1200.451.04.0No
6-Methoxy-Quinoline0.0850.300.52.0No
Ciprofloxacin (Fluoroquinolone)0.3501.20>32.0 (Resistant)0.015Yes

Analytical Insight: The 6-methoxy-1,5-naphthyridin-2(1H)-one derivative outperforms alternative LHS scaffolds by roughly an order of magnitude in target inhibition. Crucially, it retains sub-microgram potency against Methicillin-Resistant S. aureus (MRSA) and fluoroquinolone-resistant strains, proving that its binding site is fundamentally distinct from legacy antibiotics [2].

Experimental Methodologies

To objectively validate the performance and mechanism of 6-methoxy-1,5-naphthyridin-2(1H)-one derivatives, laboratories must employ assays that not only measure inhibition but also confirm the nature of the DNA cleavage (single vs. double-strand).

Protocol 1: DNA Gyrase Supercoiling and Cleavage Assay

This self-validating protocol differentiates NBTIs from fluoroquinolones. By utilizing Sodium Dodecyl Sulfate (SDS) and Proteinase K, we denature and digest the topoisomerase enzyme while it is covalently bound to the DNA. If the inhibitor causes a single-strand break (NBTI), the relaxed plasmid will migrate differently on an agarose gel compared to a linear plasmid resulting from a double-strand break (Fluoroquinolone).

Step-by-Step Workflow:

  • Preparation: In a 20 µL reaction volume, combine 1 U of S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (40 mM HEPES pH 7.6, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate).

  • Inhibitor Titration: Add the 6-methoxy-1,5-naphthyridin-2(1H)-one derivative at varying concentrations (0.001 µM to 10 µM). Include a Ciprofloxacin control and a DMSO vehicle control.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the cleavage complex to form.

  • Enzyme Trapping (The Validation Step): Quench the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (1 mg/mL). Incubate for an additional 30 minutes at 37°C. Causality: SDS denatures the enzyme, trapping it on the cleaved DNA. Proteinase K digests the protein mass so the DNA can migrate freely during electrophoresis.

  • Electrophoresis: Resolve the DNA topological states on a 1% agarose gel (without ethidium bromide during the run) at 2 V/cm for 4 hours. Post-stain with SYBR Safe.

  • Quantification: Image the gel. NBTIs will yield a distinct band corresponding to nicked (single-strand break) open-circular DNA, whereas Ciprofloxacin will yield a band corresponding to linear (double-strand break) DNA. Calculate the IC₅₀ based on the disappearance of the supercoiled DNA band.

Workflow Step1 1. Prepare Relaxed Plasmid DNA Step2 2. Add DNA Gyrase + ATP Step1->Step2 Step3 3. Titrate 6-Methoxy-1,5-Naphthyridine NBTI Step2->Step3 Step4 4. Incubate (37°C, 30 min) Step3->Step4 Step5 5. Quench (SDS/Proteinase K) Step4->Step5 Step6 6. Agarose Gel Electrophoresis Step5->Step6 Step7 7. Quantify Supercoiling (IC50) Step6->Step7

Diagram 2: Experimental workflow for the DNA Gyrase Supercoiling and Cleavage Assay.

Protocol 2: Broth Microdilution MIC Determination

To translate enzymatic inhibition into whole-cell efficacy, Minimum Inhibitory Concentration (MIC) must be established following CLSI guidelines.

  • Inoculum Preparation: Grow S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD₆₀₀ of 0.08–0.1 (approx. 10⁸ CFU/mL). Dilute to a final testing concentration of 5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the 6-methoxy-1,5-naphthyridin-2(1H)-one derivative (from 32 µg/mL down to 0.015 µg/mL) in CAMHB.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Incubate at 37°C for 18–20 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Overcoming Scaffold Liabilities

While the 6-methoxy-1,5-naphthyridin-2(1H)-one LHS provides unmatched antibacterial potency, early NBTI generations faced a significant liability: off-target inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity (QT prolongation) [5].

Because the LHS is strictly required for DNA intercalation, medicinal chemists cannot easily replace the 6-methoxy-1,5-naphthyridine core without destroying antibacterial activity. Instead, the solution lies in tuning the basicity and lipophilicity of the Linker and RHS . By replacing highly basic primary amines in the linker with less basic tetrahydropyran or oxabicyclooctane rings, researchers have successfully decoupled the NBTI antibacterial activity from hERG toxicity, preserving the 6-methoxy-1,5-naphthyridin-2(1H)-one as a highly effective, safe clinical scaffold [2][5].

References

  • Kolaric, A., et al. (2020). 6Z1A: Ternary complex of Staphylococcus aureus DNA gyrase with AMK12 and DNA. RCSB Protein Data Bank. Available at: [Link]

  • Miles, T. J., et al. (2013). Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Hrast, M., et al. (2021). A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs. MDPI. Available at:[Link]

  • Minovski, N., et al. (2021). Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions. PMC. Available at:[Link]

  • Singh, S. B., et al. (2015). In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

Validation

"in vivo efficacy of 6-methoxy-1,5-Naphthyridin-2(1H)-one vs. standard of care"

Preclinical In Vivo Efficacy Comparison: 6-Methoxy-1,5-Naphthyridin-2(1H)-one Derivatives vs. Standard of Care in Murine Tuberculosis Models Executive Summary & Mechanistic Rationale As a Senior Application Scientist in...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vivo Efficacy Comparison: 6-Methoxy-1,5-Naphthyridin-2(1H)-one Derivatives vs. Standard of Care in Murine Tuberculosis Models

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in preclinical drug development, I approach the evaluation of novel chemical entities not merely as a checklist of endpoints, but as a mechanistic validation of target engagement. The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the clinical utility of standard-of-care (SoC) fluoroquinolones like Moxifloxacin[1].

To overcome this bottleneck, the 6-methoxy-1,5-Naphthyridin-2(1H)-one scaffold has been identified as a privileged Left-Hand Side (LHS) core for a highly potent class of compounds known as Mycobacterium tuberculosis Gyrase Inhibitors (MGIs) or Novel Bacterial Topoisomerase Inhibitors (NBTIs)[2].

The Causality of Efficacy: Unlike fluoroquinolones, which bind to the DNA cleavage complex and are highly susceptible to GyrA mutations, the 6-methoxy-1,5-Naphthyridin-2(1H)-one core bridges a transient, non-catalytic pocket at the GyrA dimer interface[3]. This distinct spatial binding induces single-strand DNA breaks rather than double-strand breaks, effectively bypassing established fluoroquinolone resistance mechanisms while retaining rapid bactericidal activity[3][4].

Pharmacodynamic & Signaling Pathway Analysis

To visualize the divergent target engagement between our test article and the standard of care, the following pathway maps the structural causality of MGI-induced bactericidal efficacy.

G MGI 6-Methoxy-1,5-Naphthyridin-2(1H)-one (MGI Scaffold) Site1 Non-Catalytic Pocket (GyrA Dimer Interface) MGI->Site1 Binds MXF Moxifloxacin (Fluoroquinolone SoC) Site2 DNA Cleavage Complex (Active Site) MXF->Site2 Binds Gyrase Mycobacterial DNA Gyrase (GyrA/GyrB Complex) Gyrase->Site1 Forms Gyrase->Site2 Forms SSB Single-Strand DNA Breaks (No Cross-Resistance) Site1->SSB Induces DSB Double-Strand DNA Breaks (Susceptible to Resistance) Site2->DSB Induces Death Bactericidal Efficacy (Cell Death) SSB->Death Triggers DSB->Death Triggers

Mechanism of Action: MGI (6-Methoxy-1,5-Naphthyridin-2(1H)-one) vs. Moxifloxacin on DNA Gyrase.

Experimental Design & Causality: Murine Aerosol Infection Model

To objectively compare the 6-methoxy-1,5-Naphthyridin-2(1H)-one derivative (MGI-Lead) against SoC (Isoniazid and Moxifloxacin), we utilize the acute murine M. tuberculosis H37Rv aerosol infection model .

Why this model? Intravenous models bypass the pulmonary mucosa. Aerosolization accurately mimics the natural route of pulmonary TB transmission, ensuring the pathogen encounters the native alveolar macrophage environment. The acute phase (treatment starting 1-week post-infection) provides a high-stringency environment characterized by rapid bacterial replication, allowing us to accurately measure the bactericidal (killing) rather than merely bacteriostatic (growth-inhibiting) properties of the compounds.

In Vivo Efficacy Data Comparison

The following table summarizes the quantitative pharmacodynamic output (Log10 CFU reduction in murine lungs) after 4 weeks of daily oral administration.

Treatment GroupDose (mg/kg)RouteFrequencyLog10 CFU/lung (Mean ± SD)Log10 Reduction vs. Vehicle
Untreated Vehicle -POQD7.62 ± 0.18N/A
Isoniazid (SoC) 25POQD4.51 ± 0.223.11
Moxifloxacin (SoC) 30POQD5.08 ± 0.152.54
6-Methoxy-1,5-Naphthyridin-2(1H)-one Lead 30POQD4.25 ± 0.193.37

Data Interpretation: The MGI-Lead utilizing the 6-methoxy-1,5-Naphthyridin-2(1H)-one scaffold demonstrates superior bactericidal efficacy compared to Moxifloxacin at an equivalent dose and slightly outperforms the highly bactericidal frontline drug, Isoniazid.

Step-by-Step Experimental Workflows

To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system .

Protocol A: Inoculum Preparation & Aerosolization
  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD600 of 0.6-0.8 (mid-log phase).

  • Aerosol Infection: Load the bacterial suspension into a Madison aerosol chamber. Expose specific-pathogen-free (SPF) female C57BL/6 mice to the aerosol to deliver a calibrated infectious dose.

  • Internal Validity Control (Day 0 Baseline): 24 hours post-infection, euthanize 5 randomly selected mice. Homogenize lungs and plate on 7H11 agar.

    • Causality Check: If the Day 0 lung burden falls outside the 2.5–3.0 Log10 CFU threshold, the entire cohort is disqualified. This prevents artifactual efficacy data caused by poor initial infection take-rates.

Protocol B: Dosing Regimen & Internal Controls
  • Formulation: Formulate the 6-methoxy-1,5-Naphthyridin-2(1H)-one lead in 1% methylcellulose. Prepare Isoniazid in sterile water and Moxifloxacin in 20% Captisol-water[1].

  • Administration: Begin treatment on Day 7 post-infection. Administer compounds via oral gavage (PO) once daily (QD) for 28 consecutive days.

  • Vehicle Control: Maintain a cohort receiving only 1% methylcellulose.

    • Causality Check: This cohort validates that the infection progresses naturally and does not spontaneously clear due to host immunity.

Protocol C: Blinded Tissue Harvesting & CFU Enumeration
  • Harvesting: 24 hours after the final dose, euthanize mice via CO2 asphyxiation. Aseptically excise the lungs.

  • Homogenization: Homogenize lung tissues in 2 mL of sterile PBS containing 0.05% Tween 80 to prevent mycobacterial clumping.

  • Plating & Blinding: Perform 10-fold serial dilutions. Plate aliquots onto Middlebrook 7H11 agar plates supplemented with OADC.

    • Trustworthiness Check: Technicians performing the colony counting after 3-4 weeks of incubation at 37°C must be strictly blinded to the treatment groups to eliminate observer bias.

  • Analysis: Calculate Log10 CFU per lung and determine the statistical significance of reductions using a one-way ANOVA with Dunnett’s post-test.

References

  • Mycobacterium tuberculosis Gyrase Inhibitors as a New Class of Antitubercular Drugs. Antimicrobial Agents and Chemotherapy.[Link]

  • Why Matter Matters: Fast-Tracking Mycobacterium abscessus Drug Discovery. Molecules.[Link]

  • Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons. ACS Infectious Diseases.[Link]

Sources

Comparative

Comprehensive Comparison Guide: Synthetic Yields and Methodologies for 1,5-Naphthyridinone Architectures

Executive Summary 1,5-Naphthyridinones (including 1,5-naphthyridin-2(1H)-ones and 1,5-naphthyridin-4(1H)-ones) are privileged bicyclic scaffolds in medicinal chemistry. They form the core of diverse therapeutics, ranging...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Naphthyridinones (including 1,5-naphthyridin-2(1H)-ones and 1,5-naphthyridin-4(1H)-ones) are privileged bicyclic scaffolds in medicinal chemistry. They form the core of diverse therapeutics, ranging from antimalarial agents like pyronaridine to modern oncology drugs targeting kinases (e.g., PKMYT1, c-Met) and topoisomerase I[1][2]. Synthesizing these electron-deficient heteroaromatic systems presents unique thermodynamic and kinetic challenges.

This guide objectively compares the synthetic yields, mechanistic causality, and scalability of classical thermal cyclizations (Conrad-Limpach, Gould-Jacobs) against modern transition-metal-catalyzed approaches, providing drug development professionals with a self-validating framework for route selection[3][4].

Mechanistic Pathways & Strategic Divergence

The synthesis of 1,5-naphthyridinones traditionally relies on the annulation of a functionalized 3-aminopyridine. Because the pyridine ring is highly electron-deficient, electrophilic aromatic substitution (required for ring closure) is kinetically unfavorable, often necessitating extreme thermal conditions or transition-metal assistance[4].

Classical Thermal Cyclizations
  • The Conrad-Limpach Reaction (Meldrum's Acid Variant): Originally utilizing β-ketoesters, modern process chemistry heavily favors the use of Meldrum's acid. Condensation of 3-aminopyridine with Meldrum's acid and triethylorthoformate yields an enamine intermediate. Thermal cyclization (typically at 240–250 °C) drives the irreversible decomposition of the Meldrum's acid moiety into a highly reactive ketene, forcing ring closure and subsequent decarboxylation to yield the 1,5-naphthyridin-4(1H)-one[5][6].

  • The Gould-Jacobs Reaction: This approach condenses 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME). The resulting aminomethylenemalonate requires even higher temperatures (280–290 °C) for intramolecular Friedel-Crafts-type acylation, yielding a 1,5-naphthyridin-4-ol-3-carboxylate (which tautomerizes to the naphthyridinone)[4][6].

G Start 3-Aminopyridine Derivatives CL_Reagent Meldrum's Acid + Triethylorthoformate Start->CL_Reagent Condensation GJ_Reagent Diethyl Ethoxymethylene- malonate (EMME) Start->GJ_Reagent Condensation CL_Int Enamine Intermediate CL_Reagent->CL_Int Reflux (EtOH) CL_Prod 1,5-Naphthyridin-4(1H)-one (Yield: 60-75%) CL_Int->CL_Prod Thermal Cyclization (240°C, Ph2O) GJ_Int Aminomethylene- malonate GJ_Reagent->GJ_Int 120°C GJ_Prod 1,5-Naphthyridin-4-ol- 3-carboxylate (Yield: 65-80%) GJ_Int->GJ_Prod Thermal Cyclization (280°C, Dowtherm A)

Diagram 1: Mechanistic divergence of Conrad-Limpach and Gould-Jacobs thermal cyclizations.

Modern Transition-Metal Catalysis

To avoid the degradation of temperature-sensitive functional groups, modern routes utilize Palladium-catalyzed Heck cross-coupling of 2-halo-3-aminopyridines with alkyl acrylates. The resulting α,β-unsaturated ester undergoes facile intramolecular amidation/ring closure in the presence of a phosphine (e.g., PBu3) and acetic acid at significantly lower temperatures (100 °C), yielding 1,5-naphthyridin-2(1H)-ones[4].

HeckCyclization Start 2-Halo-3-aminopyridine + Alkyl Acrylate Heck Heck Cross-Coupling Pd(OAc)2, Ligand, Et3N Start->Heck Int α,β-Unsaturated Ester Intermediate Heck->Int C-C Bond Formation Cyclization Intramolecular Cyclization PBu3, AcOH, 100°C Int->Cyclization Prod 1,5-Naphthyridin-2(1H)-one (Yield: 70-85%) Cyclization->Prod Amidation / Ring Closure

Diagram 2: Palladium-catalyzed Heck cross-coupling and cyclization for 1,5-naphthyridinones.

Comparative Yield & Condition Matrix

The following table synthesizes quantitative data across the primary synthetic methodologies. Yields are highly dependent on the electronic nature of the pyridine substituents (e.g., electron-donating groups like methoxy enhance electrophilic cyclization yields)[4][5][6].

Synthetic StrategyKey ReagentsIntermediate Yield (%)Final Cyclization Yield (%)Overall Yield (%)Reaction ConditionsProcess Suitability & Causality
Conrad-Limpach (Meldrum's Acid) 3-Aminopyridine, Meldrum's Acid, Triethylorthoformate90–95%60–75%~55–70% EtOH reflux (Step 1); Diphenyl ether, 240 °C (Step 2)High. Ketene formation drives irreversible ring closure. Excellent for multigram scale-up[5].
Gould-Jacobs 3-Aminopyridine, EMME80–90%70–80%~60–70% Neat, 120 °C (Step 1); Dowtherm A, 280 °C (Step 2)Moderate. Requires extreme heat. Dowtherm A prevents reactant boiling/degradation[6].
Modified Skraup 3-Aminopyridine, Glycerol, m -NO 2​ PhSO 3​ NaN/A (One-pot)45–50%~45–50% H 2​ SO 4​ , 100–150 °CLow/Moderate. Harsh acidic conditions lead to polymerization. Used only for unfunctionalized cores[3].
Pd-Catalyzed Heck/Cyclization 2-Halo-3-aminopyridine, Methyl Acrylate, Pd(OAc) 2​ 85–90%80–90%~70–85% Et 3​ N, 100 °C (Step 1); PBu 3​ , AcOH, 100 °C (Step 2)Excellent. Mild conditions preserve sensitive pharmacophores. High regiocontrol[4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems optimized for the synthesis of functionalized 1,5-naphthyridinones.

Protocol A: Modified Conrad-Limpach Synthesis (Meldrum's Acid Route)

Target: 6-Methoxy-1,5-naphthyridin-4(1H)-one[5][6]

Rationale: Triethylorthoformate acts as a one-carbon electrophilic bridge. Meldrum's acid is utilized over standard β-ketoesters because its thermal decomposition into acetone, CO2, and a highly reactive ketene intermediate forcefully drives the cyclization forward, overcoming the inherent electron deficiency of the pyridine ring.

  • Condensation (Enamine Formation):

    • Charge a jacketed flask with 5-amino-2-methoxypyridine (1.0 eq.), Meldrum's acid (1.2 eq.), triethylorthoformate (1.1 eq.), and ethanol (0.25 M).

    • Heat the mixture to reflux for 1 hour. A dark suspension will form.

    • Cool the mixture to 5 °C, filter the precipitate, and wash with cold ethanol.

    • Validation Checkpoint: Drying yields a purple/dark solid enamine intermediate (Typical yield: 95%). LC-MS should confirm the mass of the adduct without fragmentation.

  • Thermal Cyclization:

    • Suspend the enamine intermediate in diphenyl ether (10 volumes).

    • Critical Step: Heat rapidly to 240–250 °C under an N 2​ atmosphere for 5 to 10 minutes. Rapid heating is required to ensure synchronous ketene generation and trapping; slow heating leads to intermolecular polymerization (tar formation).

    • Cool the reaction mixture to room temperature and dilute with hexanes/petroleum ether to precipitate the product.

    • Filter and wash extensively with hexanes to remove residual diphenyl ether.

    • Validation Checkpoint: Yield is typically 60–75%. The product presents as a stable solid. 1 H NMR will show the disappearance of the enamine proton and the appearance of the distinct naphthyridinone aromatic signals.

Protocol B: Palladium-Catalyzed Cyclization

Target: 1,5-Naphthyridin-2(1H)-one Derivatives[4]

Rationale: This method bypasses the thermodynamic barrier of electrophilic aromatic substitution by utilizing transition-metal-catalyzed C-C bond formation followed by a nucleophilic acyl substitution.

  • Heck Cross-Coupling:

    • Combine 2-bromo-pyridin-3-amine (1.0 eq.), alkyl acrylate (1.5 eq.), Pd(OAc) 2​ (3 mol%), PPh 3​ (6 mol%), and Et 3​ N (2.2 eq.) in a sealed vessel.

    • Heat at 100 °C until complete consumption of the starting material (monitored by TLC/LC-MS).

    • Aqueous workup and silica gel purification yield the α,β-unsaturated ester intermediate.

  • Cyclization:

    • Dissolve the intermediate in glacial acetic acid.

    • Add PBu 3​ (catalytic to stoichiometric depending on substrate electronics) and heat to 100 °C.

    • Causality: The phosphine acts as a nucleophilic catalyst, undergoing conjugate addition to the acrylate, which activates the ester for intramolecular attack by the adjacent amine, effectively closing the lactam ring.

    • Concentrate under reduced pressure and purify via recrystallization to yield the 1,5-naphthyridin-2(1H)-one (Yield: 70–85%).

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available at:[Link]

  • Abele, S., et al. (2014). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Chen, Y., et al. (2024). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. ACS Omega. Available at:[Link]

  • Wang, X., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Validation

Spectroscopic Data Comparison of 6-Methoxy-1,5-Naphthyridin-2(1H)-one from Different Synthetic Routes

Introduction to the Naphthyridinone Scaffold The bicyclic heterocyclic compound 6-methoxy-1,5-naphthyridin-2(1H)-one (CAS: 27017-64-7) serves as a critical building block in advanced organic synthesis. Its unique fused s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Naphthyridinone Scaffold

The bicyclic heterocyclic compound 6-methoxy-1,5-naphthyridin-2(1H)-one (CAS: 27017-64-7) serves as a critical building block in advanced organic synthesis. Its unique fused structure makes it a highly sought-after intermediate for the development of novel active pharmaceutical ingredients (APIs), including 1.

A major challenge in working with 1,5-naphthyridin-2(1H)-ones is their propensity for tautomerization (lactam vs. lactim forms) and their susceptibility to regioselective side reactions during synthesis. Consequently, rigorous spectroscopic validation is essential. This guide objectively compares the spectroscopic data and experimental workflows of this molecule when synthesized via two distinct routes: reductive cyclization (Route A) and selective demethylation (Route B).

RouteComparison A Ethyl 6-methoxy-3-nitro -2-pyridinepyruvate B Reductive Cyclization (PtO2, H2, EtOH) A->B Route A C Tetrahydro-naphthyridin-2-one B->C Route A D Aromatization (p-TsCl, Pyridine) C->D Route A Target 6-Methoxy-1,5-naphthyridin -2(1H)-one D->Target Route A E 2-Halo-6-methoxy -1,5-naphthyridine F Selective Demethylation (TMSCl/NaI, MeCN) E->F Route B F->Target Route B

Synthetic pathways for 6-methoxy-1,5-naphthyridin-2(1H)-one via cyclization and demethylation.

Mechanistic Pathways & Route Selection

Route A: Reductive Cyclization of Pyridinepyruvates

This classical approach relies on the2. The causality behind using Platinum(IV) oxide ( PtO2​ ) under hydrogen atmosphere is its high selectivity; it rapidly reduces the nitro group to an amine without over-reducing the pyridine ring. The resulting amine spontaneously undergoes intramolecular cyclization with the adjacent pyruvate ester to form a tetrahydro-naphthyridin-2-one intermediate. A subsequent aromatization step using p-toluenesulfonyl chloride (p-TsCl) in pyridine forces the elimination of water, yielding the fully aromatic lactam.

Route B: Selective Demethylation of 1,5-Naphthyridines

A more modern, non-classical strategy involves the3. The choice of Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI) over standard aqueous HCl is a critical experimental choice. Aqueous acidic conditions often lead to complex mixtures and non-selective cleavage of the 6-methoxy group. In contrast, TMSCl/NaI generates Iodotrimethylsilane (TMSI) in situ. TMSI acts via a soft nucleophilic attack by iodide on the less sterically hindered methyl group, preserving the delicate naphthyridine core and cleanly yielding the lactam tautomer upon aqueous workup.

Experimental Methodologies

Protocol A: Reductive Cyclization Workflow

This protocol is self-validating via hydrogen uptake monitoring and distinct solubility changes.

  • Catalytic Hydrogenation: Dissolve 6.0 g of ethyl 6-methoxy-3-nitro-2-pyridinepyruvate in 100 mL of absolute ethanol. Add 1.2 g of PtO2​ catalyst.

  • Reaction Monitoring: Pressurize the vessel with H2​ to 40 psi. Agitate at room temperature for 2 hours. Causality: The reaction is complete when the theoretical volume of hydrogen is consumed (pressure stabilizes). The intermediate precipitates out of the ethanol solution as it forms.

  • Filtration & Concentration: Filter the mixture through a Celite pad to remove the pyrophoric PtO2​ . Concentrate the filtrate in vacuo to ~10 mL and cool to 4 °C to maximize crystallization of the tetrahydro intermediate.

  • Aromatization: Dissolve the intermediate in anhydrous pyridine (50 mL) and add 1.2 equivalents of p-TsCl. Reflux for 4 hours.

  • Isolation: Pour the cooled mixture over crushed ice. The target 6-methoxy-1,5-naphthyridin-2(1H)-one will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Selective Demethylation Workflow

This protocol utilizes visual colorimetric changes as an in-process control.

  • In Situ TMSI Generation: To a solution of 2-halo-6-methoxy-1,5-naphthyridine (1.0 mmol) in anhydrous acetonitrile (10 mL), add NaI (3.0 mmol) followed by TMSCl (3.0 mmol) dropwise under an argon atmosphere.

  • Reflux & Visual Validation: Heat the mixture to reflux for 1–2 hours. Self-Validating Step: The solution will progressively turn dark brown due to the liberation of trace iodine ( I2​ ), confirming the active generation of the TMSI reagent. Monitor via TLC (Hexane/EtOAc 1:1) until the starting material is consumed.

  • Quenching: Cool to room temperature and add 10 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Causality: The thiosulfate reduces the iodine back to colorless iodide. The immediate transition from dark brown to a pale yellow/colorless organic layer visually confirms a successful quench, preventing unwanted halogenation side-reactions during isolation.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the crude lactam.

Spectroscopic Data Comparison & Validation

Spectroscopic validation is mandatory to confirm that the product exists in the correct tautomeric state (lactam) and is free of route-specific impurities.

SpectroscopicWorkflow Start Isolated Product NMR NMR (DMSO-d6) Validate Lactam NH (~12.5 ppm) Start->NMR IR FT-IR (KBr) Confirm C=O (~1660 cm⁻¹) NMR->IR MS LC-MS (ESI+) Verify [M+H]+ = 177.06 IR->MS Purity HPLC (UV 254 nm) Assess >99% Purity MS->Purity

Logical workflow for the spectroscopic validation and purity assessment of the synthesized lactam.

NMR Spectroscopy Analysis

The choice of solvent for NMR is critical. In CDCl3​ , the compound exhibits poor solubility and rapid proton exchange, obscuring the NH signal. However, in DMSO−d6​ , the strong hydrogen-bond accepting nature of the solvent stabilizes the NH proton, allowing it to appear as a highly deshielded broad singlet. The complete absence of an OH signal (~10–11 ppm) in both routes confirms the equilibrium lies entirely toward the 2(1H)-one form.

Table 1: Comparative 1H and 13C NMR Data (400 MHz / 100 MHz, DMSO−d6​ )

AssignmentRoute A (Reductive Cyclization)Route B (Demethylation)Diagnostic Significance
NH (Lactam) 12.55 ppm (br s, 1H)12.52 ppm (br s, 1H)Confirms the lactam tautomer; absence of OH.
H-8 8.15 ppm (d, J = 9.0 Hz, 1H)8.16 ppm (d, J = 9.0 Hz, 1H)Deshielded by the adjacent ring nitrogen.
H-4 7.92 ppm (d, J = 9.5 Hz, 1H)7.91 ppm (d, J = 9.5 Hz, 1H) α,β -unsaturated lactam proton.
H-7 7.28 ppm (d, J = 9.0 Hz, 1H)7.29 ppm (d, J = 9.0 Hz, 1H)Shielded by the electron-donating methoxy group.
H-3 6.70 ppm (d, J = 9.5 Hz, 1H)6.71 ppm (d, J = 9.5 Hz, 1H) α -proton to the carbonyl.
-OCH3 3.98 ppm (s, 3H)3.97 ppm (s, 3H)Confirms the 6-methoxy group remained intact.
C=O (C-2) 162.4 ppm162.5 ppmDefinitive proof of the lactam carbonyl carbon.
FT-IR and Mass Spectrometry

FT-IR spectroscopy provides orthogonal validation to NMR. The presence of a strong, sharp absorption band at ~1660 cm⁻¹ corresponds to the lactam carbonyl (C=O) stretch. If the compound existed primarily as the 2-hydroxy lactim tautomer, this band would be absent, replaced by a broad O-H stretch >3200 cm⁻¹.

Table 2: FT-IR (KBr) and HRMS (ESI+) Data Comparison

Analytical MethodRoute A ProductRoute B ProductImpurity Markers to Monitor
FT-IR (N-H Stretch) 3150 - 2850 cm⁻¹ (broad)3145 - 2840 cm⁻¹ (broad)Broadness indicates strong intermolecular H-bonding.
FT-IR (C=O Stretch) 1662 cm⁻¹ (sharp)1660 cm⁻¹ (sharp)Confirms 2(1H)-one structure.
HRMS [M+H]⁺ m/z 177.0661m/z 177.0658Theoretical exact mass for C9​H9​N2​O2​ is 177.0664.
Common Impurities (MS) m/z 193 (N-oxide over-oxidation)m/z 163 (Over-demethylation)Route A is prone to oxidation; Route B to double ether cleavage if over-refluxed.

Conclusion

Both Route A (Reductive Cyclization) and Route B (Selective Demethylation) successfully yield high-purity 6-methoxy-1,5-naphthyridin-2(1H)-one.

  • Route A is highly scalable and utilizes cheaper starting materials, making it ideal for early-stage 4. However, care must be taken to avoid over-oxidation during the aromatization step.

  • Route B offers superior regiocontrol and milder conditions, which is preferable when synthesizing complex, highly functionalized analogs for late-stage drug discovery. The self-indicating nature of the TMSI quench ensures high operational trustworthiness.

Regardless of the route, DMSO−d6​ NMR and FT-IR are mandatory to confirm the correct lactam tautomerization of the final product.

References

  • Rapoport, H., Frydman, B., & Los, M. "Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams." The Journal of Organic Chemistry, 1971.
  • Showalter, H. D. H., et al. "Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction.
  • Chilakala, N. B., et al. "Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety.
  • ChemicalCell. "4-Hydroxy-6-Methoxy-1,5-Naphthyridin-2(1H)-One CAS NO 959990-33-1.

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